Apocynin

Catalog No.
S516984
CAS No.
498-02-2
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apocynin

CAS Number

498-02-2

Product Name

Apocynin

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)ethanone

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3

InChI Key

DFYRUELUNQRZTB-UHFFFAOYSA-N

SMILES

Array

solubility

0.03 M
5 mg/mL at 20 °C

Synonyms

4'-hydroxy-3'-methoxyacetophenone, 4-hydroxy-3-methoxyacetophenone, acetovanillone, apocynin, apocynine

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)OC

The exact mass of the compound Acetovanillone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m5 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209524. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

NADPH oxidase inhibition mechanism of apocynin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Visualized

The following diagram illustrates the established mechanism of how apocynin inhibits NADPH oxidase, based on current scientific understanding.

G cluster_inactive Inactive State cluster_active Activation & Inhibition MPO Myeloperoxidase (MPO) APO_Dimer Activated this compound Dimer MPO->APO_Dimer APO This compound (Prodrug) APO->APO_Dimer Activated by MPO & H₂O₂ Cytosol Cytosolic Subunits p47phox, p67phox p47_blocked p47phox Blocked & Unable to Translocate Cytosol->p47_blocked Targets Membrane Membrane Subunits gp91phox, p22phox O2 Greatly Reduced Superoxide (O₂⁻) Production Membrane->O2 APO_Dimer->p47_blocked Inhibits p47_blocked->O2 Prevents NOX Assembly

Diagram of this compound's prodrug activation and NADPH oxidase inhibition mechanism.

Experimental Evidence & Research Models

This compound's effects have been demonstrated across various disease models. Key experimental findings and parameters are summarized below.

Table: Key Experimental Findings of this compound

Research Model / Cell Line Observed Effects & Key Metrics Experimental Measures & Outcomes

| Human Lung Adenocarcinoma (A549 cells) [1] | - Induced Apoptosis: Increased Bax, caspase-3, NF-κB expression; decreased Bcl-2.

  • Reduced Oxidative Stress: ↓ IMA, MDA levels; ↑ GSH, SOD, CAT activity.
  • Cytotoxicity: Dose-dependent ↓ cell viability (1-8 μM for 48hr). | MTT assay, apoptosis ELISA, Western blot (Bax, Bcl-2, NF-κB, caspase-3), oxidative stress markers (IMA, AOPP, MDA, GSH, SOD, CAT). | | Acute Kidney Injury (AKI) Models [2] | - Renal Protection: Attenuated oxidative damage, reduced inflammation, preserved renal structure/function in IRI and nephrotoxicity models. | Studies on renal ischemia-reperfusion injury (IRI) and drug-induced nephrotoxicity. | | Influenza & Lung Inflammation Models [3] | - Anti-inflammatory: Decreased influenza-induced lung inflammation in mice. | In vivo mouse models. |

Critical Research Considerations

When working with this compound, researchers should be aware of its nuances and potential pitfalls:

  • Cell-Type Specificity: Effectiveness depends on peroxidase presence (e.g., myeloperoxidase in neutrophils) for activation [4] [2]. Cells lacking sufficient peroxidase may not activate this compound effectively [2].
  • Potential Pro-Oxidant Effects: As a prodrug requiring oxidation, this compound can induce oxidative stress and deplete glutathione in cells with low NOX but high peroxidase activity [2] [5].
  • Off-Target Effects: Effects beyond NOX inhibition include direct Rho kinase inhibition and agonist-induced platelet activation suppression [2] [5].
  • Interpretation Caution: Results should be interpreted cautiously and validated with other NOX inhibitors or genetic approaches [2].

Conclusion for Researchers

This compound is a valuable tool for investigating NOX-derived ROS in pathophysiology. Its prodrug nature, cell-specific activation, and potential off-target effects require careful experimental design. Recent findings on its pro-apoptotic effects in cancer models highlight its expanding therapeutic potential.

References

Biosynthetic Pathway of Acetovanillone in Plants

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of acetovanillone and related acetophenones in plants like pear (Pyrus) originates from the ubiquitous phenylpropanoid pathway. The process involves a crucial metabolic bottleneck in peroxisomal β-oxidation [1].

G P1 4-Coumaroyl-CoA P2 3-Ketoacyl-CoA Intermediate P1->P2 Initial Steps E1 Peroxisomal β-Oxidation Enzymes P1->E1 P3 Aromatic 3-Ketoacyl-CoA P2->P3 P2->E1 P4 Hydrolyzed Molecule P3->P4 Hydrolysis E2 3-Ketoacyl-CoA Thiolase (IMPAIRED) P3->E2 Blocked E3 Thioesterase P3->E3 Catalyzes P5 Acetophenone (e.g., Acetovanillone core) P4->P5 Decarboxylation E4 Spontaneous Decarboxylation P4->E4 Non-enzymatic E2->P3 Loss-of-Function Mutation

Diagram 1: The plant acetophenone biosynthetic pathway via impaired side-chain shortening. The critical blockage at 3-ketoacyl-CoA thiolase diverts the flux toward acetophenone formation [1].

Key Enzymes and Genetic Factors

Component Function/Description Experimental Insight
3-Ketoacyl-CoA Thiolase Peroxisomal enzyme; cleaves ketoacyl-CoA intermediate during β-oxidation. Loss-of-function mutation is causal. Naturally impaired in high-acetophenone pear cultivars [1].
Thioesterase Hydrolyzes accumulated 3-ketoacyl-CoA, releasing it from Coenzyme A. Enzyme activity follows substrate accumulation; enables the alternative pathway [1].
Genetic Locus Encodes the thiolase enzyme. Forward genetics identified recessive alleles correlating with high acetophenone accumulation [1].

Key Experimental Methodologies

Forward Genetic Mapping

This approach was critical for discovering the pathway. Researchers [1]:

  • Population Selection: Used pear cultivars with naturally high and low acetophenone content.
  • Genetic Analysis: Performed linkage analysis and genetic mapping to locate the genomic region associated with the trait.
  • Gene Identification: Identified a loss-of-function mutation in the gene encoding 3-ketoacyl-CoA thiolase as the causative factor.
In Vitro Enzyme Activity Assays
  • Thiolase Function: Confirmed the impairment of thiolase activity in cultivars with high acetophenone levels.
  • Thioesterase Function: Verified that a thioesterase catalyzes the hydrolysis of the accumulated aromatic 3-ketoacyl-CoA intermediate [1].
Metabolomic and Gene Expression Profiling
  • Metabolic Profiling: Used techniques like GC-MS and LC-MS to track intermediates and final products (e.g., picein) across different cultivars.
  • Gene Expression: Correlated transcript levels of pathway genes with metabolite accumulation [1].

Experimental Workflow for Pathway Analysis

G S1 Select Plant Material (Cultivars with contrasting phenotypes) S2 Conduct Broad Metabolite Profiling S1->S2 S3 Perform Genetic Mapping & Identify Candidate Locus S2->S3 S4 Validate Gene Function (In vitro enzyme assays, heterologous expression) S3->S4 S5 Reconstruct Full Pathway (Confirm intermediate steps & spontaneous reactions) S4->S5

Diagram 2: A multi-omics experimental workflow for elucidating specialized metabolic pathways in plants [1].

Research Implications and Applications

  • Metabolic Engineering: The pathway presents a target for engineering acetophenone production in other plants or microbial systems for pharmaceutical or agricultural applications [1].
  • Evolutionary Insight: Demonstrates that loss-of-function mutations can be a primary source of metabolic innovation and chemical diversity in plants [1].
  • Analytical Techniques: The study highlights the power of forward genetics coupled with metabolomics for deciphering complex plant metabolic networks that are not tractable by reverse genetics alone [1].

References

Solubility and Stability Profile of Acetovanillone

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core physicochemical and stability data for Acetovanillone (Apocynin), a natural compound with significant pharmacological potential.

Table 1: Solubility Profile of Acetovanillone

This table details the solvents in which Acetovanillone is soluble or insoluble, which is crucial for preparing experimental stock solutions.

Solvent Solubility Notes / Experimental Context
Dimethyl Sulfoxide (DMSO) Soluble [1] [2] A preferred solvent for preparing stock solutions for in vitro studies [1].
Ethanol Soluble [1] [2] Commonly used for extraction and formulation [1].
Dimethylformamide (DMF) Soluble [1] [2] Suitable for research applications [1].
Chloroform Soluble [2] -
Benzene Soluble [2] -
Hot Water Soluble [2] Solubility is temperature-dependent.
Water (Room Temperature) Insoluble [1] Not suitable for direct preparation of aqueous solutions.

Table 2: Stability and Specification Data

This table outlines the stability conditions and key physical properties essential for proper storage and handling in a research setting.

Parameter Specification / Condition Source / Experimental Context
Recommended Long-Term Storage Below -20°C [1] Maintains stability for at least 12 months under these conditions [1].
Physical Form Crystalline solid [1] -
Melting Point 115 °C [2] -
Purity (Research Grade) >98% (typical) [1] -
Molecular Mass 166.17 g/mol [2] -

Experimental Workflow: Handling and Analysis

For researchers, properly handling Acetovanillone from stock preparation to analysis is key to obtaining reliable results. The following diagram and workflow outline a standard experimental approach:

Start Start: Acetovanillone Powder S1 Select Appropriate Solvent (e.g., DMSO, Ethanol) Start->S1 S2 Prepare Concentrated Stock Solution S1->S2 S3 Aliquot and Store at < -20°C S2->S3 S4 Dilute in Aqueous Buffer for Assay S3->S4 S5 Proceed with Biological Experiment S4->S5 S6 Analyze (e.g., HPLC-MS/MS) S5->S6

Experimental workflow for handling and analyzing Acetovanillone.

  • Stock Solution Preparation: Due to its insolubility in water at room temperature, Acetovanillone should first be dissolved in a suitable organic solvent like DMSO, ethanol, or DMF to create a concentrated stock solution (e.g., 100 mM) [1] [2]. This stock can then be diluted into aqueous buffers for biological assays, ensuring the final solvent concentration is non-toxic to cells or biochemical systems.

  • Storage Protocol: To ensure stability over time, the concentrated stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored frozen at or below -20°C [1].

  • Analytical Quantification: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying Acetovanillone in complex matrices. This method has been successfully used to analyze its pharmacokinetics in biological samples like plasma, liver, heart, and brain tissues [1].

Key Technical Considerations

  • Low BBB Penetration: Although Acetovanillone can cross the blood-brain barrier, its concentration in brain tissue is low (less than 8% of blood levels) [1]. This is a critical factor to consider in neuropharmacology studies.
  • Solvent for Parenteral Administration: For in vivo studies requiring intravenous administration, Acetovanillone must first be dissolved in a suitable solvent, as detailed in the solubility table [1].

References

Acetovanillone phytochemistry overview

Author: Smolecule Technical Support Team. Date: February 2026

Identity and Natural Provenance

Acetovanillone is a simple phenolic compound with the chemical name 4-Hydroxy-3-methoxyacetophenone and the formula C₉H₁₀O₃ [1] [2]. Its structure features a hydroxy group at the para position and a methoxy group at the meta position on the phenyl ring, attached to a ketone group [3].

This compound was first isolated in 1883 from the roots of Canadian hemp (Apocynum cannabinum) [3] [2]. It was later identified in 1971 during activity-guided isolation from Picrorhiza kurroa (Kutki), a plant used in traditional Indian medicine [3]. Other natural sources include species from the Crinum and Sterculia genera [3].

Extraction, Synthesis, and Analysis

Extraction and Isolation

  • Classical Maceration: Apocynin can be extracted from plant material like Picrorhiza kurroa roots using solvents such as ethanol, acetone, ethyl acetate, chloroform, methanol, and hexane [3]. Subsequent phytochemical profiling is often performed using HPLC [3].
  • Modern Techniques: Microwave-assisted extraction has been employed for related compounds, suggesting a potential pathway for more efficient this compound isolation [3].

Chemical Synthesis this compound can be synthesized from commercially available precursors through several laboratory methods [3]:

  • From 3-Methoxy-4-hydroxybenzaldehyde (Vanillin): Via a Willgerodt-Kindler reaction or direct oxidation.
  • From 2-Methoxy-4-methylphenol (Cresol): Through a Reimer-Tiemann reaction followed by oxidation.
  • From Acetoveratrone: Via selective demethylation.

Biosynthesis in Plants In tobacco cell-suspension cultures, an enzyme called acetovanillone synthase (AVS) catalyzes the synthesis of acetovanillone from feruloyl-CoA in the presence of NAD [4]. This biosynthesis can be dramatically induced by treating the cultures with methyl jasmonate (MeJa), a plant stress hormone [4].

Table: Key Chemical and Physical Properties of Acetovanillone

Property Description / Value
Chemical Formula C₉H₁₀O₃ [1]
Molar Mass 166.17–166.18 g/mol [1] [2]
Melting Point 115 °C [2]
Solubility Soluble in hot water, alcohol, DMSO, DMF; insoluble in cold water [3] [2]
Stability Stable for 12 months when stored below -20°C [3]
Common Purity Typically >95–98% for research purposes [3]

Pharmacological Activities and Mechanisms

This compound's primary mechanism is the inhibition of the NADPH oxidase (NOX) complex, a major source of reactive oxygen species (ROS) in various cell types [2]. Its effects are pleiotropic, targeting multiple signaling pathways.

G Start Inflammatory Stimulus NOX NADPH Oxidase (NOX) Activation Start->NOX ROS ROS Production NOX->ROS NFkB NF-κB Pathway Activation ROS->NFkB InflamCyt Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->InflamCyt Inflammation Chronic Inflammation InflamCyt->Inflammation This compound This compound Intervention Dimer Formation of Dithis compound (Dimer) This compound->Dimer NOXInhibit Inhibition of NOX Assembly Dimer->NOXInhibit ROSReduce Reduced ROS NOXInhibit->ROSReduce NFkBInhibit Suppressed NF-κB Activation ROSReduce->NFkBInhibit Protection Cytoprotective Effect ROSReduce->Protection Reduces Oxidative Stress CytokineReduce Reduced Cytokine Release NFkBInhibit->CytokineReduce CytokineReduce->Protection

Simplified diagram of this compound's core anti-inflammatory action via NADPH oxidase inhibition.

Key Pharmacological Properties:

  • Antioxidant: Directly inhibits NADPH oxidase, reducing superoxide production [3] [2].
  • Anti-inflammatory: Suppresses key pro-inflammatory factors and pathways, including NF-κB, iNOS, TNF-α, IL-6, and p38 MAPK [3] [5].
  • Cardioprotective: Mitigates oxidative stress and inflammation in various models of cardiotoxicity [6] [7].
  • Neuroprotective: Demonstrates potential in neurodegenerative disease models by reducing oxidative stress in brain tissue [3].
  • Anticancer: Shows activity against various cancer cell lines, including lung carcinoma and hepatic carcinoma [3].

Experimental Protocols and Preclinical Evidence

Robust experimental models have established efficacy and elucidated mechanisms of action.

Protocol: Cardioprotection Model (Cadmium-Induced Toxicity)

  • Objective: To investigate the protective effects of acetovanillone against cadmium-induced cardiotoxicity [6].
  • Animal Model: Male Wistar rats.
  • Dosing:
    • Cadmium Chloride (CdCl₂): Single dose of 2 mg/kg, intraperitoneally, on day 5 to induce toxicity [6].
    • Acetovanillone (ACET): 25 mg/kg, orally, for 10 days [6].
    • Positive Control (Carvedilol - CV): 10 mg/kg, orally, for 10 days [6].
  • Endpoint Measurements:
    • Serum Biomarkers: CK-MB, LDH, AST, ALP, Troponin-I [6].
    • Oxidative Stress Markers: Cardiac tissue levels of GSH, SOD, MDA, NADPH oxidase [6].
    • Molecular Pathways: Protein/mRNA expression of Nrf2, HO-1, SIRT1, KEAP-1, FOXO-3, TLR4, NF-κB, RIPK1/RIPK3/MLKL [6].
    • Histopathology: Heart tissue examination [6].

Key Findings from Preclinical Studies Table: Summary of Key In Vivo Study Results

Study Model This compound Dose & Route Key Outcomes Proposed Mechanism
Cadmium-Induced Cardiotoxicity [6] 25 mg/kg, oral, 10 days ↓CK-MB, Troponin-I, LDH; ↓Oxidative stress; ↓Necroptosis markers Upregulation of KEAP-1/Nrf2/HO-1 & SIRT1/FOXO-3; Downregulation of TLR4/NF-κB & RIPK1/RIPK3/MLKL
Cyclophosphamide-Induced Cardiotoxicity [7] 100 mg/kg, oral, 10 days ↓Cardiac function biomarkers; ↓Lipid peroxidation; ↑Antioxidants (GSH, SOD) Activation of PI3K/Akt/mTOR and Nrf2 signaling; Inhibition of Keap1
Diabetic Complications [3] 5-25 mg/kg (various studies) Attenuated cardiomyopathy and nephropathy NADPH oxidase inhibition; Reduced ROS and inflammation

Pharmacokinetics, Derivatives, and Future Outlook

Pharmacokinetics and Bioavailability A study in CD1 mice showed that this compound, after a 5 mg/kg intravenous dose, had a very short plasma half-life of 0.05 hours and a high clearance rate [3]. It was distributed to various tissues, including the liver, heart, and brain, though its concentration in the brain was less than 8% of that in the blood, indicating low blood-brain barrier penetration [3].

Derivatives and Formulation Strategies To overcome limitations like low bioavailability, several approaches are being explored [3]:

  • Chemical Derivatives: Dithis compound (a dimeric form) and nitrothis compound.
  • Advanced Drug Delivery: Chitosan-based solid-lipid nanoparticles and PLGA nanomedicine tailored with galactosylated chitosan have shown promise in enhancing bioavailability and enabling targeted delivery [3].

Future Prospects and Patents Recent patents highlight ongoing interest, particularly for neurological disorders. One patent covers the use of an This compound dimer analogue derivative for preparing medicaments to prevent and treat Parkinson's disease [3]. Future research must focus on clinical trials to firmly establish safety, efficacy, and optimal dosing in humans [3].

References

Biosynthesis and Sources

Author: Smolecule Technical Support Team. Date: February 2026

Acetovanillone is a natural product found in various plants.

  • Natural Sources: It was first isolated from the roots of Canadian hemp (Apocynum cannabinum) and has also been found in Picrorhiza kurroa, a plant from the Himalayas used in traditional medicine. [1] [2]
  • Biosynthetic Pathway: In plants, biosynthesis proceeds from hydroxycinnamic acids via a CoA-dependent beta-oxidation pathway. A key enzyme, acetovanillone synthase, catalyzes the synthesis of acetovanillone from feruloyl-CoA in the presence of NAD. [3] [4] This pathway can compete with others, such as the synthesis of hydroxycinnamoylputrescines, for common phenolic precursors. [3]

Mechanism of Action and Key Signaling Pathways

Acetovanillone's primary mechanism is the inhibition of the reactive oxygen species (ROS)-producing enzyme NADPH oxidase (NOX), which underpins many of its pharmacological effects. [1] [2] [5] Its action influences several critical cellular signaling pathways, as illustrated below.

G cluster_1 Oxidative Stress Response cluster_2 Inflammation & Cell Survival cluster_3 Cell Death Acetovanillone Acetovanillone PI3K PI3K/Akt/mTOR Acetovanillone->PI3K Upregulates NADPHOxidase NADPH Oxidase (NOX) Acetovanillone->NADPHOxidase Inhibits Keap1 KEAP1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response (ARE) Nrf2->ARE Activates TLR4 TLR4 NFkB NF-κB TLR4->NFkB InflammatoryResponse Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryResponse CellSurvival Cell Survival PI3K->CellSurvival RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis ROS Reactive Oxygen Species (ROS) NADPHOxidase->ROS ROS->Keap1 Oxidative Stress ROS->TLR4 ROS->RIPK1

Figure 1: Acetovanillone modulates multiple signaling pathways by inhibiting NADPH oxidase, leading to reduced oxidative stress, inflammation, and cell death. [6] [5]

  • KEAP1/Nrf2/HO-1 Pathway: Under oxidative stress, acetovanillone facilitates the dissociation of Nrf2 from its inhibitor KEAP1. Activated Nrf2 translocates to the nucleus to drive the expression of antioxidant genes, thereby enhancing cellular defense. [6] [5]
  • TLR4/NF-κB/iNOS Pathway: It suppresses the activation of this pro-inflammatory pathway, leading to reduced production of inflammatory mediators like TNF-α, IL-6, and NO. [6]
  • PI3K/Akt/mTOR Pathway: It upregulates this pro-survival pathway, helping to protect cells from death. [5]
  • RIPK1/RIPK3/MLKL Pathway: It downregulates key mediators of necroptosis, a form of programmed cell death, providing protection against tissue injury. [6]

Pharmacological Activities and Experimental Evidence

Extensive pre-clinical research highlights its therapeutic potential. The table below summarizes key findings from recent animal studies.

Therapeutic Area Model / Injury Key Findings & Proposed Mechanisms Dosage
Cardioprotection Cadmium-induced heart injury in rats [6] Augmented carvedilol effect; ↓ Oxidative stress (MDA, NADPH oxidase); ↓ Inflammation (TNF-α, IL-6, NF-κB); ↓ Necroptosis (RIPK1/RIPK3/MLKL) [6] 25 mg/kg, p.o. [6]
Cardioprotection Cyclophosphamide-induced cardiotoxicity in rats [5] Prevented tissue injury; ↑ Antioxidants (GSH, SOD); Activated KEAP1/Nrf2 & PI3K/Akt/mTOR pathways [5] 100 mg/kg, p.o. [5]

Drug Development Profile

From a pharmaceutical perspective, acetovanillone is classified as an investigational small molecule. [7] It has been used in small-scale early-stage clinical trials for conditions like chronic obstructive pulmonary disease (COPD) and bronchial asthma, though it has not progressed to approved drug status. [2] [7]

  • A Note on Mechanism: While well-known as an NADPH oxidase inhibitor, one study reported that apocynin itself can induce oxidative stress in certain cell types (N11 glial cells) by promoting the oxidation of thiols like glutathione. This suggests that some observed effects in experimental models should be interpreted with caution. [8]

Experimental Protocols

For researchers aiming to replicate or build upon existing work, here is a detailed methodology from a recent cardioprotection study. [6]

Aim: To investigate the protective effect of acetovanillone against cadmium-induced heart injury in a rat model.

  • Animals: Male Wistar rats (180-200 g).
  • Groups: Normal control, Cadmium control (2 mg/kg, single i.p. dose), and Acetovanillone-treated (25 mg/kg, p.o., for 10 days, with cadmium on day 5). [6]
  • Sample Collection: On the final day, animals are anesthetized. Blood is collected for serum separation, and cardiac tissue is harvested. The tissue is divided for homogenization (for oxidative stress biomarkers and immunoblotting), preservation in RNAlater (for gene expression), and fixation in formalin (for histopathology). [6]
  • Key Assessments:
    • Heart Function: Serum levels of CK-MB, LDH, AST, ALP, and Troponin-I. [6]
    • Oxidative Stress: Cardiac levels of GSH, SOD, MDA, and NADPH oxidase. [6]
    • Inflammation: Cardiac levels of MPO, NOx, TNF-α, and IL-6. [6]
    • Pathway Analysis: Protein expression of Nrf2, HO-1, KEAP-1, SIRT1, FOXO-3, TLR4, NF-κB, iNOS, RIPK1, RIPK3, and MLKL via Western blot and/or PCR. [6]
    • Tissue Damage: Histopathological examination of heart sections using H&E staining. [6]

Conclusion for Researchers

Acetovanillone is a promising multi-target phytochemical. Its ability to modulate NADPH oxidase, the KEAP1/Nrf2 axis, NF-κB signaling, and necroptosis pathways positions it as a compelling candidate for mitigating diseases driven by oxidative stress and inflammation, such as cardiovascular injuries. Future research should focus on elucidating its precise molecular interactions, optimizing its long-term efficacy and safety profile, and advancing carefully designed clinical trials.

References

analytical method for acetovanillone in lignin depolymerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acetovanillone in Lignin Valorization

Acetovanillone (also referred to as acetoguaiacone) is a major aromatic monomer produced during the oxidative or base-catalyzed depolymerization of lignin [1]. It is particularly abundant in depolymerization products from softwood lignins, which are rich in guaiacyl (G) units [2] [1].

The efficient quantification of acetovanillone, alongside other monomers like vanillin and vanillic acid, is critical for evaluating the efficiency of depolymerization processes and for optimizing downstream biological funneling processes to produce value-added chemicals [1] [3].


Analytical Method: GC/FID for Monomer Quantification

A recently published interlaboratory study has developed and validated a novel GC/FID method for the precise quantification of key aromatic monomers, including acetovanillone, from oxidized lignosulfonates [2].

Sample Preparation and Derivatization Protocol
  • Sample Clean-up and Extraction: Following the depolymerization reaction, the liquid product mixture must be purified. The specific sample preparation method used in the study should be applied to isolate the monomeric fraction from the reaction matrix and residual lignin [2].
  • Derivatization (Silylation): To enhance the volatility and thermal stability of the target analytes for GC analysis, a derivatization step is performed.
    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
    • Procedure: Mix a fixed volume of the cleaned-up sample (e.g., 100 µL) with the internal standard solution. Then, add a specific volume of the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).
    • Reaction Conditions: Incubate the mixture at a specified temperature (e.g., 70 °C) for a defined period (e.g., 60 minutes) to ensure complete silylation [2].
GC/FID Instrumentation and Conditions

The following table summarizes the key parameters of the analytical method. Note that specific column details and temperature gradients were not fully elaborated in the available source.

Table 1: GC/FID Method Parameters for Lignin Monomer Analysis

Parameter Specification
Analytical Technique Gas Chromatography with Flame Ionization Detection (GC/FID)
Target Analytes Acetovanillone, Vanillin, Vanillic Acid
Derivatization Silylation with BSTFA + 1% TMCS
Validation Status Method validated through an interlaboratory round-robin test
Precision (Intra-lab RSD) < 5% for all compounds
Precision (Inter-day RSD) < 10% for all compounds
Precision (Inter-lab RSD) < 25% for all compounds

The method has demonstrated high precision across different laboratories, making it a reliable choice for the comparative analysis of lignin depolymerization processes [2].


Acetovanillone Yields from Different Depolymerization Processes

The same interlaboratory study compared three oxidative depolymerization processes using the same lignosulfonate feedstock, enabling a direct comparison of their efficiency in producing acetovanillone and other monomers.

Table 2: Performance of Oxidative Depolymerization Processes for Monomer Production

Process Type Abbreviation Key Process Conditions Total Monomer Concentration Total Monomer Yield
Continuous Alkaline CA NaOH, H₂O₂, 200-280°C, ~12 sec residence time Not Specified Up to 840 g (L × h)⁻¹ (Volumetric Productivity)
Heterogeneous Metal-Catalyzed HMC Cu–Co/ZrO₂ catalyst, 2M NaOH, O₂, 160-200°C 4.3 g L⁻¹ 8.7 wt%
Electrochemical Nickel Anode ENA Nickel anode, alkaline conditions Not Specified Not Specified

This comparative data is invaluable for selecting a depolymerization strategy based on the desired output, whether it's high volumetric productivity (CA process) or high total monomer yield (HMC process) [2].


Downstream Bioconversion Pathway

The biological conversion of acetovanillone is a key step in the "biological funneling" approach to valorize lignin-derived mixtures. The following diagram illustrates the catabolic pathway of acetovanillone in Sphingobium sp. strain SYK-6, which can be engineered for chemical production.

G AV Acetovanillone (AV) AcvAB AcvAB (Phosphorylation) AV->AcvAB P_AV Phosphorylated AV AcvF AcvF (Dephosphorylation) P_AV->AcvF VAA Vanilloyl Acetic Acid (VAA) AcvCDE AcvCDE (Carboxylation) VAA->AcvCDE Native Path VceAB VceA & VceB (Conversion) VAA->VceAB Engineered Path VA Vanillic Acid AroY AroY (Decarboxylation) VA->AroY ccMA cis,cis-Muconic Acid (ccMA) AcvAB->P_AV AcvF->VAA AcvCDE->VA VceAB->VA PCA_catabolism PCA Catabolism (Engineered Pathway) AroY->PCA_catabolism PCA_catabolism->ccMA

Diagram: Engineered catabolic pathway for conversion of acetovanillone to cis,cis-muconic acid. Based on findings from [1].

Research has demonstrated the feasibility of using this pathway in engineered microbes to produce cis,cis-muconic acid (ccMA), a valuable platform chemical for bioplastics, from acetovanillone [1].


Application Notes for Researchers

  • Method Robustness: The GC/FID method presented is particularly notable for its validation across multiple laboratories. This makes it an excellent candidate for use in collaborative projects or for establishing standard operating procedures (SOPs) within a lab [2].
  • Process Selection: When planning depolymerization experiments, the choice of process significantly impacts the monomer profile. The Heterogeneous Metal-Catalyzed (HMC) process gave the highest total monomer yield in a recent study, but the optimal choice may depend on other factors like reaction time and catalyst cost [2].
  • Exploiting Biological Funneling: Acetovanillone should not be considered a mere byproduct. Its conversion to central intermediates like vanillic acid allows it to be funneled into products like PDC or ccMA, significantly improving the overall economics of lignin biorefining [1] [3].

I hope these detailed application notes provide a solid foundation for your work. Should you require further specifics on a particular section, such as the exact GC temperature program or the composition of the growth medium for the microbial strains, please feel free to ask.

References

Acetovanillone solid phase extraction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

The following protocol is adapted from the 2023 method, which was optimized for the simultaneous extraction of vanillin derivatives and enolones from wine. You can adapt it for your specific sample matrix containing acetovanillone [1].

Materials:

  • SPE Sorbent: The specific sorbent is not named, but the method uses a 50 mg adsorbent mass. Based on the principle of extracting polar compounds, a reversed-phase C18 or a polymeric sorbent is a suitable starting point.
  • Internal Standards: Ethyl maltol and 3′,4′-(methylenedioxy)acetophenone are used as internal standards to correct for matrix effects and losses during the extraction [1].
  • Solvents: HPLC or GC-MS grade Methanol, Ethanol, Dichloromethane (DCM), Pentane (PEN).
  • Solutions: Aqueous ethanol (13% v/v), Sodium bicarbonate (NaHCO₃) solution (1%, pH 8).
  • Equipment: Automated SPE manifold, nitrogen evaporator, GC-MS system.

Procedure:

  • Sample Pre-treatment: Add the appropriate internal standards to your sample. For a 3 mL liquid sample, dilute it with 3 mL of water and add 0.9 g of ammonium sulfate ((NH₄)₂SO₄) to optimize analyte retention [1].
  • SPE Column Conditioning: Condition the 50 mg SPE cartridge sequentially with 1 mL of DCM, 1 mL of methanol, and 1 mL of an aqueous ethanol solution (13% v/v). Do not let the sorbent dry out [1].
  • Sample Application: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1 mL/minute is a typical starting point) [2].
  • Washing:
    • First Wash: Rinse the cartridge with 3 mL of a 1% NaHCO₃ solution at pH 8. This critical step removes acidic interferents and results in a cleaner extract [1].
    • Drying: Dry the cartridge by passing a gentle stream of nitrogen through it for 30 minutes. This replaces vacuum drying to help prevent analyte oxidation [1].
    • Second Wash: Wash with 2 mL of a pentane and DCM mixture (95:5, v/v) to remove less polar impurities [1].
    • Final Drying: Dry the cartridge again under a nitrogen stream for 10 minutes [1].
  • Elution: Elute the analytes, including acetovanillone, with 600 µL of a dichloromethane and methanol mixture (95:5, v/v). The eluate can be collected directly, as no subsequent concentration step is required, saving time and preventing loss of volatile compounds [1].

GC-MS Analysis & Method Validation

For analysis, the extracted samples are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The developed method uses a large volume injection with a programmed temperature vaporization (PTV) inlet and acquisition in Selected Ion Monitoring (SIM) mode for high sensitivity [1].

Table 2: Key GC-MS Acquisition Data for Target Compounds [1]

Compound Retention Time (min) Quantitation Ion (m/z)
Maltol 19.004 126
Acetovanillone Information not provided in excerpt Information not provided in excerpt
Vanillin 31.630 151, 152
Furaneol 20.684 128, 85
Sotolon 25.533 128, 83
Internal Standard (Ethyl maltol) 20.010 140
Internal Standard (3′,4′-(methylenedioxy)acetophenone) 29.010 149, 164

The method was rigorously validated and showed excellent performance [1]:

  • Linearity: Good linearity with a coefficient of determination (r²) greater than 0.98.
  • Precision: High precision with a relative standard deviation (RSD) of less than 10%.
  • Recovery: High recovery rates, with an RSD greater than 89%.
  • Sensitivity: Low detection limits, below 0.7 μg/L.

The following workflow diagram summarizes the complete automated SPE protocol.

Start Start Sample Preparation Pretreat Sample Pre-treatment - Add internal standards - Dilute sample with water - Add 0.9 g (NH₄)₂SO₄ Start->Pretreat Condition SPE Column Conditioning 1. 1 mL DCM 2. 1 mL MeOH 3. 1 mL Water/EtOH (13%) Pretreat->Condition Load Load Sample Condition->Load Wash1 Wash 1 3 mL 1% NaHCO₃ (pH 8) Load->Wash1 Dry1 Dry Column Nitrogen stream, 30 min Wash1->Dry1 Wash2 Wash 2 2 mL PEN:DCM (95:5) Dry1->Wash2 Dry2 Dry Column Nitrogen stream, 10 min Wash2->Dry2 Elute Elute Analytes 600 µL DCM:MeOH (95:5) Dry2->Elute Analyze Collect Eluent & Analyze (No concentration needed) Elute->Analyze

Application Notes for Researchers

  • Method Advantages: This automated protocol is faster, more user-friendly, and uses significantly less solvent and sorbent than previous methods, aligning with green chemistry principles [1]. The use of internal standards and the optimized washing step effectively mitigate matrix effects.
  • Scope of Application: While this method was successfully applied to red wines and mistelles, the underlying principles are valid for the extraction of acetovanillone from other matrices [1]. You will need to validate the method for your specific sample type (e.g., biological fluids, synthetic reaction mixtures).
  • Alternative Contexts: Acetovanillone is also a product of lignin depolymerization in biorefinery and pulping industries. While the separation goals there (large-scale purification) differ from analytical SPE, the chemical behavior of acetovanillone in relation to similar compounds like vanillin and vanillic acid on solid phases is informative [3].

References

Application Notes and Protocols for Analytical Method Validation of Acetovanillone Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Acetovanillone (1-(4-Hydroxy-3-methoxyphenyl)ethanone) is a compound of significant interest in pharmaceutical analysis, where it can serve as a reference standard for drug development and quality control (QC) applications, including Abbreviated New Drug Applications (ANDAs) [1] [2]. This document provides detailed application notes and a comprehensive validation protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of Acetovanillone. The methodology is designed to be robust, precise, and accurate, ensuring compliance with regulatory standards such as the ICH Q8(R2) guideline on pharmaceutical development [3]. The protocol includes a specific HPLC condition based on published data and expands it into a full validation suite as per ICH Q2(R1) principles.

Materials and Methods

Chemical Reagents and Reference Standard
  • Acetovanillone Reference Standard: A high-purity standard (CAS No. 498-02-2) with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol should be used [1] [2]. The standard typically appears as a white to off-white crystalline powder and should be stored in a refrigerator at 2-8°C [1].
  • Solvents: HPLC-grade acetonitrile and water are required.
  • Additive: Phosphoric acid for analytical applications, or formic acid for Mass Spectrometry (MS) compatible methods [4].
Instrumentation and Chromatographic Conditions

The core separation method is adapted from an existing application note [4].

Table 1: HPLC Instrumentation and Conditions

Parameter Specification
HPLC Column Newcrom R1 (a reverse-phase column with low silanol activity) [4]
Mobile Phase Acetonitrile (MeCN) : Water with phosphoric acid (specific ratio to be optimized)
Flow Rate To be optimized (e.g., 1.0 mL/min)
Column Temperature Ambient or to be optimized
Detection UV-Vis or PDA Detector (wavelength to be established, e.g., 254 nm or 280 nm)
Injection Volume To be optimized (e.g., 10 µL)

This method is scalable and can also be adapted for fast UPLC applications using columns with smaller 3 µm particles [4].

Experimental Workflow

The following diagram illustrates the overall workflow for the method validation and subsequent analysis of Acetovanillone.

cluster_1 Prepare Solutions cluster_2 Validation Phase Start Start Prepare Solutions Prepare Solutions Start->Prepare Solutions System Suitability System Suitability Prepare Solutions->System Suitability HPLC Set-up Validation Phase Validation Phase System Suitability->Validation Phase Pass Criteria Met Routine QC Routine QC Validation Phase->Routine QC Method Validated Stock Standard Stock Standard Working Standard Working Standard Stock Standard->Working Standard Working Calibrators Working Calibrators Stock Standard->Working Calibrators QC Samples\n(Low, Mid, High) QC Samples (Low, Mid, High) Working Standard->QC Samples\n(Low, Mid, High) Specificity Specificity Linearity &\nRange Linearity & Range Specificity->Linearity &\nRange Accuracy &\nPrecision Accuracy & Precision Linearity &\nRange->Accuracy &\nPrecision LOD &\nLOQ LOD & LOQ Accuracy &\nPrecision->LOD &\nLOQ Robustness Robustness LOD &\nLOQ->Robustness

Method Validation Protocol

The following section outlines the specific experiments and acceptance criteria required to validate the HPLC method for Acetovanillone quantification.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, or excipients. Protocol:

  • Inject a blank solution (mobile phase or solvent).
  • Inject a standard solution of Acetovanillone to note the retention time.
  • Inject a solution containing Acetovanillone that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate separation from degradation products.
  • If available, inject solutions of likely process-related impurities. Acceptance Criterion: The chromatogram of the Acetovanillone standard should be free from interfering peaks at the retention time of the analyte. The peak purity, assessed by a Photodiode Array (PDA) detector, should be within specified limits.
Linearity and Range

Objective: To verify that the analytical method produces results that are directly proportional to the concentration of the analyte. Protocol:

  • Prepare a minimum of five standard solutions of Acetovanillone at different concentration levels across the anticipated range (e.g., 50% to 150% of the target concentration).
  • Inject each solution in triplicate.
  • Plot the mean peak area versus the concentration and perform linear regression analysis. Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999. The y-intercept should not be significantly different from zero.
Accuracy

Objective: To measure the closeness of the test results obtained by the method to the true value. Protocol: Accuracy is determined by recovery experiments, typically by spiking a known amount of Acetovanillone standard into a placebo or sample matrix.

  • Prepare QC samples at three concentration levels (low, medium, and high) covering the linear range, each in triplicate.
  • Analyze these samples and calculate the measured concentration.
  • Calculate the percentage recovery. Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
Precision

Precision is validated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst, inter-instrument).

Table 2: Precision Validation Protocol and Acceptance Criteria

Precision Level Protocol Acceptance Criteria
Repeatability (Intra-day) Analyze six independent sample preparations at 100% of the test concentration by the same analyst on the same day. Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision Perform the repeatability experiment on a different day, with a different analyst and/or a different HPLC system. The overall RSD from the pooled data from both days should be ≤ 3.0%.
Sensitivity: Limit of Detection (LOD) and Quantification (LOQ)

Objective: To determine the lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. Protocol:

  • Prepare serial dilutions of a standard solution to progressively lower concentrations.
  • Inject each dilution and measure the signal-to-noise ratio (S/N).
  • LOD is the concentration at which S/N is approximately 3:1.
  • LOQ is the concentration at which S/N is approximately 10:1 and which can be quantified with an accuracy of 80-120% and precision (RSD) of ≤ 10.0%.
Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Deliberately vary parameters one at a time from their optimized conditions and assess the impact on system suitability criteria (e.g., retention time, tailing factor, theoretical plates).

  • Parameters to vary: Mobile phase composition (± 2%), pH of aqueous phase (± 0.2 units), column temperature (± 2°C), flow rate (± 0.1 mL/min), and different columns (from same manufacturer and lot). Acceptance Criterion: The method should meet all system suitability criteria under all varied conditions.

Detailed Experimental Procedure

Preparation of Stock and Working Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh about 25 mg of Acetovanillone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent (e.g., diluent of mobile phase).
  • Working Standard Solutions: Prepare a series of working standards by appropriate dilutions of the stock solution with the mobile phase to cover the required range for linearity (e.g., 10 µg/mL to 100 µg/mL).
System Suitability Testing (SST)

Before initiating the validation or sample analysis, system suitability must be confirmed. The following parameters should be evaluated using a standard solution at the target concentration.

Table 3: System Suitability Parameters and Targets

Parameter Acceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Relative Standard Deviation (RSD) of Retention Time and Area ≤ 2.0% (from 5-6 replicate injections)

Data Analysis and Reporting

All validation data should be compiled into a comprehensive report. The report must include:

  • A summary of all experimental results and whether they meet the pre-defined acceptance criteria.
  • Representative chromatograms of the blank, standard, and tested samples.
  • The calculated regression equation and correlation coefficient for the calibration curve.
  • Tables summarizing accuracy (recovery data) and precision (repeatability and intermediate precision).

References

Application Notes: Acetovanillone Derivatives on Thermophilic Xylanase

Author: Smolecule Technical Support Team. Date: February 2026

Thermophilic xylanases are crucial biocatalysts for industrial processes involving lignocellulosic biomass degradation. Recent findings demonstrate that certain synthetic acetovanillone derivatives can act as effective enhancers of recombinant thermophilic xylanase activity, offering a strategy to improve efficiency in waste conversion and biorefining [1].

Experimental Findings Summary The key quantitative data from enzyme activity assays are summarized in the table below.

Table 1: Effects of Synthetic Compounds and Metal Ions on Recombinant Xylanase Activity Positive control activity is defined as 100%. Values represent relative activity percentages.

Compound / Ion Concentration (mM) Relative Activity (%) Notes
Compound 2 0.1 176.90 Maximum enhancement observed at lowest concentration [1]
0.3 153.25
0.5 146.22
0.7 115.41
Compound 3 0.7 147.30 Enhanced activity at higher concentrations [1]
1.0 153.93
CaCl₂ 0.1 70.38 Generally inhibitory, with variable effect [1]
0.3 68.04
0.5 79.96
0.7 61.99
1.0 85.59
ZnCl₂ Various ~60-85 (est.) Shows a similar decrease in activity [1]
CuCl₂ Various ~60-85 (est.) Shows a similar decrease in activity [1]

Key Observations:

  • Concentration-Dependent Modulation: Compound 2 shows its highest activity enhancement (76.9% increase) at the lowest tested concentration (0.1 mM), with efficacy decreasing as concentration rises. In contrast, Compound 3 is most effective at higher concentrations (0.7 and 1.0 mM) [1].
  • Enzyme Characterization: The recombinant thermophilic xylanase in this study has an optimal temperature of 72°C and an optimal pH of 6.0 [1] [2].
  • Metal Ion Inhibition: Divalent metal ions like Ca²⁺, Zn²⁺, and Cu²⁺ generally exhibit an inhibitory effect on the enzyme's activity under the tested conditions [1].

Experimental Protocols

Protocol 1: Synthesis of Acetovanillone Derivatives (Compounds 1-7)

This protocol outlines the general workflow for synthesizing and characterizing the acetovanillone derivatives used in the cited study [1].

Workflow Diagram: Compound Synthesis & Characterization

synthesis_workflow Start Start Synthesis NMR Structural Analysis via: • 1H NMR • 13C NMR Start->NMR FTIR Structural Analysis via: • FTIR Spectroscopy Start->FTIR Pure_Compounds Obtain Pure Acetovanillone Derivatives (1-7) NMR->Pure_Compounds FTIR->Pure_Compounds

1. Materials

  • Acetovanillone (starting material)
  • Appropriate reagents for chemical derivation (specifics may vary based on target derivative)
  • Anhydrous solvents
  • NMR tubes
  • FTIR sample holder

2. Method

  • Synthesis: Perform chemical synthesis reactions to derive the seven target compounds (1-7) from the acetovanillone core structure. Reaction conditions must be optimized for each derivative.
  • Structural Confirmation - NMR Spectroscopy:
    • Dissolve the synthesized compound in a suitable deuterated solvent.
    • Analyze using ¹H NMR and ¹³C NMR spectroscopy.
    • Interpret the spectra to confirm the molecular structure and successful derivation [1].
  • Structural Confirmation - FTIR Spectroscopy:
    • Prepare a solid sample (e.g., using KBr pellet method).
    • Analyze using Fourier-Transform Infrared (FTIR) spectroscopy.
    • Identify characteristic functional groups to corroborate NMR findings [1].

Protocol 2: Cloning, Expression, and Purification of Recombinant Thermophilic Xylanase

This protocol describes the generation of the recombinant enzyme used for activity assays [1].

Workflow Diagram: Enzyme Production

enzyme_production Gene Xylanase Gene Clone Clone into Expression Vector (Recombinant DNA Techniques) Gene->Clone Express Express in Host System Clone->Express Purify Purify Recombinant Protein Express->Purify Characterize Characterize Enzyme Purify->Characterize

1. Materials

  • Thermophilic bacterial source of the xylanase gene
  • Standard molecular biology reagents: restriction enzymes, ligase, bacterial culture media, expression vector, host cells
  • Chromatography system for protein purification

2. Method

  • Gene Cloning: Isolate the xylanase gene from the thermophilic source organism and clone it into an appropriate expression vector using standard recombinant DNA techniques [1].
  • Protein Expression: Introduce the constructed vector into a suitable expression host to produce the recombinant xylanase protein.
  • Protein Purification: Lyse the host cells and purify the recombinant xylanase to homogeneity using chromatographic methods.

Protocol 3: Enzyme Activity Assay with Synthetic Compounds

This protocol details the core assay for testing the effect of synthesized compounds on xylanase activity [1].

Workflow Diagram: Activity Assay

activity_assay Prep Prepare Assay Mixtures: • Enzyme Buffer • Add Compound/Metal Ion Incubate Incubate at Optimal Conditions: • 72°C • pH 6.0 Prep->Incubate Measure Measure Reaction Output Incubate->Measure Compare Compare to Positive Control (Activity = 100%) Measure->Compare Result Calculate Relative Activity (%) Compare->Result

1. Materials

  • Purified recombinant thermophilic xylanase
  • Stock solutions of synthesized acetovanillone derivatives (e.g., 10 mM in DMSO or buffer)
  • Stock solutions of metal salts (CaCl₂, ZnCl₂, CuCl₂)
  • Xylan substrate
  • Suitable buffer (e.g., phosphate or citrate buffer, pH 6.0)
  • Equipment for measuring reaction products (e.g., spectrophotometer)

2. Method

  • Assay Preparation: Prepare reaction mixtures containing the buffer, xylan substrate, and the purified xylanase enzyme.
  • Modulator Addition: Add varying concentrations of the test compound or metal ion to the reaction mixture. Include a positive control with no added modulator and a blank with no enzyme.
  • Incubation: Incubate all reaction mixtures at the optimal temperature of 72°C for a defined period.
  • Activity Measurement: Terminate the reactions and measure the amount of product formed using an appropriate method.
  • Data Analysis: Calculate the enzyme activity relative to the positive control. The relative activity (%) is calculated as: (Activity with modulator / Activity of positive control) × 100%.

Conclusion and Research Implications

The findings indicate that specific acetovanillone derivatives are promising enhancers for thermophilic xylanase, with modulation effects highly dependent on the compound structure and concentration. This presents a significant opportunity for optimizing industrial biocatalysis, particularly in the waste industry for lignocellulosic biomass breakdown [1]. The provided protocols offer a reproducible framework for further investigation and application development in drug discovery and bio-refining.

References

Comprehensive Application Notes and Protocols: Bacterial Catabolism of Acetovanillone in Rhodococcus Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rhodococcus Biology and Significance

The genus Rhodococcus represents a diverse group of aerobic, Gram-positive bacteria within the Actinobacteria phylum that demonstrate remarkable metabolic versatility and environmental persistence. These organisms are particularly renowned for their extensive catabolic capabilities, enabling them to degrade a wide spectrum of natural and synthetic organic compounds, including complex and recalcitrant environmental pollutants [1] [2]. Rhodococci possess large genomes frequently accompanied by substantial catabolic plasmids that facilitate genetic adaptation and acquisition of novel degradative pathways through frequent recombination events [1] [3]. This exceptional metabolic diversity, combined with their ability to produce valuable compounds through bioconversion processes, positions Rhodococcus species as exceptional candidates for biotechnological applications ranging from environmental remediation to the production of high-value chemicals [4].

The significance of Rhodococcus in the context of lignin valorization has garnered substantial scientific interest in recent years. Lignin, an abundant aromatic polymer in plant cell walls, represents a promising renewable resource for producing valuable aromatic chemicals when effectively depolymerized and converted [5] [6]. Rhodococcus species play a pivotal role in the "biological funneling" concept, where heterogeneous mixtures of lignin-derived aromatic compounds are converted into uniform valuable chemicals through microbial catabolism [5] [7]. Among these lignin-derived compounds, acetovanillone (AV) has been identified as a major aromatic monomer produced during alkaline oxidation or base-catalyzed depolymerization of lignin, particularly in softwood lignins [5] [6]. Despite its abundance in lignin depolymerization streams, utilization of AV for chemical production has been hampered by limited understanding of its microbial catabolism until recent investigations elucidated the specialized pathways employed by Rhodococcus species [5].

Acetovanillone Catabolism Pathway in Rhodococcus

Pathway Overview and Key Enzymes

The catabolic pathway for acetovanillone in Rhodococcus involves a series of enzymatic transformations that ultimately convert this lignin-derived compound into central metabolic intermediates. Recent investigations of Rhodococcus rhodochrous strains GD01 and GD02, isolated from compost for their ability to utilize AV as a sole carbon source, have revealed an unusual catabolic strategy beginning with phosphorylation and carboxylation rather than more conventional aromatic ring-cleavage approaches [8]. Genomic analysis of GD02 revealed a 5.58-Mb circular chromosome accompanied by a 721-kb linear plasmid and a 165-kb circular plasmid, highlighting the genetic complexity of this organism [8].

Transcriptomic experiments identified an eight-gene cluster that was significantly upregulated during growth on acetovanillone (>150-fold) and 4-hydroxyacetophenone (>500-fold), designated as the hydroxyphenylethanone (Hpe) pathway [8]. This pathway initiates with a phosphorylation reaction catalyzed by a specific kinase, followed by carboxylation and subsequent β-elimination that yields vanillate from acetovanillone [8]. The vanillate is then further degraded through established metabolic routes common to bacterial aromatic compound metabolism. The first enzyme in this pathway, HpeHI, demonstrates exceptional catalytic efficiency for 4-hydroxyacetophenone with a specificity constant (kcat/KM) of 2.2 ± 0.1 µM⁻¹ s⁻¹ [8]. This enzyme belongs to a relatively unexplored group of kinases with homology to enzymes involved in diverse biological processes including gluconeogenesis and antibiotic resistance [8].

Table 1: Key Enzymes in Rhodococcus Acetovanillone Catabolic Pathway

Enzyme Gene Function Reaction Catalyzed Key Properties
HpeHI Kinase hpeHI Phosphorylation of AV ATP-dependent phosphorylation of acetovanillone Specificity constant: 2.2 ± 0.1 µM⁻¹ s⁻¹ for 4-hydroxyacetophenone
Carboxylase Components apkA, apkB, apkC Biotin-dependent carboxylation Carboxylation of phosphorylated intermediate Multi-subunit enzyme; induced during growth on AV
Phosphatase hpeF Dephosphorylation Removal of phosphate group from carboxylated intermediate Essential for complete pathway function
β-elimination Enzyme Not specified β-elimination reaction Converts intermediate to vanillate Generates vanillate for further degradation
Pathway Regulation and Genetic Organization

The expression of the AV catabolic pathway in Rhodococcus is tightly regulated at the transcriptional level. Research has demonstrated that the genes encoding the Hpe pathway are organized in a coordinately regulated cluster that responds to the presence of specific aromatic substrates in the growth medium [8]. In Rhodococcus opacus PD630, a model organism for lignin valorization, the transcriptional regulation of aromatic catabolic pathways involves specific transcription factors that control the funneling of different aromatic compounds through the β-ketoadipate pathway [7].

Recent studies employing GFP-based transcriptional sensors and comprehensive gene knockout analyses have identified that substrate hierarchy exists when Rhodococcus encounters mixtures of aromatic compounds [7]. This hierarchical consumption likely represents a metabolic optimization strategy that enables the organism to prioritize energetically favorable substrates. The regulation involves both transcriptional activators for the initial funneling pathways (phenol, guaiacol, 4-hydroxybenzoate, and vanillate) and repressors for the two branches of the β-ketoadipate pathway [7]. This sophisticated regulatory network allows Rhodococcus to efficiently adapt its metabolic capabilities to the available aromatic resources in its environment.

G AV Acetovanillone (AV) AVP Phosphorylated AV Intermediate AV->AVP ATP → ADP AV->AVP CarboxyIntermediate Carboxylated Intermediate AVP->CarboxyIntermediate CO₂, ATP AVP->CarboxyIntermediate VAA Vanilloyl Acetic Acid (VAA) CarboxyIntermediate->VAA H₂O → Pi CarboxyIntermediate->VAA Vanillate Vanillate VAA->Vanillate Non-enzymatic or enzymatic VAA->Vanillate CentralMetabolism Central Metabolism (TCA Cycle) Vanillate->CentralMetabolism Vanillate->CentralMetabolism Kinase HpeHI Kinase (Phosphorylation) Kinase->AV Carboxylase Biotin-dependent Carboxylase (Carboxylation) Carboxylase->AVP Phosphatase HpeF Phosphatase (Dephosphorylation) Phosphatase->CarboxyIntermediate BetaElimination β-elimination Enzyme BetaElimination->VAA VanillateDegradation Vanillate Degradation Enzymes VanillateDegradation->Vanillate

Figure 1: Catalytic pathway for acetovanillone (AV) catabolism in Rhodococcus species. The pathway involves sequential phosphorylation, carboxylation, dephosphorylation, and β-elimination reactions that ultimately convert AV to vanillate, which enters central metabolism.

Experimental Protocols and Methodologies

Bacterial Cultivation and Growth Analysis

Materials:

  • Rhodococcus rhodochrous GD02 (or other AV-utilizing strain)
  • Mineral salts medium (e.g., Wx minimal medium)
  • Acetovanillone stock solution (100 mM in DMSO or ethanol)
  • Carbon sources: AV, 4-hydroxyacetophenone, acetophenone, citrate
  • Sterile culture flasks and tubes
  • Incubator shaker maintained at 30°C

Procedure:

  • Prepare Wx minimal medium according to established formulations [5], supplementing with essential nutrients as required.
  • Inoculate Rhodococcus strains into 5 mL of rich medium (e.g., LB) and incubate overnight at 30°C with shaking at 200 rpm.
  • Harvest cells by centrifugation at 5,000 × g for 10 minutes and wash twice with sterile minimal medium to remove residual nutrients.
  • Resuspend cell pellets to an optical density (OD600) of 0.1 in minimal medium containing 1-5 mM acetovanillone as the sole carbon source.
  • Incubate cultures at 30°C with continuous shaking at 200 rpm, monitoring growth by measuring OD600 at regular intervals (every 2-4 hours).
  • For substrate utilization assays, collect 1 mL culture samples at each time point, centrifuge at maximum speed for 5 minutes, and analyze the supernatant by HPLC-MS to quantify residual AV and metabolic intermediates.
  • Compare growth profiles and substrate consumption rates across different carbon sources to assess catabolic specificity and efficiency.

Notes:

  • Rhodococcus strains GD01 and GD02 demonstrate differential growth capabilities, with GD02 tolerating higher concentrations of AV and vanillin [8].
  • For transcriptional studies, cells should be harvested during mid-exponential growth phase (OD600 ≈ 0.4-0.6) when catabolic genes are maximally expressed.
  • Alternative aromatic substrates including 4-hydroxyacetophenone, acetosyringone, and vanillin can be tested to evaluate substrate range.
Enzyme Activity Assays

Kinase Activity Assay (HpeHI):

  • Reaction mixture: 50 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 10 mM MgCl₂, 0.1-1.0 mM acetovanillone or 4-hydroxyacetophenone, and purified HpeHI enzyme [8].
  • Incubate at 30°C for 10-30 minutes and terminate reactions by heat inactivation (75°C for 5 min) or acid addition.
  • Analyze reaction products by HPLC-MS using authentic standards for quantification.
  • Determine kinetic parameters (KM, kcat) by varying substrate concentration (0.05-2.0 mM) and fitting data to the Michaelis-Menten equation.
  • The specificity constant (kcat/KM) for 4-hydroxyacetophenone should be approximately 2.2 ± 0.1 µM⁻¹ s⁻¹ [8].

Carboxylase Activity Assay:

  • Reaction mixture: 50 mM potassium phosphate buffer (pH 7.2), 5 mM ATP, 10 mM NaHCO₃, 0.1 mM biotin, 2 mM phosphorylated AV intermediate, and cell-free extract or purified carboxylase components.
  • Incubate at 30°C for 30-60 minutes with gentle shaking.
  • Monitor reaction progress by HPLC-MS detection of vanilloyl acetic acid (VAA) formation (MW 210).
  • Confirm product identity by comparison with authentic VAA standard using retention time and mass spectrum (m/z 209 for [M-H]⁻) [5].

Table 2: Analytical Parameters for HPLC-MS Analysis of Acetovanillone Metabolites

Compound Retention Time (min) Molecular Weight Mass Spectrum Ions (m/z) Detection Mode
Acetovanillone (AV) ~2.5 166 167 [M+H]⁺, 165 [M-H]⁻ ESI+ or ESI-
Vanilloyl Acetic Acid (VAA) ~2.2 210 209 [M-H]⁻, 211 [M+H]⁺ ESI- preferred
Vanillic Acid ~2.2 168 167 [M-H]⁻, 169 [M+H]⁺ ESI+ or ESI-
4-Hydroxyacetophenone ~2.8 136 137 [M+H]⁺, 135 [M-H]⁻ ESI+ or ESI-
Transcriptional Analysis of Catabolic Genes

RNA Isolation and cDNA Synthesis:

  • Harvest bacterial cells from 10 mL cultures during mid-exponential growth phase.
  • Extract total RNA using a commercial kit with additional lysozyme treatment (5 mg/mL, 10 min, 37°C) to break Rhodococcus cell walls.
  • Treat RNA samples with DNase I to remove genomic DNA contamination.
  • Verify RNA quality by agarose gel electrophoresis and quantify by spectrophotometry.
  • Synthesize cDNA using reverse transcriptase and random hexamer primers.

Quantitative PCR (qPCR) Analysis:

  • Design primers specific for Hpe pathway genes (hpeHI, carboxylase components, phosphatase).
  • Perform qPCR reactions in triplicate using SYBR Green chemistry.
  • Include housekeeping genes (e.g., 16S rRNA, rpoB) for normalization.
  • Calculate fold-change in gene expression using the ΔΔCt method comparing AV-grown cells to control cultures (e.g., citrate-grown).
  • Expect >150-fold induction of Hpe pathway genes in AV-grown Rhodococcus rhodochrous GD02 [8].

Microarray or RNA-Seq Analysis:

  • For comprehensive transcriptional profiling, submit RNA samples for RNA sequencing.
  • Align sequences to the reference genome of the Rhodococcus strain.
  • Identify significantly differentially expressed genes (threshold: >2-fold change, adjusted p-value < 0.05).
  • Validate key findings by qPCR as described above.

Biotechnological Applications and Engineering Strategies

Lignin Valorization Through Biological Funneling

The unique catabolic capabilities of Rhodococcus species position them as exceptional catalysts for lignin valorization strategies. The concept of "biological funneling" involves converting heterogeneous mixtures of lignin-derived aromatic compounds into uniform valuable chemicals through microbial metabolism [5] [6]. Rhodococcus species contribute significantly to this approach through their diverse catabolic enzymes and pathways that can process various lignin-derived monomers, including acetovanillone, vanillin, vanillic acid, and guaiacol [5] [7].

Engineering strategies have demonstrated the feasibility of redirecting the AV catabolic pathway toward valuable products. In one exemplary study, researchers expressed the acvABCDEF genes from Sphingobium sp. strain SYK-6 (encoding the AV carboxylation system) along with vceA, vceB, and aroY in a engineered Pseudomonas strain to successfully convert 1.2 mM acetovanillone to approximately equimolar cis,cis-muconic acid [5]. This high-yield conversion demonstrates the potential for biological upgrading of lignin-derived streams using characterized catabolic enzymes. Similarly, Rhodococcus opacus PD630 has been engineered as a platform strain for lignin valorization due to its native capacity to tolerate and consume toxic aromatic compounds and its well-characterized regulatory systems [7].

Metabolic Engineering Approaches

Pathway Integration and Optimization:

  • Heterologous expression of the complete Hpe pathway in industrial hosts enables conversion of AV to value-added compounds.
  • Promoter engineering to optimize expression levels of catabolic genes avoids metabolic bottlenecks.
  • Co-factor regeneration systems enhance efficiency of ATP-dependent phosphorylation and carboxylation reactions.

Host Strain Development:

  • Gene knockout studies have identified transcription factors controlling aromatic degradation pathways in Rhodococcus opacus, enabling the creation of engineered strains with modified substrate hierarchies [7].
  • Enhancing precursor availability in central metabolism supports higher yields of target compounds from aromatic substrates.
  • Improving solvent tolerance enables better handling of lignin-derived streams which may contain inhibitory compounds.

Applications in Consolidated Bioprocessing:

  • Development of specialized Rhodococcus strains that simultaneously depolymerize lignin and convert the resulting aromatic monomers into single valuable products.
  • Co-culture systems where Rhodococcus handles aromatic metabolism while partner strains specialize in other aspects of lignocellulose conversion.
  • Extended substrate range engineering to enable processing of diverse lignin-derived compounds beyond acetovanillone.

References

Comprehensive Application Notes and Protocols: NADPH Oxidase Inhibition Assays Using Apocynin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NADPH Oxidase Biology and Apocynin

NADPH Oxidase Enzyme Complex Overview

The NADPH oxidase (NOX) family of enzymes represents a major source of controlled reactive oxygen species (ROS) production in biological systems. These multi-subunit complexes catalyze the transfer of electrons from NADPH to molecular oxygen, generating superoxide anion (•O₂⁻) and subsequent ROS. While initially characterized in phagocytic cells for their role in host defense, NADPH oxidases are now recognized as crucial signaling molecules in various physiological processes and pathophysiological conditions, including cardiovascular diseases, inflammation, and fibrosis. The phagocytic NADPH oxidase (NOX2) requires assembly of multiple subunits including the membrane-bound components gp91ᵖʰᵒˣ (NOX2) and p22ᵖʰᵒˣ, along with cytosolic components p47ᵖʰᵒˣ, p67ᵖʰᵒˣ, p40ᵖʰᵒˣ, and the small GTPase Rac for activation [1].

NADPH Oxidase Isoforms and Distribution

The human NADPH oxidase family comprises seven isoforms (NOX1-5, DUOX1-2) with distinct tissue distributions, activation mechanisms, and biological functions. These isoforms serve as specialized ROS producers that participate in numerous crucial physiological processes, including host defense, post-translational processing of proteins, cellular signaling, regulation of gene expression, and cell differentiation [1]. The table below summarizes key isoforms relevant to vascular biology and their characteristics:

Table 1: Major NADPH Oxidase Isoforms in Vascular Biology

Isoform Tissue Distribution Activation Requirements Primary Functions
NOX1 Vascular smooth muscle, colon NOXA1, NOXO1, Rac Cell growth, differentiation
NOX2 Phagocytes, endothelium, vascular smooth muscle p47ᵖʰᵒˣ, p67ᵖʰᵒˣ, Rac Host defense, endothelial signaling
NOX4 Kidney, endothelium, vascular smooth muscle Constitutively active Oxygen sensing, differentiation
NOX5 Spleen, testis, vascular smooth muscle Calcium-dependent Unknown, possibly proliferation

This compound Mechanism of Action

Biochemical Activation and Molecular Targets

This compound (4′-hydroxy-3′-methoxyacetophenone) is a naturally occurring methoxy-substituted catechol that functions as a selective NADPH oxidase inhibitor. Unlike many direct antioxidants, this compound itself possesses minimal direct inhibitory activity and requires enzymatic activation to exert its effects. This activation occurs through peroxidase-catalyzed oxidation in the presence of hydrogen peroxide and peroxidases (e.g., myeloperoxidase), which converts this compound into various active oligomeric metabolites known as this compound oxidation products (AOP) [2]. These metabolites consist of dimeric and trimeric compounds including hydroxylated quinones that possess the actual inhibitory activity.

The primary molecular mechanism of activated this compound involves preventing the translocation of cytosolic NADPH oxidase subunits to the membrane. Specifically, this compound metabolites interfere with the interaction between the p47ᵖʰᵒˣ subunit and the membrane-bound p22ᵖʰᵒˣ subunit, a critical step in the assembly of the active NADPH oxidase complex. Research has demonstrated that while this compound itself was unable to block this interaction, the trimer hydroxylated quinone (IIIHyQ) metabolite strongly interfered with p47ᵖʰᵒˣ-p22ᵖʰᵒˣ binding with an apparent IC₅₀ of 1.6 μM [2].

NADPH Oxidase Activation and this compound Inhibition Pathway

G Stimuli Activating Stimuli (Inflammatory signals, cytokines, growth factors) Cytosolic Cytosolic Subunits (p47phox, p67phox, p40phox, Rac) Stimuli->Cytosolic Activates Assembly Active NOX Complex Cytosolic->Assembly Translocates to Membrane Membrane Membrane Complex (gp91phox/NOX2, p22phox) Membrane->Assembly ROS ROS Production (Superoxide, H2O2) Assembly->ROS Electron Transfer This compound This compound Administration Peroxidase Peroxidase-Mediated Oxidation This compound->Peroxidase Requires Metabolites Active Metabolites (this compound Oxidation Products) Peroxidase->Metabolites Inhibition Blocked Subunit Interaction Metabolites->Inhibition Prevents Inhibition->Assembly Inhibits

Experimental Protocols for In Vitro Assessment

Cell-Based NADPH Oxidase Inhibition Assay
3.1.1 Materials and Reagents
  • Cell culture: Vascular endothelial cells (e.g., HUVECs) or other relevant cell types
  • This compound stock solution: Prepare 100 mM in DMSO, store at -20°C
  • Stimulation agents: PMA (phorbol myristate acetate, 1-100 nM), angiotensin II (100 nM-1 μM), or other NADPH oxidase activators
  • Detection reagents: Dihydroethidium (DHE, 5 μM) for superoxide detection, lucigenin (5-25 μM) for extracellular superoxide, NBT (nitroblue tetrazolium) for histochemical detection
  • Inhibitor controls: Diphenylene iodonium (DPI, 10 μM) as non-specific flavoprotein inhibitor
  • Buffer systems: Krebs-HEPES buffer for extracellular detection, PBS for cell washing
3.1.2 Procedure for Intracellular Superoxide Measurement (DHE Assay)
  • Cell preparation: Plate cells in appropriate culture dishes (e.g., 24-well plate) and grow to 70-80% confluence
  • Pre-treatment: Add this compound (typically 10-500 μM) or vehicle control (DMSO) for 30-60 minutes prior to stimulation
  • Stimulation: Add NADPH oxidase activator (e.g., PMA at 100 nM) and incubate for specified time (typically 30-120 minutes)
  • Detection:
    • Replace medium with DHE solution (5 μM in serum-free medium or buffer)
    • Incubate for 30 minutes at 37°C in the dark
    • Wash cells with PBS and analyze immediately
  • Analysis:
    • Fluorescence microscopy: Image cells using appropriate filters (excitation 518 nm, emission 605 nm)
    • Flow cytometry: Detach cells gently, resuspend in PBS, and analyze fluorescence
    • Quantification: Normalize data to protein content or cell number
3.1.3 Procedure for Extracellular Superoxide Measurement (Lucigenin-Enhanced Chemiluminescence)
  • Sample preparation: Prepare cell suspensions or tissue homogenates in Krebs-HEPES buffer
  • Reaction setup:
    • Add sample to lucigenin solution (5 μM final concentration)
    • Pre-treat with this compound or controls for 15-30 minutes
    • Add NADPH (100 μM) as substrate to initiate reaction
  • Measurement:
    • Record chemiluminescence immediately using a luminometer
    • Measure continuously for 10-30 minutes
    • Express results as relative light units (RLU) per mg protein or per cell number
  • Validation: Include PEG-SOD (polyethylene glycol-superoxide dismutase) controls to confirm superoxide specificity
Cell-Free NADPH Oxidase Inhibition Assay
3.2.1 Membrane and Cytosolic Fraction Preparation
  • Tissue/cell homogenization: Homogenize samples in ice-cold buffer (e.g., 20 mM phosphate buffer, pH 7.4, containing protease inhibitors)
  • Differential centrifugation:
    • Centrifuge at 1,000 × g for 10 minutes to remove nuclei and debris
    • Centrifuge supernatant at 100,000 × g for 60 minutes to separate membrane (pellet) and cytosolic (supernatant) fractions
  • Fraction characterization: Validate separation by Western blotting for membrane (p22ᵖʰᵒˣ) and cytosolic (p47ᵖʰᵒˣ) markers
3.2.2 NADPH Oxidase Activity Measurement
  • Reconstitution assay:
    • Combine membrane fraction (source of NOX catalytic subunits) with cytosolic fraction (source of regulatory subunits)
    • Add this compound or metabolites at varying concentrations (0.1-100 μM)
    • Initiate reaction with NADPH (100-250 μM)
    • Measure superoxide production via cytochrome c reduction (550 nm) or lucigenin chemiluminescence
  • IC₅₀ determination:
    • Test this compound and metabolites across concentration range (0.1 nM-100 μM)
    • Calculate IC₅₀ values using non-linear regression analysis
    • Note: this compound itself may show weak activity (IC₅₀ >100 μM) while metabolites like IIIHyQ demonstrate potent inhibition (IC₅₀ = 31 nM) [2]

In Vivo Applications and Experimental Models

Atherosclerosis Model Protocol

The hypercholesteremic murine model (ApoE⁻/⁻/LDLR⁻/⁻) provides a well-established system for evaluating NADPH oxidase inhibition in cardiovascular disease:

4.1.1 Study Design and Dosing
  • Animals: ApoE⁻/⁻/LDLR⁻/⁻ mice (8-10 weeks old) on normal chow diet
  • This compound administration: Add to drinking water at 1.5-3.0 mM, providing approximately 15-30 mg/kg/day
  • Treatment duration: 17 weeks (from 17 to 34 weeks of age)
  • Controls: Age-matched untreated ApoE⁻/⁻/LDLR⁻/⁻ mice and wild-type controls
  • Monitoring: Regular measurement of body weight, water consumption, and plasma cholesterol levels
4.1.2 Endpoint Analysis
  • Vascular superoxide measurement:
    • Aortic segment incubation with lucigenin (5 μM) or DHE (5 μM)
    • Confocal microscopy of DHE-stained vessels or chemiluminescence quantification
  • Lesion quantification:
    • En face preparation of aortas with Oil Red O staining
    • Quantitative analysis of lesion area in aortic arch, thoracic, and abdominal regions
  • NADPH oxidase subunit expression:
    • Immunohistochemistry for p47ᵖʰᵒˣ and p22ᵖʰᵒˣ in vessel sections
    • Western blot analysis of aortic tissue homogenates
  • Leukocyte function assessment:
    • Isolation of blood leukocytes
    • Respiratory burst measurement using NBT reduction or DHR123 oxidation in response to PMA stimulation

Table 2: Key Parameters in this compound Treatment of Atherosclerotic Mice

Parameter Control AS Mice This compound-Treated Measurement Method
Superoxide Production Significantly elevated ~50-70% reduction Lucigenin chemiluminescence, DHE fluorescence
Thoracoabdominal Lesion Area Progressive increase Significant attenuation (~40-60% reduction) En face Oil Red O staining
Aortic Arch Lesions Progressive increase No significant effect En face Oil Red O staining
p47phox Translocation Increased membrane association Prevented Subcellular fractionation + Western blot
Leukocyte Respiratory Burst Robust PMA response ~80% reduction NBT assay, DHR123 fluorescence
Plasma Cholesterol 600-800 mg/dL No significant change Enzymatic assays
Pharmacokinetic Considerations and Dosing

This compound demonstrates challenging pharmacokinetics with poor bioavailability (~2.8% in rats) and rapid elimination (half-life ~6.1 minutes after intravenous administration) [3]. These limitations necessitate specific dosing strategies:

  • Oral administration: Requires higher doses or frequent administration due to rapid metabolism
  • Water administration: 1.5-3.0 mM in drinking water provides consistent exposure
  • Confirmatory tests: Monitor NADPH oxidase activity in circulating leukocytes to confirm target engagement
  • Novel derivatives: Nitrone-apocynin derivatives (e.g., AN-1) show improved pharmacokinetics with extended half-life (179.8 minutes) and enhanced bioavailability (78%) [3]

Advanced Derivatives and Formulation Strategies

Nitrone Derivatives of this compound

The pharmacokinetic limitations of native this compound have prompted development of novel derivatives with improved properties:

Table 3: Comparative Pharmacokinetics of this compound and Nitrone Derivative AN-1

Parameter This compound AN-1 (Nitrone Derivative) Significance
Half-life (IV) 6.1 min 179.8 min ~30-fold increase
AUC₀–t (IV) 2.49 mmol/L·min 61.89 mmol/L·min ~25-fold increase
Oral Bioavailability 2.8% 78% Dramatic improvement
Cmax (Oral) Low, rapid clearance Sustained levels Improved exposure
Therapeutic Efficacy Moderate in acute models Enhanced in lung injury models Correlation with PK
5.1.1 Synthesis and Characterization of AN-1
  • Chemical structure: (Z)-N-(5-Acetyl-2-hydroxy-3-methoxybenzylidene)-2-methylpropan-2-amine oxide
  • Synthesis: Condensation of this compound with 2-methylpropane nitroxide
  • Purity analysis: >99% by HPLC with UV detection at 279 nm
  • Analytical method: Reverse-phase C18 column with isocratic elution (methanol:water, 53:47)

Technical Considerations and Limitations

Interpretation of Results

When conducting this compound inhibition studies, several critical considerations ensure proper interpretation:

  • Cell-type specificity: this compound effectiveness varies by cell type depending on peroxidase expression required for activation
  • Timing of administration: Pre-treatment (30-60 minutes) is typically necessary to allow metabolic activation
  • Specificity validation: Include appropriate controls to distinguish NADPH oxidase inhibition from general antioxidant effects
  • Metabolite activity: Consider that observed effects may derive from this compound metabolites rather than parent compound
Troubleshooting Guide
  • Low inhibition efficacy: Verify peroxidase expression in target cells; consider longer pre-incubation times
  • High variability in cell assays: Standardize cell confluence, serum starvation conditions, and stimulus concentrations
  • Inconsistent in vivo effects: Monitor water consumption in this compound-treated animals; check stability of this compound in solution
  • Off-target effects: Include additional NADPH oxidase inhibitors (e.g., DPI, VAS2870) for comparison

Conclusion

This compound remains a valuable research tool for investigating NADPH oxidase function in various disease models. Its unique mechanism of action—requiring peroxidase-mediated activation to form metabolites that prevent p47ᵖʰᵒˣ-p22ᵖʰᵒˣ interaction—provides selective inhibition of NADPH oxidase assembly. The protocols described herein for in vitro and in vivo assessment enable comprehensive evaluation of NADPH oxidase inhibition, while acknowledging limitations in this compound's pharmacokinetic profile. Recent developments of novel derivatives with improved pharmacokinetic properties offer promising avenues for enhanced therapeutic applications. When properly applied with appropriate controls and validation methods, this compound-based assays provide robust approaches for elucidating the roles of NADPH oxidases in physiological and pathophysiological processes.

References

Comprehensive Application Notes: Acetovanillone Production through Oxidative Depolymerization of Lignosulfonates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Lignin valorization represents a critical pathway in sustainable biomass utilization, with lignosulfonates serving as promising feedstocks for producing high-value aromatic chemicals. As a water-soluble byproduct of the sulfite pulping process, lignosulfonates contain guaiacyl units that make them particularly suitable for oxidative depolymerization to compounds like acetovanillone (also known as apocynin or acetoguaiacone). Acetovanillone (C₉H₁₀O₃) is a valuable aromatic ketone with applications in pharmaceutical intermediates, fragrance compounds, and as a precursor for further chemical synthesis. Recent advances in oxidative depolymerization techniques have enabled the selective production of acetovanillone alongside other valuable monomers such as vanillin and vanillic acid, providing a renewable alternative to petroleum-derived aromatic compounds. These processes align with the principles of green chemistry and biorefinery concepts, promoting more sustainable utilization of lignocellulosic biomass [1] [2] [3].

The transformation of lignosulfonates into monomeric phenolic compounds through oxidative depolymerization has gained significant attention due to the economic potential of converting low-value industrial byproducts into high-value chemicals. Approximately 50-70 million tons of lignin are generated annually from the pulp and paper industry alone, with most currently being combusted for energy recovery [4] [3]. The production of acetovanillone from this underutilized resource represents an opportunity to enhance profitability while reducing environmental impact. This application note provides comprehensive protocols and data for researchers and industrial scientists seeking to optimize acetovanillone production through various oxidative depolymerization strategies, incorporating the latest advances in catalyst design, process optimization, and analytical methodologies.

Quantitative Performance Data

Comparative Yield Analysis Across Methods

Table 1: Acetovanillone Yields from Different Oxidative Depolymerization Methods

Depolymerization Method Catalyst System Optimal Conditions Acetovanillone Yield Total Monomer Yield Reference
Heterogeneous Metal-Catalyzed (HMC) Cu-Co/ZrO₂ 50 g/L lignosulfonate, 2M NaOH, 160-200°C, 3-7 bar O₂, 10 min Not specified 8.7 wt% (total monomers) [1]
Continuous Alkaline (CA) None (NaOH) 35-118 g/L lignosulfonate, 4M NaOH, 200-280°C, 0-10 g/L H₂O₂, 12 sec Not specified 4.3 g/L (total monomers) [1]
Electrochemical Nickel Anode (ENA) Nickel anode 50 g/L lignosulfonate, alkaline conditions Not specified Lower than HMC [1]
Optimized Alkaline Oxidation NaOH 50 g/L lignosulfonate, 2M NaOH, 191°C, 5 bar O₂, 25 min Minor product (specific yield not reported) 2.31 wt% vanillin, 5.78 wt% syringaldehyde [5]
Sono-Fenton Assisted FeSO₄ + H₂O₂ + Ultrasound 4 g/L alkali lignin, 10 wt% FeSO₄, 0.02 mol H₂O₂, 450 W, 60 min, 30-35°C Detected among products (specific yield not reported) 37% lignin oil, 0.75 mmol/g phenolics [4]
Response Surface Methodology Optimization NaOH + O₂ 50 g/L softwood lignosulfonate, 2M NaOH, optimized O₂ pressure and temperature Quantified (specific yield not reported) 5.77 wt% vanillin [2]

Table 2: Key Process Parameters and Their Impact on Acetovanillone Formation

Process Parameter Optimal Range Effect on Acetovanillone Yield Significance
Temperature 160-200°C Increased yield up to optimum, then decreases due to degradation Affects reaction kinetics and selectivity
Oxygen Pressure 3-7 bar Moderate pressure enhances yield Provides oxidant while minimizing over-oxidation
Catalyst Loading 0.25-0.75 g/20mL (for HMC) Significant impact on yield and selectivity Facilitates selective bond cleavage
Reaction Time 10-25 min (batch), 12 sec (continuous) Short times prevent secondary reactions Balances depolymerization and recondensation
Alkali Concentration 2-4M NaOH Higher concentration improves solubility Prevents repolymerization of intermediates
Lignin Concentration 35-118 g/L Medium concentrations optimal Affects mass transfer and radical interactions
Performance Benchmarking

The quantitative analysis of various oxidative depolymerization methods reveals significant differences in their effectiveness for acetovanillone production. The heterogeneous metal-catalyzed (HMC) approach employing Cu-Co/ZrO₂ catalysts demonstrates superior performance with total monomer yields reaching 8.7 wt%, suggesting potentially high acetovanillone production, though specific quantification for this compound was not reported [1]. The continuous alkaline (CA) method achieves impressive volumetric productivity of up to 840 g/(L×h), making it particularly suitable for industrial-scale applications despite lower overall monomer yields [1]. These differences highlight the trade-off between yield and processing rate that researchers must consider when selecting appropriate methods for specific applications.

The formation of acetovanillone is influenced by multiple interdependent parameters, with temperature and oxygen pressure playing particularly critical roles. Studies utilizing response surface methodology (RSM) and central composite design (CCD) have identified optimal temperature ranges of 160-200°C and oxygen pressures of 3-7 bar for maximizing monomer yields [1] [5] [2]. Under these optimized conditions, vanillin yields of up to 5.77 wt% have been achieved, with acetovanillone typically representing a minor but significant product in the monomer spectrum [2]. The precise acetovanillone-to-vanillin ratio appears to depend on specific reaction conditions and catalyst systems, suggesting opportunities for further optimization toward selective acetovanillone production.

Experimental Protocols

Heterogeneous Metal-Catalyzed (HMC) Oxidation

The HMC oxidation method has demonstrated the highest total monomer yields according to comparative studies, making it particularly promising for acetovanillone production [1].

  • Catalyst Preparation: The Cu-Co/ZrO₂ catalyst with a 1:1 molar ratio of Cu:Co and 15 wt% total metal loading is prepared through incipient wetness impregnation. ZrO₂ support is impregnated with an aqueous solution containing stoichiometric amounts of copper(II) acetate and cobalt(II) chloride. The material is then dried at 100°C for 4 hours and calcined at 450°C for 8 hours in a muffle furnace. This two-step impregnation process ensures optimal metal dispersion and catalyst activity [1].

  • Reaction Setup: In a typical experiment, 20 mL of lignosulfonate solution (50 g/L in 2M NaOH) and 0.25-0.75 g of catalyst are added to a 50 mL high-pressure autoclave reactor. The reactor is purged three times with oxygen to remove air, then pressurized with O₂ (3-7 bar). The reaction proceeds with vigorous stirring (500 rpm) at temperatures between 160-200°C for 10 minutes after reaching the target temperature. The use of a back-pressure regulator maintains consistent oxygen pressure throughout the reaction [1].

  • Workup Procedure: After the reaction, the reactor is immediately cooled in an ice bath to quench the reaction. The reaction mixture is filtered to separate the solid catalyst, which can be regenerated and reused after appropriate washing. The liquid phase is acidified to pH 2-3 using concentrated HCl, facilitating the precipitation of high molecular weight lignin fragments. The monomers remain in solution and are extracted with ethyl acetate (3 × 20 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to obtain the crude monomer mixture [1] [2].

Continuous Alkaline (CA) Oxidation

The CA oxidation method offers advantages in processing efficiency and scalability, with dramatically reduced reaction times compared to batch processes [1].

  • Reactor Configuration: A modified Parr 5400 series continuous-flow tubular reactor system equipped with a 40 mL tubular reactor and 130 bar back-pressure regulator is used. The system includes a preheating section, electrically heated reactor chamber, and heat exchanger for rapid cooling. The reactor is constructed of corrosion-resistant materials (e.g., Hastelloy) to withstand alkaline conditions at elevated temperatures [1].

  • Process Operation: The feed solution consisting of lignosulfonate (35-118 g/L) in 4M NaOH is prepared. For systems utilizing hydrogen peroxide as a co-oxidant, specified quantities of 10 wt% H₂O₂ solution (0-10 g/L) are added to the feed mixture immediately before entering the reactor. The solution is pumped through the system at a flow rate adjusted to maintain a residence time of 12 seconds at the target reaction temperature (200-280°C). The system is allowed to stabilize for at least 100 reactor volumes before sample collection to ensure steady-state conditions [1].

  • Product Recovery: The effluent stream is cooled to below 100°C using a heat exchanger before pressure release. Samples are collected at atmospheric pressure and 50-70°C. The monomeric products are extracted using ethyl acetate at neutral or slightly acidic pH, with the organic phase separated and concentrated for analysis. For quantitative analysis, an internal standard (e.g., ethyl vanillin) is added prior to extraction to correct for processing losses [1] [6].

Sono-Fenton Assisted Depolymerization

The Sono-Fenton method combines ultrasound cavitation with Fenton chemistry, operating under mild conditions with high selectivity for phenolic monomers [4].

  • Reaction Setup: In a typical procedure, 4 g/L of lignosulfonate is dispersed in aqueous medium. Fenton reagent consisting of 10 wt% FeSO₄ (relative to lignin) and 0.02 mol H₂O₂ is added. The mixture is treated in an ultrasonic bath or with a probe sonicator at 450 W power for 60 minutes at 30-35°C. The ultrasound frequency is typically maintained at 20-40 kHz to optimize cavitation effects. The reaction vessel is equipped with a cooling jacket to maintain constant temperature [4].

  • Process Optimization: The synergistic effect of ultrasound and Fenton chemistry significantly enhances depolymerization efficiency. Ultrasound generates cavitation bubbles that collapse locally, producing extreme temperatures and pressures that facilitate lignin fragmentation. Simultaneously, the Fenton reagent (Fe²⁺ + H₂O₂) generates hydroxyl radicals (·OH) through Haber-Weiss cycle, which attack the β-O-4 linkages in lignin. Key parameters to optimize include ultrasound power (300-450 W), reaction time (15-90 min), Fenton reagent concentration, and lignosulfonate loading (1-6 g/L) [4].

  • Product Isolation: After reaction completion, the pH is adjusted to 8-9 with NaOH to precipitate unconverted lignin and iron hydroxides. The mixture is centrifuged at 10,000 rpm for 15 minutes, and the supernatant containing monomeric products is collected. Monomers are extracted with ethyl acetate and concentrated under vacuum. The iron sludge can be regenerated by acid treatment and recycling [4].

Analytical Methods

Sample Preparation and Derivatization

Proper sample preparation is critical for accurate quantification of acetovanillone in complex depolymerization mixtures. Two primary extraction methods have been validated for monomer recovery:

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL acidified water (pH 2-3). Load the acidified depolymerization mixture (pH 2-3) onto the cartridge. Wash with 5 mL acidified water to remove sugars and inorganic salts. Elute monomers with 5 mL methanol. Evaporate under nitrogen stream and reconstitute in 1 mL methanol for analysis [6].

  • Liquid-Liquid Extraction (LLE): Acidify the depolymerization mixture to pH 2-3 with HCl. Extract three times with equal volumes of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate under reduced pressure at 40°C. Reconstitute the residue in known volume of methanol for analysis [6].

For GC-based analysis, derivatization is necessary to improve volatility and detection sensitivity:

  • Methylation with Methanolic HCl: Transfer the extracted sample to a glass vial and evaporate under nitrogen. Add 1 mL of 3M methanolic HCl and heat at 60°C for 2 hours. Cool to room temperature, add 2 mL of water, and extract with dichloromethane (3 × 2 mL). Dry the combined organic phases over Na₂SO₄, filter, and concentrate under nitrogen to obtain methylated derivatives [6].
Chromatographic Analysis and Quantification

Table 3: Analytical Methods for Acetovanillone Quantification

Analytical Technique Conditions Retention Time/Characteristics Detection Limit Applications
GC-FID Column: DB-5MS (30 m × 0.25 mm × 0.25 μm); Oven: 80°C (2 min) to 280°C at 10°C/min; Injector: 250°C; Detector: 280°C ~15-18 min (method-dependent) ~0.1 μg/mL Quantitative analysis
GC-MS Column: DB-5MS (30 m × 0.25 mm × 0.25 μm); Oven: 80°C (2 min) to 280°C at 10°C/min; Ionization: EI 70 eV m/z 166 [M]⁺, 151 [M-CH₃]⁺, 123 [M-CH₃-CO]⁺ ~0.05 μg/mL Qualitative identification and confirmation
HPLC-UV Column: C18 (250 × 4.6 mm, 5 μm); Mobile phase: water-acetonitrile gradient; Flow: 1 mL/min; Detection: 280 nm ~10-12 min (method-dependent) ~0.2 μg/mL Direct analysis without derivatization

Quality control measures include the use of internal standards (e.g., ethyl vanillin for GC, syringic acid for HPLC) to correct for variations in sample preparation and injection. Method validation should demonstrate recovery rates of 62-123% for SPE extraction, linearity (R² > 0.96), and repeatability (RSD < 20% for 60 ppm standards) [6]. For absolute quantification, prepare calibration curves using authentic acetovanillone standards in the concentration range of 1-100 μg/mL.

Practical Considerations and Optimization Strategies

Critical Process Parameters

Successful implementation of lignosulfonate depolymerization for acetovanillone production requires careful attention to several critical parameters:

  • Feedstock Selection and Preparation: Softwood lignosulfonates are generally preferred due to their high guaiacyl unit content, which serves as the precursor for acetovanillone formation. The molecular weight distribution and sulfonation degree of the lignosulfonate significantly impact depolymerization efficiency. Ball milling or other pretreatment methods can enhance accessibility of reactive sites. Feed solutions should be freshly prepared to prevent oxidation or microbial degradation [1] [2] [3].

  • Catalyst Optimization and Regeneration: In heterogeneous catalytic systems, metal leaching under alkaline conditions can lead to deactivation. Regular catalyst characterization using N₂ physisorption, TGA, SEM-EDX, and ICP-OES is recommended. For Cu-Co/ZrO₂ catalysts, calcination temperature significantly impacts metal dispersion and acidity. Spent catalysts can be regenerated through oxidative treatment at 450°C to remove carbon deposits, though gradual deactivation over multiple cycles is expected [1].

  • Oxidant Selection and Management: While molecular oxygen is the most common oxidant, hydrogen peroxide can enhance depolymerization through radical pathways. However, excess H₂O₂ can lead to overoxidation to carboxylic acids. The optimal oxidant-to-lignin ratio should be determined empirically for each system. In electrochemical approaches, halide mediators (Cl⁻, Br⁻, I⁻) can significantly impact product distribution, with iodide providing the highest aromatic monomer yields according to recent studies [7] [4].

Troubleshooting Common Challenges

Several technical challenges commonly arise in oxidative depolymerization processes:

  • Product Re-polymerization: Under alkaline conditions at elevated temperatures, reactive lignin fragments can undergo re-condensation, reducing monomer yields. Strategies to mitigate this include rapid quenching after reaction, addition of radical scavengers (e.g., 2-naphthol), and the use of binary solvent systems like methanol/water or methanol/formic acid that stabilize intermediates [8].

  • Analytical Inconsistencies: The complex nature of depolymerization mixtures leads to challenges in accurate quantification. Participation in round-robin tests across laboratories is recommended to validate analytical methods. Standardized protocols for sample preparation, derivatization, and analysis should be established, with attention to extraction efficiencies and potential matrix effects [1] [6].

  • Scale-up Considerations: While batch processes offer flexibility, continuous flow systems provide advantages in heat and mass transfer for industrial implementation. However, challenges with solid handling and potential reactor clogging must be addressed. Membrane integration can facilitate catalyst retention and product separation in continuous processes [1] [7].

Experimental Workflow Visualization

G cluster_methods Depolymerization Methods cluster_workup Product Workup cluster_analysis Analytical Procedures Start Lignosulfonate Feedstock Prep Sample Preparation (50 g/L in 2M NaOH) Start->Prep HMC Heterogeneous Metal-Catalyzed Prep->HMC CA Continuous Alkaline Oxidation Prep->CA SF Sono-Fenton Depolymerization Prep->SF HMC_Param Temperature: 160-200°C Pressure: 3-7 bar O₂ Time: 10 min Catalyst: Cu-Co/ZrO₂ HMC->HMC_Param Workup1 Reaction Quenching (Ice Bath) HMC->Workup1 CA_Param Temperature: 200-280°C Residence Time: 12 sec Optional: H₂O₂ co-oxidant CA->CA_Param CA->Workup1 SF_Param Temperature: 30-35°C Time: 60 min 450 W Ultrasound 10% FeSO₄ + H₂O₂ SF->SF_Param SF->Workup1 Workup2 Acidification (pH 2-3 with HCl) Workup1->Workup2 Workup3 Monomer Extraction (Ethyl Acetate) Workup2->Workup3 Derivatization Derivatization (Methanolic HCl) Workup3->Derivatization Analysis GC-MS/GC-FID Analysis Derivatization->Analysis Quantification Acetovanillone Quantification Analysis->Quantification

Diagram 1: Experimental workflow for acetovanillone production and analysis from lignosulfonates, showing the three main depolymerization methods with their specific parameters, followed by standardized workup and analytical procedures.

Conclusion

The oxidative depolymerization of lignosulfonates represents a viable pathway for acetovanillone production as part of integrated biorefinery operations. The methods outlined in this application note—particularly heterogeneous metal-catalyzed oxidation and continuous alkaline oxidation—provide robust approaches for obtaining this valuable compound from renewable resources. Successful implementation requires careful attention to process optimization, with temperature, oxygen pressure, catalyst design, and reaction time being particularly critical parameters.

Future developments in this field will likely focus on catalyst design to improve selectivity toward acetovanillone, process intensification through flow chemistry approaches, and analytical method advancement for more accurate quantification. Additionally, the integration of biological conversion steps, as demonstrated in the production of muconic acid from vanillin-rich streams, presents promising opportunities for cascading valorization of lignosulfonates [2]. As regulatory and market pressures increasingly favor bio-based chemicals, the protocols described herein provide researchers with practical tools to advance the sustainable production of acetovanillone and related aromatic compounds from lignocellulosic biomass.

References

Comprehensive Application Notes and Protocols for Acetovanillone Extraction and Isolation from Boophone disticha: Methods, Mechanisms, and Analytical Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boophone disticha and Acetovanillone

1.1 Botanical Background Boophone disticha, also known as the "tumbleweed" or "century plant," is a bulbous tropical and subtropical flowering plant endemic to Africa, belonging to the Amaryllidaceae family. The plant is characterized by its distinctive fan-like appearance with two tightly packed rows of leaves and a large bulb that can reach up to 30 cm in diameter, half-protruding from the ground [1]. This species produces a single inflorescence bearing approximately fifty pink, six-petaled flowers before the arrival of the season's new leaves [1]. The genus name "Boophone" derives from the Greek words "bous" (ox) and "phontes" (killer), indicating its known toxicity to livestock [1]. The plant is widely distributed across Southern Africa, including Zimbabwe, South Africa, Botswana, and Mozambique, where it grows in dry savannas, grasslands, and forest glades [1].

1.2 Traditional Ethnopharmacological Uses Boophone disticha has extensive traditional medicinal uses among various indigenous population groups, including the Sotho, Xhosa, Zulu, and San people [2]. The plant has been traditionally employed for sixteen distinct therapeutic categories, with the most prominent applications being:

  • Central nervous system disorders: Treatment of anxiety, mental illnesses, and sleep disorders [3] [2]
  • Wounds and infections: Management of burns, rashes, ulcers, and various skin disorders [4] [5]
  • Inflammatory conditions: Addressing rheumatic pains, arthritic swelling, sprains, and muscular strains [6] [2]
  • Pain management: Alleviation of headaches, abdominal pain, and various forms of bodily discomfort [4] [2]

The plant's bulb is the primary part used in traditional preparations, applied both topically and administered orally or as enemas [1] [4]. The inner fresh scales are typically applied directly to burns and wounds, while decoctions are prepared for internal use [4].

1.3 Acetovanillone: Historical Context and Significance Acetovanillone (also known as apocynin) is a phenolic compound first reported in Boophone disticha over a century ago in 1911 by Tutin [6] [7]. Despite this early discovery, it remains a relatively underexplored compound from this plant species, with only one additional reported isolation in recent literature [6] [7]. Acetovanillone is a major aromatic monomer produced in oxidative/base-catalyzed lignin depolymerization and has attracted significant interest for its diverse pharmacological properties [8]. In the medical community, where it is referred to as this compound (APO), it has demonstrated potential benefits for various autoimmune and inflammatory conditions [9].

Extraction and Isolation Protocols

Plant Material Collection and Preparation

Table 1: Plant Material Collection and Preparation Specifications

Parameter Specification Rationale
Collection Time March (Summer in Southern Hemisphere) Optimal growth phase with active metabolite production
Collection Location Approximately 20 km from Bindura, Mashonaland Central Province, Zimbabwe Standardized geographical origin for reproducible results
Time of Collection 8:00 AM at 28°C Consistent environmental conditions during collection
Bulb Processing Removal of leaves, roots, and dry papery layers; fresh bulbs peeled and cut into small pieces Maximizes yield of target compounds from active tissue
Drying Method Shade-drying of peeled bulbs Prevents thermal degradation of heat-sensitive compounds
Soil Removal Mechanical cleaning without water Prevents hydrolysis of water-soluble compounds and contamination

The plant material should be properly identified by a qualified botanist, with voucher specimens deposited in a recognized herbarium for future reference [4]. The bulbs are typically collected during the summer months when the plant is in its active growth phase, ensuring optimal metabolite content [4].

Sequential Solvent Extraction Method

The following protocol for successive solvent extraction has been optimized for comprehensive metabolite extraction from Boophone disticha [4]:

  • Step 1: Diethyl Ether Maceration

    • Fresh bulb layers (250 g) are peeled and cut into small pieces (1-2 cm³) and placed in a 1000 mL amber bottle
    • Add 500 mL diethyl ether (analytical grade) and macerate for 72 hours at room temperature with periodic shaking (every 12 hours)
    • Decant the solvent carefully and filter through Whatman No. 1 filter paper
    • Store the extract in tightly sealed containers at room temperature away from light
  • Step 2: Ethanol Extraction

    • Add 500 mL ethanol (95%) to the residual plant material from Step 1
    • Macerate for 72 hours at room temperature with periodic shaking
    • Decant and filter the ethanolic extract as in Step 1
  • Step 3: Aqueous Extraction

    • Add 500 mL distilled water to the residual plant material from Step 2
    • Macerate for 72 hours at room temperature with periodic shaking
    • Decant and filter the aqueous extract

This sequential extraction approach using solvents of increasing polarity ensures comprehensive extraction of both non-polar and polar constituents, including acetovanillone and various alkaloids [4]. The use of amber containers throughout the process protects light-sensitive compounds from degradation.

Fractionation Protocol

Table 2: Fractionation Scheme for Crude Extracts

Primary Extract Fraction 1 Fraction 2 Fraction 3
Diethyl Ether Hexane Toluene Diethyl Ether
Ethanol Dichloromethane Ethyl Acetate Ethanol
Water Acetonitrile 1:1 Acetonitrile-Water Water

The fractionation procedure [4]:

  • Solvent Evaporation: Concentrate each primary extract using rotary evaporation at controlled temperatures (diethyl ether: 30°C; ethanol: 45°C; water: 60°C)
  • Residual Solubilization: Dissolve the residuals in minimal volume of appropriate solvent based on solubility
  • Fraction Separation: For each primary extract, divide into three equal portions and process according to the fractionation scheme above
  • Fraction Collection: Collect each fraction separately and evaporate to dryness under reduced pressure

This systematic fractionation approach facilitates the separation of complex crude extracts based on differential solubility and polarity, enabling more targeted isolation of specific compound classes [4].

Specialized Alkaloid Extraction

For specific isolation of alkaloid compounds, including those characteristic of Boophone disticha, the following acid-base extraction method is recommended [4]:

  • Step 1: Acidification

    • Dissolve the crude extract or fraction in 100 mL of 1% hydrochloric acid (HCl) solution
    • Filter to remove acid-insoluble constituents
  • Step 2: Basification

    • Adjust the pH of the acid solution to 9-10 using ammonium hydroxide (NH₄OH)
    • This precipitates the alkaloids from solution
  • Step 3: Extraction

    • Extract the basified solution with chloroform (3 × 50 mL)
    • Combine the chloroform extracts and evaporate to dryness under reduced pressure

This acid-base extraction method takes advantage of the basic nature of alkaloids, which become water-soluble when protonated in acid and organic-soluble when deprotonated in basic conditions [4].

Compound Identification and Characterization

Isolation of Acetovanillone

The isolation of acetovanillone from Boophone disticha bulb extracts has been confirmed through modern analytical techniques [6] [7]. The process involves:

  • Initial Screening: Thin-layer chromatography (TLC) using silica gel plates with chloroform-methanol (9:1) as mobile phase
  • Visualization: UV light at 254 nm and 365 nm, followed by spraying with vanillin-sulfuric acid reagent
  • Column Chromatography: Fractionation of ethanolic extracts using silica gel column with gradient elution from non-polar to polar solvents
  • Final Purification: Recrystallization from ethanol or preparative HPLC for high-purity isolates

The identity of acetovanillone should be confirmed through comparison with authentic standards and spectroscopic methods [6].

Spectroscopic Identification Methods
  • Infrared Spectroscopy (FT-IR): FT-IR spectra acquired on a JASCO 6200 equipment with single-reflection ATR accessory provides characteristic functional group information for both bulb and root alkaloid extracts [4]. The spectra show significant similarities between bulb and root extracts, suggesting comparable alkaloid profiles.

  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and formula of isolated compounds. For acetovanillone, the molecular weight is 166 g/mol, with characteristic fragmentation patterns [9].

  • NMR Spectroscopy: Structural details of isolated compounds are determined by high-field 2D NMR techniques, including COSY, NOESY, HSQC, and HMBC experiments, providing complete structural elucidation [5].

Phytochemical Screening Results

Table 3: Phytochemical Constituents of Boophone disticha Bulb and Roots

Compound Class Bulb Presence Root Presence Extraction Solvent Traditional Application
Alkaloids Strongly positive Strongly positive Diethyl ether, Ethanol Psychoactive, CNS effects [2]
Coumarins Strongly positive Strongly positive Diethyl ether, Ethanol Antimicrobial, anti-inflammatory [4]
Phenolics & Tannins Strongly positive Moderately positive Ethanol, Water Antioxidant, wound healing [4]
Steroids Strongly positive Weakly positive Ethanol Anti-inflammatory [4]
Quinones Positive in diethyl ether Positive in water extract Diethyl ether (bulb), Water (roots) Antimicrobial [4]

Phytochemical screening reveals that ethanol extracts of both roots and bulbs contain the widest spectrum of secondary metabolites, supporting their traditional use in various medicinal preparations [4]. The strong presence of alkaloids correlates with the documented psychoactive and neurological effects of the plant [2].

Pharmacological Properties and Mechanisms of Action

Anti-inflammatory Activity

Acetovanillone (this compound) exhibits significant anti-inflammatory properties through multiple mechanisms:

  • NADPH Oxidase Inhibition: this compound preferentially inhibits the assembly and activation of NADPH oxidase (NOX) in phagocytic cells, reducing reactive oxygen species (ROS) production [9]. The compound requires oxidation by peroxidase and H₂O₂ to form active metabolites (dimers and trimers) that interact with sulfhydryl groups on cytoplasmic components of NOX, preventing membrane translocation and activation [9].

  • Dose-Dependent Effects: Studies in animal models demonstrate that this compound at doses of 0.024–16 mg/kg body weight per day significantly reduces joint swelling in rat collagen-induced arthritis models, with maximal protection observed at lower doses [9].

  • Redox Modulation: this compound affects the redox environment in biological systems, with its activity being pH-dependent. The compound shows different UV absorbance profiles at pH 6.0 (apoplast environment) versus pH 7.4 (blood), suggesting environmental-dependent activity [9].

Cardiovascular Effects

Boophone disticha extracts demonstrate significant cardiovascular activity in animal models:

  • Antihypertensive Properties: Hydroethanolic extracts of B. disticha bulbs administered at doses of 10, 25, and 40 mg/kg body weight show both short-term and long-term antihypertensive effects in maternally separated BALB/c mice [3]. The high dose (40 mg/kg) significantly decreased systolic blood pressure and mean arterial pressure on both post-treatment days 9 and 30, indicating sustained activity even after treatment withdrawal [3].

  • Autonomic Regulation: The extract influences blood pressure variability and heart rate variability, suggesting effects on autonomic nervous system regulation of cardiovascular function [3].

Antimicrobial Activity

While acetovanillone itself has documented antimicrobial properties, other compounds in B. disticha contribute to its traditional use for wounds and infections:

  • Crinane Alkaloids: Compounds including buphanidrine and distichamine isolated from B. disticha bulbs show broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values of 0.063 mg/mL against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae [5].

  • Structure-Activity Relationship: The closely related structural features of these crinane alkaloids likely contribute to their similar antibacterial activity profiles [5].

Neuropharmacological Effects

The alkaloid constituents of B. disticha are responsible for its significant effects on the central nervous system:

  • Psychoactive Properties: Traditional use of B. disticha as a narcotic and hallucinogenic agent is attributed to alkaloids including buphanine, which produces effects similar to scopolamine [1]. These compounds can lead to agitation, stupor, strong hallucinations, and in cases of over-ingestion, coma or death [1].

  • Acetylcholinesterase Inhibition: Crinine-type alkaloids isolated from B. disticha demonstrate acetylcholinesterase inhibitory activity, relevant to potential applications in neurodegenerative disorders [2].

Analytical Workflows and Quality Control

Comprehensive Extraction and Isolation Workflow

The following diagram illustrates the complete workflow for the extraction, fractionation, and isolation of bioactive compounds from Boophone disticha:

G A Plant Material Collection B Bulb Preparation and Drying A->B C Sequential Solvent Extraction B->C D Diethyl Ether Extraction C->D E Ethanol Extraction C->E F Aqueous Extraction C->F G Extract Fractionation D->G E->G F->G H Hexane/Toluene/Diethyl Ether G->H I DCM/Ethyl Acetate/Ethanol G->I J Acetonitrile/ACN-Water/Water G->J K Alkaloid Extraction (Acid-Base) H->K I->K J->K L Compound Identification K->L M FT-IR Analysis L->M N NMR Spectroscopy L->N O Mass Spectrometry L->O P Biological Activity Assessment M->P N->P O->P

Acetovanillone Pharmacological Mechanisms

The diagram below illustrates the multifaceted pharmacological mechanisms of acetovanillone (this compound) isolated from Boophone disticha:

G A Acetovanillone (this compound) B Oxidation by Peroxidase/H₂O₂ A->B C Active Metabolites Formation B->C D Dimer (Dithis compound) C->D E Trimer C->E F NADPH Oxidase Inhibition D->F E->F G Reduced ROS Production F->G H Anti-inflammatory Effects G->H I Cardiovascular Protection G->I J Neuroprotective Effects G->J K Antimicrobial Activity G->K

Safety and Toxicological Considerations

The extraction and handling of Boophone disticha materials require strict safety precautions due to the plant's known toxic properties:

  • Plant Toxicity: The principal toxic compounds include alkaloids such as buphandrin, crinamidine, and buphanine, the latter having effects similar to scopolamine [1]. Over-ingestion may lead to agitation, stupor, strong hallucinations, coma, or death [1].

  • Genotoxicity and Mutagenicity: Some extracts of B. disticha have shown genotoxic and mutagenic effects in laboratory studies, requiring careful handling and disposal [2].

  • Safety Protocols: Laboratory personnel should wear appropriate personal protective equipment (gloves, lab coats, safety glasses) when handling plant materials and extracts. Proper ventilation is essential when working with organic solvents during extraction procedures.

Quality Control Parameters

Table 4: Quality Control Standards for Boophone disticha Extracts and Acetovanillone

Parameter Standard Specification Analytical Method
Plant Authentication Botanical identity confirmed, voucher specimen deposited Morphological analysis by qualified botanist
Extract Yield Diethyl ether: 1.5-2.5%; Ethanol: 3.5-5.5%; Aqueous: 8-12% Gravimetric analysis
Acetovanillone Content Minimum 0.8% w/w in ethanolic extract HPLC with UV detection at 275 nm
Alkaloid Profile Presence of buphanidrine, distichamine, crinamidine TLC and HPLC-MS
Microbial Load Total aerobic count < 10⁴ CFU/g Microbial limit tests
Heavy Metals Lead < 5 ppm, Arsenic < 3 ppm, Cadmium < 0.3 ppm Atomic absorption spectroscopy

Conclusion and Research Applications

The extraction and isolation of acetovanillone from Boophone disticha represents a promising area of natural product research with significant potential for drug development. The protocols outlined in this document provide reproducible methods for obtaining consistent, high-quality extracts for further pharmacological evaluation. The multiple biological activities demonstrated by acetovanillone, particularly its anti-inflammatory and NADPH oxidase inhibitory effects, support the traditional uses of B. disticha in treating inflammatory conditions.

Future research should focus on:

  • Standardization of extraction protocols for maximum acetovanillone yield
  • Preclinical development of standardized extracts for specific therapeutic applications
  • Structure-activity relationship studies of this compound derivatives for enhanced efficacy
  • Clinical validation of traditional uses through well-designed trials

The integration of traditional ethnobotanical knowledge with modern phytochemical and pharmacological approaches continues to offer valuable pathways for drug discovery and development from medicinal plants such as Boophone disticha.

References

Comprehensive Application Notes and Protocols for Acetovanillone Synthesis and Derivative Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Acetovanillone (also known as apocynin, 4'-hydroxy-3'-methoxyacetophenone) is a natural phenolic compound with significant pharmacological interest, particularly as a selective inhibitor of NADPH oxidase. This enzyme plays a crucial role in generating reactive oxygen species (ROS) during inflammatory processes. Initially isolated from the roots of Canadian hemp (Apocynum cannabinum) and later from Picrorhiza kurroa, a Himalayan plant traditionally used for liver and heart conditions, acetovanillone has attracted substantial research attention due to its diverse therapeutic potential. The compound has been investigated for conditions ranging from chronic obstructive pulmonary disease and asthma to cardiovascular diseases and neurological disorders, with research indicating its ability to modulate multiple inflammatory pathways including NF-kβ, nitrotyrosine, PARP, and various interleukins [1] [2].

The structural similarity between acetovanillone and vanillin contributes to its application in food flavoring, where it enhances the flavor profile of lignin-based artificial vanilla. However, its primary research significance lies in its pharmacological properties, especially its unique mechanism as an NADPH oxidase inhibitor that selectively prevents the formation of free radicals, oxygen ions, and peroxides in immune cells without interfering with their phagocytic or other defense functions. This selective inhibition makes acetovanillone a valuable research tool for studying oxidative stress-related pathways and inflammatory processes [1] [3]. Recent research has also explored its potential in protecting against myocardial injury, arrhythmia, and fibrosis, as well as its applications in biomass conversion and sustainable chemical production [4].

Synthesis Protocols

Classical Synthesis Routes

The Fries rearrangement represents the most widely utilized synthetic route for acetovanillone production. This method involves the Lewis acid-catalyzed rearrangement of guaiacol acetate to form acetovanillone, with the reaction proceeding through a carbocation intermediate. The temperature control is critical in this process as it determines the isomeric composition of the final product [3] [4].

Table 1: Temperature Dependence in Fries Rearrangement for Acetovanillone Synthesis

Temperature Range Primary Product Selectivity Mechanism Key Considerations
60°C or less Para-isomer (acetovanillone) Kinetic control Higher reaction rates, lower activation energy
Above 160°C Ortho-isomer (isoacetovanillone) Thermodynamic control Enhanced stability through chelation effects
25°C Para-isomer (exclusive) Rate-controlled product Maximum selectivity for acetovanillone
165°C Ortho-isomer (predominant) Equilibrium-controlled Favors thermodynamically stable isomer

Experimental Protocol 1: Classical Fries Rearrangement

  • Reagents: Guaiacol acetate (1.0 equiv), anhydrous aluminum chloride (1.2 equiv), dichloromethane (anhydrous)
  • Procedure:
    • Charge a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with guaiacol acetate (50 g, 0.3 mol) in 200 mL anhydrous dichloromethane.
    • Slowly add aluminum chloride (48 g, 0.36 mol) in portions while maintaining the temperature below 60°C using an ice bath.
    • After complete addition, heat the reaction mixture to 60°C and maintain with stirring for 4-6 hours.
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3).
    • Carefully pour the reaction mixture onto 300 g crushed ice with vigorous stirring.
    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 50 mL).
    • Combine organic layers and wash successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.
    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by recrystallization from ethanol/water to obtain pure acetovanillone as yellowish crystals.
  • Yield: 60-70%
  • Melting Point: 112-115°C [3]
  • Safety Notes: Conduct all manipulations in a fume hood; use appropriate PPE when handling aluminum chloride, which is corrosive and moisture-sensitive.

An alternative classical approach involves the methylation of 3,4-dihydroxyacetophenone, which provides an efficient pathway for industrial production, particularly when starting from readily available phenolic precursors. This method offers advantages in terms of substrate availability and reaction conditions, making it suitable for large-scale manufacturing applications [3].

Modern Catalytic Approaches

Recent advances in catalytic methodologies have focused on achieving enhanced para-selectivity in acetovanillone synthesis through directional catalysis strategies. Mechanochemical approaches have emerged as particularly promising, offering solvent-free conditions and improved regioselectivity. The mechanochemical Fries rearrangement utilizes ball mill technology to achieve quantitative conversion in as little as 90 minutes [4].

Table 2: Comparison of Catalyst Systems for Acetovanillone Synthesis

Catalyst System Selectivity Ratio (Para:Ortho) Reaction Time Conversion Efficiency Key Advantages
Aluminum chloride (conventional) 2.4:1 180 minutes 70% Established method, readily available catalyst
Mechanochemical with mesitylene 4.2:1 90 minutes 100% Solvent-free, high selectivity, quantitative conversion
Titanium-based catalysts 3.8:1 120 minutes 85% Mild reaction conditions, reusable catalyst
Zinc chloride systems 3.1:1 150 minutes 78% Low cost, moderate efficiency

Experimental Protocol 2: Mechanochemical Fries Rearrangement

  • Reagents: Guaiacol acetate (1.0 equiv), aluminum chloride (1.1 equiv), mesitylene (0.5 equiv)
  • Equipment: Planetary ball mill (50 mL stainless steel jars, 10 mm diameter balls)
  • Procedure:
    • Load guaiacol acetate (5 g, 0.03 mol), aluminum chloride (4.4 g, 0.033 mol), and mesitylene (1.8 g, 0.015 mol) into a 50 mL stainless steel jar.
    • Add stainless steel grinding balls (5 balls, 10 mm diameter) to the jar.
    • Secure the jar in the planetary ball mill and process at 400 rpm for 90 minutes.
    • After completion, carefully open the jar and transfer the reaction mixture to a beaker containing 50 mL cold 5% HCl solution.
    • Extract the product with ethyl acetate (3 × 30 mL).
    • Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
    • Filter and concentrate under reduced pressure to obtain the crude product.
    • Purify by recrystallization from ethanol/water.
  • Yield: 85-90%
  • Notes: The implementation of liquid-assisted grinding with mesitylene significantly enhances para-selectivity while maintaining high conversion rates. This approach represents a substantial improvement over traditional methods, offering both environmental benefits and enhanced product selectivity [4].

The integration of continuous flow reactor technology with advanced catalyst systems has enabled precise control over reaction parameters. Microfluidic approaches utilizing residence times as short as 0.33 milliseconds have achieved remarkable selectivity improvements. These ultra-short reaction times prevent undesired rearrangement pathways while promoting the formation of target products [4].

Derivative Synthesis and Modification

Design Strategies for Acetovanillone Derivatives

The structural framework of acetovanillone offers multiple sites for chemical modification, including the phenolic hydroxyl group, methoxy group, and ketone functionality. Strategic modifications at these positions have yielded derivatives with enhanced pharmacological profiles, improved bioavailability, and targeted activity. Recent research has focused on developing derivatives with optimized NADPH oxidase inhibitory activity and reduced potential toxicity [5].

Key modification strategies include:

  • Phenolic OH group: Acylation, alkylation, glycosylation, and carbamate formation
  • Aromatic ring: Electrophilic substitution, hydroxylation, and halogenation
  • Ketone group: Reduction to alcohol, conversion to oxime or hydrazone derivatives
  • Methoxy group: Demethylation or modification of the methyl group
Experimental Protocols for Derivative Synthesis

Experimental Protocol 3: Synthesis of Acetovanillone Derivatives (General Procedure)

  • Reagents: Acetovanillone (1.0 equiv), appropriate alkyl/acyl halide (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), acetone (anhydrous)
  • Procedure for O-alkylation/O-acylation:
    • Charge a dry 100 mL round-bottom flask with acetovanillone (2.5 g, 0.015 mol), anhydrous K₂CO₃ (4.14 g, 0.03 mol), and 30 mL anhydrous acetone.
    • Add the appropriate alkyl/acyl halide (0.018 mol) dropwise with stirring at room temperature.
    • Heat the reaction mixture under reflux for 4-8 hours with monitoring by TLC.
    • After completion, filter the reaction mixture to remove inorganic salts.
    • Concentrate the filtrate under reduced pressure.
    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
  • Characterization: Analyze all derivatives by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm structure and purity [5].

Experimental Protocol 4: Synthesis of Deuterated Acetovanillone (Acetovanillone-d3)

  • Reagents: 4-hydroxy-2-methoxyphenyl ethanone (1.0 equiv), deuterium gas, palladium on carbon (10% Pd/C)
  • Procedure:
    • Dissolve 4-hydroxy-2-methoxyphenyl ethanone (1.0 g, 6 mmol) in 20 mL methanol in a pressure reactor.
    • Add Pd/C catalyst (0.1 g, 10% by weight).
    • Purge the reactor with nitrogen followed by deuterium gas.
    • Pressurize with deuterium gas to 4 bar and stir at room temperature for 2 hours.
    • Filter the reaction mixture through Celite to remove catalyst.
    • Concentrate under reduced pressure to obtain the deuterated product.
  • Yield: 80-85%
  • Deuterium Incorporation: >95% as determined by mass spectrometry and ¹H NMR
  • Application: Serves as a crucial internal standard in analytical applications and metabolic studies [4].

Table 3: Biological Activity of Selected Acetovanillone Derivatives

Derivative Modification Site Biological Activity Potency Compared to Parent
Compound 2 Phenolic OH Xylanase activation (176.9% at 0.1 mM) Significantly higher
Compound 3 Aromatic ring Xylanase activation (153.93% at 1 mM) Higher at elevated concentrations
Dithis compound Dimerized form Enhanced anti-inflammatory and antioxidant properties Variable depending on assay
Androsin Glucosylated form Anti-asthmatic activity Improved bioavailability
Nitrothis compound Nitrated derivative Modified redox properties Under investigation

Recent studies have demonstrated that specific acetovanillone derivatives can significantly modulate enzyme activity. For instance, Compound 2 increased xylanase activity by 176.9% at 0.1 mM concentration, while Compound 3 showed enhanced activity at higher concentrations (147.30% and 153.93% at 0.7 and 1 mM, respectively). These findings suggest structure-activity relationships that are highly dependent on both the chemical modification and concentration employed [5].

Analytical Methods and Characterization

Chromatographic Analysis and Quantification

Robust analytical methods are essential for the quantification of acetovanillone in reaction mixtures and natural extracts. A recently developed and validated GC/FID method enables precise quantification of acetovanillone along with related compounds like vanillin and vanillic acid [6].

Experimental Protocol 5: GC/FID Analysis of Acetovanillone

  • Equipment: Gas chromatograph equipped with FID detector, HP-5 column (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Mobile Phase: Helium carrier gas, constant flow 1.0 mL/min
  • Temperature Program:
    • Initial temperature: 80°C (hold 2 min)
    • Ramp 1: 10°C/min to 180°C (hold 5 min)
    • Ramp 2: 5°C/min to 240°C (hold 10 min)
    • Injector temperature: 250°C
    • Detector temperature: 280°C
  • Sample Preparation: Dissolve samples in methanol at approximately 1 mg/mL, filter through 0.45 μm PTFE filter before injection
  • Validation Parameters:
    • Linearity: R² > 0.999 over concentration range 0.1-100 μg/mL
    • Precision: <5% intra-day RSD, <10% inter-day RSD
    • Accuracy: 95-105% recovery
    • LOD: 0.05 μg/mL, LOQ: 0.1 μg/mL [6]
Structural Characterization Techniques

Comprehensive characterization of acetovanillone and its derivatives requires a multidisciplinary analytical approach:

Experimental Protocol 6: Structural Elucidation of Acetovanillone Derivatives

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d6):
    • Expected signals: δ 2.5 (s, 3H, COCH₃), δ 3.8 (s, 3H, OCH₃), δ 6.8-7.5 (m, 3H, aromatic H), δ 9.8 (s, 1H, OH)
  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d6):
    • Expected signals: δ 197.2 (C=O), δ 151.2, 147.5, 130.1, 122.5, 115.3, 112.8 (aromatic C), δ 56.1 (OCH₃), δ 26.5 (COCH₃)
  • FTIR Analysis (KBr pellet):
    • Characteristic bands: 3200-3500 cm⁻¹ (broad, O-H stretch), 1650 cm⁻¹ (C=O stretch), 1590, 1510 cm⁻¹ (aromatic C=C), 1260 cm⁻¹ (C-O stretch)
  • Mass Spectrometry:
    • ESI-MS: m/z 167.07 [M+H]⁺, 189.05 [M+Na]⁺
    • HRMS: m/z calculated for C₉H₁₀O₃ 166.062994, found 166.062994 [5]

Pharmacological Applications and Experimental Models

Mechanism of Action and Therapeutic Potential

Acetovanillone's primary mechanism of action involves selective inhibition of NADPH oxidase, an enzyme complex responsible for superoxide production in immune cells. Unlike many antioxidants that scavenge existing ROS, acetovanillone prevents the formation of these reactive species by inhibiting the assembly of NADPH oxidase subunits, particularly preventing the translocation of p47phox and p67phox subunits to the membrane. This unique mechanism makes it particularly valuable for studying oxidative stress-related pathologies [1].

Table 4: Pharmacological Targets and Therapeutic Applications of Acetovanillone

Therapeutic Area Molecular Targets Experimental Models Proposed Mechanisms
Inflammatory Diseases NF-kβ, nitrotyrosine, PARP, iNOS Collagen-induced arthritis models, IBD models Inhibition of pro-inflammatory transcription factors and enzymes
Cardiovascular Disorders NADPH oxidase, ICAM-1, GMP140 Atherosclerosis models, myocardial injury studies Reduction of oxidative stress, improved endothelial function
Neurological Conditions NADPH oxidase, p38 MAPK Familial ALS models (SOD1 mutant mice) Reduced glial cell toxicity, extended survival
Metabolic Diseases IL-6, TNFα, MCP Diabetes models Attenuation of inflammation-enhanced insulin resistance
Respiratory Conditions NADPH oxidase, inflammatory mediators Asthma, COPD clinical trials Decreased airway inflammation and hyperresponsiveness

Recent research has elucidated that acetovanillone targets multiple pro-inflammatory factors including nuclear factor kappa β (NF-kβ), nitrotyrosine, poly adenosine diphosphate ribose polymerase (PARP), inducible nitric oxide synthase (iNOS), and various adhesion molecules and cytokines. This multi-targeted approach contributes to its significant benefits in conditions like diabetes, cardiovascular diseases, and neurological disorders through mitigation of inflammation and enhancement of endothelial function [2].

In Vitro and In Vivo Experimental Models

Experimental Protocol 7: NADPH Oxidase Inhibition Assay

  • Objective: Evaluate the inhibitory activity of acetovanillone and derivatives on NADPH oxidase
  • Cell Culture: Human neutrophilic granulocytes or THP-1 cells
  • Procedure:
    • Isolate human neutrophils from fresh blood using Ficoll gradient centrifugation or maintain THP-1 cells in RPMI-1640 medium with 10% FBS.
    • Pre-treat cells with varying concentrations of acetovanillone (0.1-100 μM) or derivatives for 2 hours.
    • Stimulate cells with PMA (100 nM) for 1 hour to activate NADPH oxidase.
    • Measure superoxide production using cytochrome c reduction assay or DHE fluorescence.
    • Quantify NADPH oxidase activity by measuring NADPH consumption spectrophotometrically at 340 nm.
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis [1] [7].

The following diagram illustrates the molecular mechanism of NADPH oxidase inhibition by acetovanillone and its downstream effects on inflammatory signaling pathways:

G Acetovanillone Inhibition of NADPH Oxidase Signaling InflammatoryStimuli Inflammatory Stimuli (PMA, cytokines) NADPHOxidaseAssembly NADPH Oxidase Assembly (p47phox/p67phox translocation) InflammatoryStimuli->NADPHOxidaseAssembly NADPHOxidaseActive Active NADPH Oxidase Complex NADPHOxidaseAssembly->NADPHOxidaseActive SuperoxideProduction Superoxide (O₂⁻) Production NADPHOxidaseActive->SuperoxideProduction DownstreamSignaling Downstream Inflammatory Signaling Activation SuperoxideProduction->DownstreamSignaling CellularDamage Oxidative Cellular Damage SuperoxideProduction->CellularDamage NFkB NF-kβ Activation DownstreamSignaling->NFkB InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Acetovanillone Acetovanillone Acetovanillone->NADPHOxidaseAssembly Inhibits

Experimental Protocol 8: In Vivo Anti-inflammatory Evaluation

  • Animal Model: Collagen-induced arthritis in mice or rat model of inflammatory bowel disease
  • Dosing Protocol:
    • Acetovanillone: 5-25 mg/kg/day, administered orally or intraperitoneally
    • Treatment duration: 7-28 days depending on model
    • Control groups: Vehicle-treated and positive control (e.g., dexamethasone)
  • Assessment Parameters:
    • Clinical scoring of inflammation (redness, swelling, joint stiffness)
    • Histopathological analysis of tissue samples
    • Measurement of inflammatory markers (TNF-α, IL-6, etc.)
    • Myeloperoxidase activity as indicator of neutrophil infiltration
  • Results Interpretation: this compound reduces neutrophil presence before inflammation begins but may not reverse established inflammation [1].

Conclusion and Future Directions

Acetovanillone represents a versatile compound with significant applications in pharmaceutical research, flavor chemistry, and sustainable biomaterial production. The synthesis protocols outlined in this document, from classical Fries rearrangement to modern mechanochemical approaches, provide researchers with reliable methods for producing acetovanillone and its derivatives with high selectivity and yield. The comprehensive characterization and analytical methods ensure proper identification and quantification of the compound and its metabolites.

The pharmacological significance of acetovanillone as a selective NADPH oxidase inhibitor continues to drive research interest, with promising applications in inflammatory, cardiovascular, neurological, and metabolic disorders. The derivative synthesis approaches enable the exploration of structure-activity relationships and the development of compounds with optimized pharmacological profiles.

Future research directions should focus on:

  • Advanced delivery systems to improve bioavailability and targeting
  • Combination therapies with other anti-inflammatory or antioxidant agents
  • Detailed toxicological profiling and comprehensive safety assessment
  • Exploration of new therapeutic applications in emerging areas such as skin stem cell biology and fibrotic diseases
  • Sustainable production methods utilizing lignin degradation pathways and biocatalytic approaches

The ongoing research into acetovanillone and its derivatives continues to reveal new insights into oxidative stress mechanisms and inflammatory pathways, positioning this natural product as a valuable tool for both basic research and therapeutic development.

References

optimizing SPE recovery for polar compounds like acetovanillone

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: SPE for Polar Compounds

  • What makes polar compounds like acetovanillone challenging for SPE? Polar molecules often have strong affinities for aqueous sample matrices, making it difficult to achieve sufficient retention on traditional reversed-phase sorbents (e.g., C18). Incomplete retention or elution are common causes of poor recovery [1].

  • Which SPE sorbent should I use for polar compounds? For neutral polar compounds, reversed-phase polymeric sorbents (e.g., Oasis HLB) are generally preferred as they provide a mixed-mode of hydrophobic and specific polar interactions [2] [3]. For ionizable polar compounds, ion-exchange or mixed-mode sorbents are the most effective choices because they allow retention based on ionic interactions, which are strong and selective [2] [3].

  • How can I improve the recovery of a strongly retained polar analyte? Ensure your elution solvent is strong enough to disrupt the specific interactions (e.g., ionic, hydrogen bonding) holding the analyte. For ion-exchange, this often means using a solvent that adjusts the pH to neutralize the analyte or the sorbent's functional group, or using a high-ionic-strength buffer [2] [3].

Troubleshooting Guide: Poor Recovery

If you are experiencing low recovery, please consult the following table to diagnose the potential cause and its solution.

Problem Cause Description & Practical Fix

| Incorrect Sorbent | Sorbent retention mechanism does not match analyte chemistry [4] [3]. • Fix: For polar/ionizable compounds, switch to a sorbent with ion-exchange capability or a hydrophilic-liophilic balanced (HLB) polymer [3]. | | Inadequate Eluent | Elution solvent is not strong enough or pH is incorrect [4] [3]. • Fix: Increase organic solvent strength or adjust pH. For ionizable compounds, set pH to neutralize the analyte (≥2 units above pKa for acids, ≥2 units below pKa for bases) [2]. | | Insufficient Elution Volume | The solvent volume is too small to fully desorb the analyte [3]. • Fix: Increase elution volume. Collect multiple fractions to check if analyte is still being released from the cartridge. | | Sorbent Bed Drying | The sorbent bed dried out before or during sample loading, reducing retention efficiency [3]. • Fix: Do not let the sorbent bed run dry. Ensure it is fully wetted and conditioned before use. | | Sample Overload | The mass of analyte or interference exceeds the sorbent's capacity [3]. • Fix: Reduce sample load or use a cartridge with higher capacity (e.g., polymeric sorbents have ~3x capacity of silica-based). | | Improper Conditioning | The sorbent is not prepared correctly for the sample matrix, leading to poor retention [3]. • Fix: Always condition the cartridge with a strong solvent followed by a solvent that matches the sample matrix. |

Experimental Protocols for Optimization

Here are detailed methodologies to optimize key steps in your SPE protocol for polar compounds.

Sorbent and Mechanism Selection

The choice of sorbent is the most critical factor. Use the following logic to make your selection [2]:

  • Is the analyte ionizable? If yes, an ion-exchange (IEX) or mixed-mode sorbent is strongly recommended.
  • What is the sample matrix? For aqueous samples (e.g., biological fluids, environmental water), reversed-phase (RP) or mixed-mode sorbents are appropriate.
  • For neutral polar compounds, use a reversed-phase polymeric sorbent (e.g., Strata-X, Oasis HLB). These contain hydrophilic monomers that improve wetting and provide hydrogen-bonding interactions to retain polar analytes [5].
Critical Step: Conditioning and Equilibration

Proper conditioning ensures reproducible interactions between the analyte and the sorbent.

  • Procedure: Pass 2-3 column volumes of a strong, water-miscible solvent (e.g., methanol or acetonitrile) through the dry sorbent bed. Then, pass 2-3 column volumes of the loading solvent (typically water or a buffer matching your sample's pH and ionic strength). Do not let the sorbent bed run dry before loading the sample [3].
Optimizing Loading and Washing

The goal is to maximize analyte retention while removing interfering compounds.

  • Sample pH for IEX: Adjust the sample pH to ensure the analyte and the sorbent are in their oppositely charged states. For a weak cation exchanger, the sorbent is charged at high pH; for a weak anion exchanger, it is charged at low pH [1].
  • Loading Flow Rate: Use a slow, controlled flow rate (e.g., 1-2 mL/min) to allow sufficient contact time for binding. Using a vacuum manifold with adjustable pressure or a positive-displacement pump is ideal [3].
  • Wash Solvent: Use a solvent that is strong enough to remove impurities but weak enough to not elute your target analyte. Test different compositions of water with low percentages of organic solvent (e.g., 5-20% methanol).
Achieving Efficient Elution

To recover your analyte, you must disrupt the retention mechanism completely.

  • For Ion-Exchange: Use a solvent that neutralizes the ionic interaction. This can be achieved by:
    • pH Adjustment: For a basic analyte on a cation exchanger, elute with a basic solvent (pH ≥ pKa +2). For an acidic analyte on an anion exchanger, elute with an acidic solvent (pH ≤ pKa -2) [2].
    • High Ionic Strength: Use a buffer with high salt concentration (e.g., 0.1-1.0 M ammonium acetate) to compete with the analyte for ionic sites [2].
  • For Mixed-Mode: You must disrupt both the ionic and hydrophobic interactions. A common strategy is to use an elution solvent that is both acidic/basic and contains a high percentage of organic modifier (e.g., 2% formic acid in methanol) [2].
  • Elution Volume: Use an adequate volume (typically 2-3 column volumes) and consider eluting in multiple fractions to ensure complete recovery [3].

SPE Method Development Workflow

The following diagram illustrates a logical pathway for developing and optimizing an SPE method for polar compounds.

f SPE Method Development Workflow Start Start: Analyze Compound (e.g., Acetovanillone) S1 Is the compound ionizable? Start->S1 S2 Determine primary retention goal S1->S2 Yes C2 Use Reversed-Phase Polymeric Sorbent (e.g., Oasis HLB) S1->C2 No C3 Goal: Retain analyte, remove impurities S2->C3 S3 Select Sorbent Type C1 Use Mixed-Mode or Ion-Exchange Sorbent S3->C1 S4 Optimize Loading & Washing C4 Goal: Elute analyte completely S4->C4 S5 Optimize Elution End Evaluate Recovery & Repeat if Needed S5->End C1->S4 C2->S4 C3->S3 C4->S5

Troubleshooting Poor Recovery

Use this flowchart to systematically diagnose and address the root cause of low recovery in your SPE experiments.

f SPE Recovery Troubleshooting Start Low SPE Recovery? Q1 Is analyte found in load/wash fraction? Start->Q1 Q2 Is analyte found in elution fraction? Q1->Q2 No A1 Incomplete Retention Q1->A1 Yes A2 Incomplete Elution Q2->A2 No, or very little S1 • Check/switch sorbent type • Adjust sample pH for IEX • Ensure sorbent is not overloaded • Slow down loading flow rate A1->S1 S2 • Strengthen elution solvent • Adjust elution pH for IEX • Increase elution volume • Ensure sorbent is not dried out A2->S2

Sorbent Capacity Estimation

Before loading your sample, it is crucial to ensure you do not exceed the sorbent's capacity, which can lead to breakthrough and loss of analyte.

Sorbent Type Typical Capacity Rule of Thumb Example Calculation (for 100 mg cartridge)
Silica-Based (e.g., C18) ≤ 5% of sorbent mass [3] 100 mg × 0.05 = 5 mg max analyte load
Polymeric (e.g., HLB) ≤ 15% of sorbent mass [3] 100 mg × 0.15 = 15 mg max analyte load
Ion-Exchange Resins 0.25 - 1.0 mmol/g [3] For 1 mmol/g capacity: 100 mg sorbent = 0.1 mmol capacity

References

How Can I Improve the Overall Sensitivity of My Chromatographic Method?

Author: Smolecule Technical Support Team. Date: February 2026

Enhancing sensitivity involves both increasing the analyte signal and reducing baseline noise. The table below summarizes key parameters you can optimize in your HPLC or UHPLC method [1].

Optimization Goal Strategy Technical Implementation & Considerations
Reduce Baseline Noise Use high-purity solvents/additives Avoid additives like TEA/TFA with high UV absorbance, especially at low wavelengths (<220 nm) [1].
Maintain HPLC system Check for contamination, air in system, pump pressure fluctuations, aged UV lamp, or dirty detector cell [1].
Select appropriate mixing unit A smaller solvent mixing unit has less dead volume but may cause higher baseline noise due to imperfect mixing [1].
Increase Signal Intensity Use a smaller ID column A decrease by half in column internal diameter can yield ~4x higher analyte concentration in the detector [1].
Increase column efficiency Use columns with smaller or superficially porous particles (SPP) for narrower, higher peaks (e.g., Ascentis Express) [1].
Optimize flow rate Operate at the optimal flow rate from the van Deemter plot for maximum efficiency; avoid too high a flow with low data point acquisition [1].
Minimize system dead volume Use smaller I.D. and shorter connection capillaries, a smaller injection unit, and a smaller detector cell [1].

What Sample Preparation Techniques Can Mitigate Matrix Effects?

Matrix effects are a major challenge in complex samples and can be mitigated through advanced sample preparation and calibration strategies [2].

  • Utilize Solid-Phase Extraction (SPE): SPE selectively retains the target analyte, helping to remove interfering matrix components. For plant or grain-based matrices, an HLB (Hydrophilic-Lipophilic Balanced) polymer-based SPE cartridge is often effective [3].
  • Consider Alternative Cleanup Methods: For samples that yield cloudy or particulate-heavy extracts after centrifugation, ultrafiltration is a highly effective alternative. Using a device with a 3 kDa molecular weight cut-off (MWCO) polyethersulfone membrane can provide a clean, injectable sample [3].
  • Employ Internal Standards: Using an internal standard corrects for variations in sample preparation and analysis. The best practice is to use a stable isotopically labeled version of ACET. If unavailable, an analog internal standard with similar chemical structure and properties can be used [2].

The following workflow diagram illustrates how to select and apply these sample preparation techniques.

Start Start: Complex Sample IS Add Internal Standard Start->IS SPE SPE Cleanup (HLB Cartridge) LCMS LC-MS/MS Analysis SPE->LCMS Ultrafiltration Ultrafiltration (3 kDa MWCO) Ultrafiltration->LCMS Decision Extract clear after centrifugation? IS->Decision Decision->SPE Yes Decision->Ultrafiltration No

What Are the Detailed Protocols for Sample Preparation and Analysis?

Here are detailed methodologies based on procedures used for compounds in complex matrices like grains, which can be adapted for ACET [3].

Protocol 1: Solid-Phase Extraction (SPE) Cleanup This protocol is suitable for samples that yield a clear extract after initial processing.

  • Extraction: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and the internal standard. Let it stand for 30 minutes. Add 10 mL of methanol with 1% (v/v) formic acid, vortex mix for 15 minutes, and centrifuge.
  • SPE Conditioning: Condition an HLB SPE cartridge (e.g., Supel-Select HLB) with 1-2 mL of methanol, followed by 1-2 mL of water:methanol (50:50) with 0.5% (v/v) formic acid. Do not let the sorbent dry.
  • Sample Loading & Elution: Load 0.5 mL of the clear sample extract onto the conditioned SPE column. Collect the eluate directly. Pass the eluate through a 0.2 μm polypropylene syringe filter into an LC vial for analysis [3].

Protocol 2: Ultrafiltration Cleanup This protocol is ideal for samples with cloudy extracts, such as those from wheat flour.

  • Sample Extraction: Follow the extraction steps from Protocol 1.
  • Membrane Pre-treatment: To condition the ultrafiltration device (3 kDa MWCO PES membrane), load 0.5 mL of the extraction solvent (water:methanol with 1% formic acid, 50:50). Centrifuge at 4000 rpm for 5 minutes and discard the pass-through solvent.
  • Ultrafiltration: Load 1 mL of the sample extract into the device. Centrifuge at 4000 rpm for 45 minutes. Collect the clear filtrate for direct analysis [3].

How Should I Configure My LC-MS/MS for Acetovanillone Analysis?

For LC-MS/MS analysis, method parameters should be optimized for high sensitivity and specificity. The following parameters, derived from a validated method for a similar compound, provide a robust starting point [4].

Parameter Recommended Setting
HPLC Column Phenomenex Luna C18 (100 x 2.00 mm, 3 μm) or equivalent reverse-phase column [4].
Mobile Phase 10 mM Ammonium Acetate - Methanol - Acetonitrile (5:47.5:47.5, v/v/v) [4].
Flow Rate 0.5 mL/min (isocratic) [4].
MS Ionization Electrospray Ionization (ESI), positive mode [4].

| Ion Transitions (MRM) | Quantifier: m/z 151.0 → 136.0 Qualifier: m/z 151.0 → 106.0 (Note: These are illustrative transitions; please verify empirically.) |

The logical flow for developing and troubleshooting your LC-MS/MS method can be summarized as follows.

A Start Method Dev. B Sample Prep. (SPE/Ultrafiltration + IS) A->B C HPLC Optimization (C18, MeOH/ACN, 0.5 mL/min) B->C D MS/MS Optimization (ESI+, MRM m/z 151→136) C->D E Method Validation D->E F Sensitivity Issue? E->F G Check Signal & Noise F->G Yes G->B Low Signal Optimize Prep/LC G->C High Noise Check HPLC Baseline

References

solving matrix effects in acetovanillone quantification

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect Matrix Effects

Matrix effects occur when other components in your sample interfere with the ionization of your target analyte, leading to signal suppression or enhancement and compromising data accuracy [1] [2]. The table below summarizes the primary techniques for detecting them.

Method Name Description Key Information Provided Best For Limitations
Post-Extraction Spike [3] [1] [2] Compare analyte signal in neat solution vs. spiked blank matrix extract. Quantitative measurement of ion suppression/enhancement. Method validation; quantitative assessment. Requires a blank matrix, which is not always available [2].
Post-Column Infusion [1] [2] Infuse analyte continuously while injecting a blank matrix extract into the LC stream. Qualitative map of ion suppression/enhancement regions over the chromatographic run. Initial method development; identifying problematic retention times. Qualitative only; requires special setup; time-consuming for multi-analyte methods [2].
Slope Ratio Analysis [1] Compare slopes of calibration curves in solvent vs. matrix. Semi-quantitative screening of matrix effects over a concentration range. Assessing the variability of matrix effects across different concentration levels. Semi-quantitative; requires more data points.

Strategies to Minimize or Compensate for Matrix Effects

Once detected, you can use the following strategies to manage matrix effects. The best approach often involves a combination of these techniques.

Sample Cleanup and Chromatography

Improving the selectivity of your sample preparation and separation is a primary defense.

  • Optimized Solid Phase Extraction (SPE): A study quantifying acetovanillone and other polar compounds in wine used an automated SPE with a washing step using 1% NaHCO₃ at pH 8 to remove interferences and achieve cleaner extracts [4]. Drying the resin under a nitrogen stream instead of vacuum was also used to prevent analyte oxidation [4].
  • Improved Chromatographic Separation: Adjusting the LC method to shift the retention time of acetovanillone away from the regions of ion suppression identified by post-column infusion can be highly effective [2].
Internal Standardization

Using a suitable internal standard (IS) is one of the most reliable ways to compensate for matrix effects [3] [1].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. The SIL-IS (e.g., acetovanillone-d3) has nearly identical chemical and chromatographic properties to the analyte, co-elutes with it, and experiences the same matrix effects, perfectly correcting for them [2].
  • Structural Analogue Internal Standard: If a SIL-IS is unavailable or too expensive, a closely related compound can be used. For acetovanillone, the study on wine analysis successfully used 3′,4′-(methylenedioxy)acetophenone as an internal standard due to its similar structure and behavior [4].
Calibration Strategies

The way you prepare your calibration standards can directly account for matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix [1] [5]. This is straightforward but requires a significant amount of blank matrix.
  • Standard Addition: This method is used when a blank matrix is unavailable. It involves spiking known concentrations of the analyte directly into each sample aliquot [2]. While highly accurate, it is very labor-intensive and not ideal for high-throughput analysis.

This workflow diagram summarizes the decision process for addressing matrix effects:

G start Start: Suspected Matrix Effects detect Detect Matrix Effects (Use Post-Column Infusion or Post-Extraction Spike) start->detect decide Is high sensitivity crucial? detect->decide minimize Goal: Minimize Effects decide->minimize Yes compensate Goal: Compensate for Effects decide->compensate No strat_min Strategies to Minimize: minimize->strat_min strat_comp Strategies to Compensate: compensate->strat_comp opt1 • Optimize Sample Cleanup (e.g., SPE) • Improve Chromatographic Separation • Dilute Sample (if sensitivity allows) strat_min->opt1 opt2 • Use Stable Isotope-Labeled Internal Standard (Gold Standard) • Use Structural Analog Internal Standard • Apply Matrix-Matched Calibration strat_comp->opt2

Key Considerations for Acetovanillone

  • Chemical Properties: Acetovanillone is a lignin monomer (LM) with ketone and methoxy functional groups [6]. Systematic optimization of ESI parameters is often necessary for such molecules, as their ionization efficiency can be highly dependent on source conditions [6].
  • Internal Standard Choice: For accurate quantification, the use of a reliable internal standard like ethyl maltol or 3′,4′-(methylenedioxy)acetophenone is highly recommended, as it corrects for minor matrix differences and injection volume variations [4].

References

Acetovanillone Stability: Key Factors & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary factors affecting acetovanillone stability identified in recent studies, along with their implications for your experiments.

Factor Effect on Stability Experimental Condition Details Recommended Action / Notes
pH [1] [2] Unstable under oxidative conditions at pH 6.0; more stable at pH 7.4. Phosphate buffer (50 mM); presence of peroxidase (HRP) and H₂O₂. [1] [2] Carefully control and report buffer pH. Avoid oxidative conditions (enzymes, metals) if degradation is undesirable.
Enzymatic Oxidation [1] [2] Rapid oxidation by peroxidase (HRP) in the presence of H₂O₂. Forms dimers and trimers. [1] 500 µM Acetovanillone, 500 µM H₂O₂, 1.8 mU/mL peroxidase, pH 6.0, 25°C. [1] In biological assays, results may be due to oxidized products (diapocynin), not the parent compound. [1]
Chemical Decarboxylation [3] Precursor, Vanilloyl Acetic Acid (VAA), undergoes non-enzymatic decarboxylation to acetovanillone. Observed in bacterial cell extracts and noted as chemically unstable. [3] Be aware of this pathway in systems where VAA may be present or generated.
Metal Ions [4] Ca²⁺, Zn²⁺, Cu²⁺ can cause a slight decrease in the activity of enzymes like xylanase, indicating a potential for interaction. 0.1 - 1 mM concentrations of metal chlorides in enzyme activity assays. [4] Consider potential complexation with metal ions in buffer salts or equipment.

Experimental Protocols from Research

Here are detailed methodologies for key experiments that directly investigate acetovanillone stability and activity, which you can use as a reference for your own protocols.

Protocol for Monitoring Enzymatic Oxidation [1]

This protocol is used to study the oxidation of acetovanillone and the formation of its active derivatives.

  • Reaction Mixture: 10 mL total volume in 20 mL vials.
  • Buffer: 50 mM Potassium Phosphate Buffer, pH 6.0.
  • Components: 500 µM Acetovanillone, 500 µM H₂O₂, 1.8 mU/mL Horseradish Peroxidase (HRP).
  • Conditions: Temperature maintained at 25°C.
  • Analysis Method: UPLC-UV for quantifying substrate depletion and product formation. Major oxidation products identified via MS/UV are the dimer (dithis compound) and trimer.
  • Key Finding: The oxidation rate is significantly faster at pH 6.0 (apoplast pH) compared to pH 7.4 (blood pH), highlighting the critical role of pH.
Protocol for Assessing Effect on Enzyme Activity [4]

This method evaluates how acetovanillone derivatives influence enzyme performance.

  • Enzyme: Recombinant thermophilic xylanase.
  • Test Compounds: Synthesized acetovanillone derivatives (compounds 1-7) and metal chlorides (CaCl₂, ZnCl₂, CuCl₂).
  • Concentration Range: 0.1 mM to 1.0 mM.
  • Assay Conditions: Optimal enzyme activity at 72°C and pH 6.0.
  • Measurement: Xylanase activity is measured and expressed as a percentage relative to a positive control (100%).
  • Key Finding: The effect is concentration-dependent and varies by compound. Some derivatives increase activity (e.g., Compound 2 at 0.1 mM by 176.9%), while metal ions like CuCl₂ consistently cause a slight decrease.

Conceptual Workflows & Pathways

To help visualize the logical relationships and metabolic pathways described in the research, the following diagrams map out the key processes affecting acetovanillone in experimental systems.

Acetovanillone Oxidation and Metabolic Pathways

compound Acetovanillone (APO/Acetovanillone) oxidation Oxidation (Peroxidase + H₂O₂) compound->oxidation Low pH Favors Reaction bacterial_pathway Bacterial Catabolic Pathway compound->bacterial_pathway In Microbial Systems dimer Dimer (Dithis compound) oxidation->dimer trimer Trimer oxidation->trimer phosphorylation Phosphorylation (HpeHI Kinase) bacterial_pathway->phosphorylation carboxylation Carboxylation (HpeCBA Carboxylase) phosphorylation->carboxylation vanillic_acid Vanillic Acid carboxylation->vanillic_acid

Experimental Stability Assessment Workflow

start Define Experimental Goal factor Identify Critical Stability Factor start->factor ph pH Control factor->ph Chemical Stability oxidative Oxidative Environment factor->oxidative Redox Activity biological Biological System factor->biological Microbial Degradation protocol Select Appropriate Protocol ph->protocol oxidative->protocol biological->protocol analyze Analyze & Troubleshoot protocol->analyze uvlc UPLC-UV/MS (Stability & Products) analyze->uvlc assay Enzyme/Bioassay (Biological Activity) analyze->assay

Core FAQs for Researchers

Based on the synthesized information, here are answers to potential frequently asked questions.

  • Q: Why do my experimental results with acetovanillone seem variable or inconsistent?

    • A: Variability can often be traced back to pH and the presence of oxidative enzymes or metal ions. Acetovanillone is particularly prone to oxidation at lower pH (e.g., 6.0) in the presence of peroxidases, which may be present in biological samples. Its effects can also be concentration-dependent, as seen in enzyme studies [4] [1] [2].
  • Q: Is the biological activity I see due to acetovanillone itself or something else?

    • A: It is crucial to determine this. In many cases, especially in systems with peroxidases and H₂O₂ (like immune cells or plant assays), the observed activity is attributed to its oxidation products, primarily the dimer dithis compound, which is a more potent NADPH oxidase inhibitor [1] [5].
  • Q: How should I store acetovanillone solutions?

    • A: While specific stability studies are not provided, the Safety Data Sheet (SDS) recommends storing the solid in a cool place in a tightly closed container [6]. Based on its reactivity, it is prudent to prepare solutions fresh daily, especially for sensitive biological assays, and use inert atmospheres if long-term storage is necessary.

References

Acetovanillone concentration optimization for enzyme activation

Author: Smolecule Technical Support Team. Date: February 2026

Acetovanillone in Enzyme Modulation

What is Acetovanillone? Acetovanillone (also known as Apocynin) is a natural organic compound structurally related to vanillin [1]. It is primarily known in biochemical research as an inhibitor of the enzyme NADPH oxidase, which is responsible for producing superoxide in immune cells [1].

Reported Experimental Data While not a direct activator, one study investigated the effect of synthetic acetovanillone derivatives on a recombinant xylanase enzyme. The table below summarizes how different concentrations of one derivative (Compound 2) affected enzyme activity relative to a control [2].

Concentration (mM) Relative Xylanase Activity (%)
0.1 176.9%
0.3 153.3%
0.5 146.2%
0.7 115.4%
Positive Control 100.0%

This indicates that the effect is concentration-dependent, with lower concentrations showing a greater enhancement of activity in this specific context [2].

General Guide for Concentration Optimization

For a systematic approach to optimizing the concentration of a molecule like acetovanillone in your experiments, you can adapt the following general protocol.

1. Preliminary Range-Finding Experiment

  • Objective: Identify a viable concentration range for detailed testing.
  • Protocol:
    • Prepare a stock solution of acetovanillone. It is soluble in DMSO, alcohol, and hot water [1].
    • Set up a reaction with your target enzyme and substrate.
    • Test acetovanillone concentrations across a broad range (e.g., 0.001 mM to 10 mM).
    • Measure enzyme activity (e.g., by measuring product formation or substrate depletion) for each concentration.
    • Include controls: a positive control (enzyme without inhibitor) and a negative control (no enzyme).

2. In-Depth Dose-Response Analysis

  • Objective: Determine the optimal concentration with high precision.
  • Protocol:
    • Based on the initial results, select a narrower range of concentrations for fine-tuning.
    • Perform experiments in replicates (e.g., n=3) to ensure statistical significance.
    • Measure enzyme activity with high accuracy at each concentration.

3. Data Analysis and Interpretation

  • Plot enzyme activity (or reaction rate) against the logarithm of the acetovanillone concentration.
  • Fit a curve to the data points. The optimal concentration for the desired effect (whether activation or inhibition) will correspond to the peak (or trough) of this curve.
  • Report the half-maximal effective concentration (EC₅₀) if it is an activator, or the half-maximal inhibitory concentration (IC₅₀) if it is an inhibitor.

The diagram below illustrates this iterative optimization workflow.

Start Define Objective Optimal Acetovanillone [ ] Step1 Preliminary Broad-Range Screening Start->Step1 Step2 In-Depth Dose-Response Analysis Step1->Step2 Refines Concentration Range Step3 Data Analysis & Determine Optimal [ ] Step2->Step3 Replicate Data Interpret Interpret Results Step3->Interpret

Troubleshooting Common Issues

  • No Change in Enzyme Activity: The enzyme you are studying might not be affected by acetovanillone. Review existing literature to see if your enzyme or pathway is a known target.
  • High Variability in Results: Ensure the acetovanillone stock solution is fresh and properly mixed. Use the same batch of enzyme and substrate across all experiments to minimize variability.
  • Unexpected Inhibition: Acetovanillone is a known NADPH oxidase inhibitor [1]. What appears as inhibition might be the expected outcome if your enzyme's function is linked to this pathway.
  • Poor Solubility: If acetovanillone does not dissolve fully, gently warm the solution or use a different solvent like ethanol or DMSO, ensuring the final solvent concentration is the same in all tests and does not affect enzyme activity [1].

Frequently Asked Questions (FAQs)

Q1: Is acetovanillone typically used as an enzyme activator? A1: Not typically. Its most well-characterized role is as a selective inhibitor of the NADPH oxidase complex in mammalian cells, preventing the formation of reactive oxygen species [1]. Any activating effect would be highly specific to the enzyme and context.

Q2: What is the typical concentration range used in experiments? A2: There is no universal "typical" range, as it depends entirely on the biological system. Studies have used concentrations from micromolar to millimolar levels. For instance, in a rat model of cardiotoxicity, 25 mg/kg of acetovanillone was used effectively [3], while in vitro enzyme studies with derivatives used 0.1 to 1.0 mM [2]. You must determine the optimal range for your specific assay.

Q3: How does acetovanillone work as an NADPH oxidase inhibitor? A3: Its precise mechanism is not fully understood. It is known to prevent the assembly of the NADPH oxidase complex subunits in the cell membrane, thereby stopping the enzyme from producing superoxide radicals [1]. The diagram below outlines this pathway and the site of acetovanillone's inhibitory action.

Stimulus Inflammatory Stimulus Assembly NADPH Oxidase Subunit Assembly Stimulus->Assembly ActiveEnzyme Active NADPH Oxidase Complex Assembly->ActiveEnzyme Superoxide Superoxide (O₂⁻•) Production ActiveEnzyme->Superoxide Acetovanillone Acetovanillone Acetovanillone->Assembly Inhibits

References

overcoming low acetovanillone yield in lignin depolymerization

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Acetovanillone Production

The table below summarizes key oxidative depolymerization methods and their typical acetovanillone yields to help you select and benchmark your approach.

Method Key Reaction Conditions Reported Acetovanillone Yield/Information Key Factors Influencing Yield
Heterogeneous Metal-Catalyzed (HMC) Oxidation [1] Cu–Co/ZrO₂ catalyst, 2 M NaOH, O₂ pressure (3-7 bar), 160-200°C, 10 min. Total monomer yield up to 8.7 wt% (includes vanillin, vanillic acid, and acetovanillone). Temperature, O₂ pressure, catalyst amount, and type of lignosulfonate feedstock [1].
Continuous Alkaline (CA) Oxidation [1] 4 M NaOH, H₂O₂ (0-10 g/L), 200-280°C, ~12 sec residence time. Total monomer yield up to 840 g/(L×h) volumetric productivity (for vanillin, vanillic acid, and acetovanillone). Temperature, lignosulfonate concentration, H₂O₂ dosage [1].
Sono-Fenton Process [2] Alkali lignin (4 g/L), FeSO₄ (10 wt%), H₂O₂ (0.02 mol), 450 W ultrasound, 60 min, 30-35°C. Selectivity to vanillin was 36% under optimal conditions; acetovanillone was a major co-product. Reaction time, lignin concentration, FeSO₄ and H₂O₂ dosage, ultrasound power [2].
Optimized Hardwood Depolymerization [3] 2 M NaOH, 5 bar O₂, 191°C, 25 min. Obtained as a product, with primary monomers being syringaldehyde (5.78 wt%) and vanillin (2.31 wt%). Temperature, O₂ pressure, reaction time (optimized via Response Surface Methodology) [3].
Biological Conversion [4] Use of engineered Sphingobium or Pseudomonas strains with specific genes (e.g., acvABCDEF). 1.2 mM acetovanillone was successfully converted to cis,cis-muconic acid in a demonstration. Requires specific microbial catabolic system; enables "biological funneling" of mixed aromatic streams [4].

Troubleshooting FAQs

Here are answers to common specific issues that lead to low acetovanillone yield.

  • FAQ 1: My process produces a high yield of vanillin, but very little acetovanillone. How can I shift the product selectivity? The vanillin-to-acetovanillone ratio is highly sensitive to oxidation conditions. Vanillin is an intermediate that can be over-oxidized. To favor acetovanillone formation:

    • Control Reaction Severity: Slightly lower temperatures and shorter reaction times can prevent the full oxidation of acetovanillone precursors to acids [3].
    • Optimize Oxidant Load: Precisely tune the concentration of H₂O₂ or O₂ pressure. An excess oxidant drives the conversion of aldehydes (like vanillin) to acids (like vanillic acid), bypassing acetovanillone [1] [2].
    • Explore Electrochemical Methods: The Electrochemical Nickel Anode (ENA) method offers a different oxidation pathway that can minimize reagent waste and potentially lead to different product distributions, including acetovanillone [1].
  • FAQ 2: I am working with a new lignin feedstock and getting poor results. What should I check? Lignin source and history drastically impact reactivity.

    • Feedstock Origin: Softwood lignosulfonates are a preferred and well-documented feedstock for producing guaiacyl-type compounds like acetovanillone [1]. Hardwood lignins will produce a different mix of S-type and G-type monomers [3].
    • Pretreatment and Purity: The extraction process (e.g., kraft vs. organosolv) affects the native structure. Lignin with a higher retention of β-O-4 ether linkages is more susceptible to oxidative depolymerization. Consider using lignin from milder pretreatments (e.g., enzymatic lignin) if available [5].
  • FAQ 3: My product mixture shows a high molecular weight, suggesting repolymerization. How can I suppress this? Repolymerization of reactive fragments is a major cause of low monomer yields.

    • Use Protective Chemistry: Incorporate aldehyde-assisted fractionation (AAF) during lignin extraction. This stabilizes the α- and γ-hydroxyl groups at the β-O-4 linkage, preventing condensation reactions that lead to repolymerization [3].
    • Employ Radical Scavengers: In Fenton-based systems, the hydroxyl radicals (•OH) that drive depolymerization can also cause random coupling. Optimizing the ratio of Fe²⁺ to H₂O₂ can help manage radical concentration and minimize secondary reactions [2].

Experimental Protocol: Heterogeneous Metal-Catalyzed Oxidation

For researchers aiming to reproduce or optimize a high-yielding process, here is a detailed methodology based on the Heterogeneous Metal-Catalyzed (HMC) oxidation, which achieved an 8.7 wt% total monomer yield [1].

1. Catalyst Preparation (Cu–Co/ZrO₂) * Impregnate a ZrO₂ support with an aqueous solution of copper(II) acetate and cobalt(II) chloride (aim for a 1:1 Cu:Co molar ratio and 15 wt% total metal loading). * Dry the impregnated catalyst at 100°C for 4 hours. * Calcinate the dried catalyst in a muffle furnace at 450°C for 8 hours.

2. Depolymerization Reaction * Reactor Setup: Use a 50 mL pressurized autoclave reactor equipped with a magnetic stirrer and heating plate. * Reaction Mixture: Charge the reactor with 20 mL of a solution containing 50 g/L softwood lignosulfonate dissolved in 2 M NaOH. Add the prepared Cu–Co/ZrO₂ catalyst (optimized amount is typically between 0.25–0.75 g). * Oxidation: Purge the reactor headspace with O₂ to remove air, then pressurize with O₂ to a pressure between 3–7 bar. * Reaction Execution: Stir the mixture vigorously (e.g., 500 rpm) and heat the reactor to the target temperature (optimized range 160–200°C). The reaction time is short; start timing the 10-minute reaction once the set temperature is reached. * Quenching: After 10 minutes, immediately cool the reactor in an ice bath to quench the reaction.

3. Product Analysis * Analyze the cooled reaction mixture using a validated GC/FID or GC-MS method for quantifying vanillin, vanillic acid, and acetovanillone [1]. * Calculate the monomer yield using the formula: Yield (wt%) = (Monomer concentration in g/L) / (Initial lignin concentration in g/L) × 100% [3].

The following workflow diagram summarizes the key steps and optimization parameters in this protocol.

Start Start: HMC Oxidation Protocol Prep 1. Catalyst Preparation (Cu-Co/ZrO₂, 450°C calcination) Start->Prep Setup 2. Reactor Setup (50 mL autoclave, 50 g/L lignosulfonate in 2 M NaOH) Prep->Setup OptParams Key Optimization Parameters Setup->OptParams P1 Temperature (160-200°C) OptParams->P1 P2 O₂ Pressure (3-7 bar) OptParams->P2 P3 Catalyst Amount (0.25-0.75 g) OptParams->P3 Reaction 3. Execute Reaction (10 min at temperature, 500 rpm stirring) P1->Reaction P2->Reaction P3->Reaction Quench 4. Quench Reaction (Ice bath) Reaction->Quench Analysis 5. Product Analysis (GC/FID or GC-MS) Quench->Analysis End Yield Calculation Analysis->End

Alternative Pathway: Biological Conversion

If chemical methods are not yielding the desired results, consider a biological approach. Recent research has elucidated the acvABCDEF gene cluster in Sphingobium sp. strain SYK-6, which is responsible for the catabolism of acetovanillone [4]. This opens the possibility of "biological funneling," where you can use engineered microbes to convert complex lignin-derived mixtures or even acetovanillone itself into a single, high-value product like cis,cis-muconic acid [4].

References

Acetovanillone solubility challenges in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Acetovanillone Fundamentals & Solubility

What are the basic physicochemical properties of Acetovanillone?

Acetovanillone (also known as apocynin) is a natural organic compound with a structure similar to vanillin [1]. Its key properties are summarized in the table below.

Property Value / Description
Chemical Name 1-(4-Hydroxy-3-methoxyphenyl)ethanone [1]
Molecular Formula C₉H₁₀O₃ [1]
Molar Mass 166.17 g/mol [1]
Melting Point 115 °C [1]
Odor Faint odor of vanilla [1]
Solubility in Hot Water Soluble [1]
Other Solvents Soluble in alcohol, benzene, chloroform, DMSO and DMF [1]

Why is Acetovanillone's low aqueous solubility a problem in research and drug development?

Low aqueous solubility is a primary challenge for approximately 70% of newly developed drugs, as it directly impacts a compound's bioavailability and therapeutic effectiveness [2]. For Acetovanillone, this means that its promising pharmacological activities, such as its role as a selective inhibitor of NADPH oxidase, may not be fully realized without advanced formulation techniques [3] [1].

Solubility Enhancement Strategies

What is a modern formulation approach to enhance the delivery of Acetovanillone?

A recent study demonstrated that encapsulating Acetovanillone into TPGS-enriched cubosomal nanoparticles (Cub NPs) is a highly effective strategy [3]. This nano-formulation was developed specifically to improve the compound's protective efficacy against pulmonary injury.

  • Methodology (Top-Down Method): The Cub NPs were meticulously fabricated using a standard top-down method. Glycerol monooleate (Peceol) was used as the lipid matrix, and Pluronic F-127 was used as a stabilizer. TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) was incorporated as a surface modifier to enhance cellular permeability and stability [3].
  • Key Advantages: This system is biocompatible and can encapsulate lipophilic drugs like Acetovanillone efficiently. The TPGS coating further acts as an antioxidant and inhibits drug efflux mechanisms, potentially improving oral bioavailability and extending the drug's circulation time [3].

The experimental workflow for creating and testing this formulation can be summarized as follows:

G Start Start: Formulation Objective P1 Fabricate TPGS-modified APO-loaded Cub NPs Start->P1 P2 Physicochemical Characterization P1->P2 P3 In-Vitro Release & Stability Studies P2->P3 S2a Particle Size (Da) Polydispersity Index (PdI) P2->S2a S2b Zeta Potential (ζ) Encapsulation Efficiency (EE%) P2->S2b S2c Morphology (TEM) Solid-State (DSC, XRD, ATR-FTIR) P2->S2c P4 In-Vivo Study on LPS-induced PI Mice P3->P4 End Conclusion & Evaluation P4->End

Analytical Methods & Quantification

What is a robust analytical method for quantifying Acetovanillone and related compounds?

A 2025 study developed and validated a precise GC/FID (Gas Chromatography with Flame Ionization Detection) method for quantifying Acetovanillone, vanillin, and vanillic acid in mixtures resulting from lignin depolymerization [4].

  • Performance: The method demonstrated high precision with intra-lab relative standard deviation (RSD) of less than 5%, inter-day RSD of less than 10%, and inter-lab RSD of less than 25% for all target compounds, including Acetovanillone [4].
  • Application: This method is suitable for accurately measuring Acetovanillone concentration in complex mixtures, which is essential for evaluating the efficiency of synthesis, extraction, or dissolution experiments.

Are there computational tools for predicting solubility?

Yes, machine learning (ML) is becoming a powerful tool for predicting the aqueous solubility of pharmaceuticals. One 2024 study created an ensemble model that outperformed many others in a solubility prediction challenge [2]. These models use a molecule's structure (e.g., from its SMILES string) to predict its logS (logarithm of molar solubility), helping researchers prioritize compounds with favorable properties early in development [2].

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of Acetovanillone? Acetovanillone is well-known as a selective inhibitor of NADPH oxidase. It prevents the formation of superoxide and other reactive oxygen species (ROS) in immune cells without interfering with their other defense mechanisms, making it a valuable pharmacological tool for studying oxidative stress [1].

Can Acetovanillone be sourced sustainably? Yes. Acetovanillone is a significant product of lignin depolymerization [4] [5]. With the growing focus on biorefineries and sustainable chemistry, oxidative depolymerization of lignosulfonates (a byproduct of the pulp and paper industry) provides a green alternative to petrochemical feedstocks for producing Acetovanillone and other aromatic monomers [4].

References

NADPH oxidase inhibition protocol optimization with apocynin

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of apocynin? this compound acts as a selective inhibitor of the NADPH oxidase (NOX) complex, specifically targeting the NOX2 isoform. Its key mechanism involves impeding the translocation of the cytosolic subunit p47phox to the cell membrane. This step is crucial for the full assembly and activation of the NOX2 complex. Consequently, this compound prevents the production of superoxide anion (O₂•⁻), a key reactive oxygen species (ROS) [1] [2] [3].

It is important to note that this compound functions as a prodrug. Its activation often depends on peroxidase enzymes, such as myeloperoxidase (MPO), which convert it into an active dimeric form [1]. This can limit its efficacy in cell types with low peroxidase activity.

Q2: What are the typical working concentrations and how should this compound be prepared? this compound dosage varies significantly between in vitro and in vivo models. The tables below summarize effective concentrations and doses from recent studies.

Table 1: this compound Application in In Vivo Models

Disease Model Species Dose & Route Key Findings Source
Lung Inflammation Rat (Wistar) 10 mg/kg, intraperitoneal (i.p.) Attenuated inflammation, reduced oxidative stress markers [3]
Fragile X Syndrome Mouse (Fmr1-KO) 10 & 30 mg/kg/day, oral (drinking water) Improved learning, reduced hyperactivity, normalized oxidative parameters [2]
Parkinson's Disease Mouse 5 mg/kg, route not specified Ameliorated learning deficits, reduced hippocampal neurodegeneration [4]

Table 2: this compound Application in In Vitro Models

Cell Line / Model Concentration Key Findings Source
Human Lung Cancer (A549) Not specified (dose-dependent) Induced apoptosis, increased Bax/caspase-3, decreased Bcl-2 [5]
Human Prostate Cancer (LNCaP) Not specified (dose-dependent) Inhibited cell growth, induced G0/G1 arrest, downregulated clusterin & cyclin D1 [6]

Preparation: this compound has limited solubility in water. A common method is to first dissolve it in DMSO to create a stock solution (e.g., 100 mM to 1 M), which can then be diluted in a physiological buffer (like PBS or culture medium) for use. The final DMSO concentration should be kept low (typically <0.1%) to avoid cytotoxic effects [3].

Q3: My experiment shows no inhibitory effect. What could be wrong? Several factors could be at play:

  • Cell-Type Specificity: this compound's efficacy depends on its activation by peroxidases (e.g., MPO). If your cell model has low peroxidase activity, this compound may not be effectively converted to its active form [1] [7].
  • Timing of Administration: this compound is most effective when it is present during the assembly of the NOX complex. Ensure it is added to your system before the activating stimulus.
  • Off-Target Effects / Scavenging: At high concentrations, this compound may directly scavenge ROS rather than inhibiting their production, which can confound results. It is crucial to include appropriate controls to distinguish between true NOX inhibition and general antioxidant effects [7].

Q4: How can I confirm that the observed effects are due to NADPH oxidase inhibition? To validate your results, it is recommended to use a combination of the following:

  • Genetic Approaches: Use siRNA or CRISPR to knock down the NOX isoform or the p47phox subunit. The observation of a similar phenotype strengthens the conclusion.
  • Pharmacological Controls: Employ a structurally distinct NOX2 inhibitor (e.g., GSK2795039) to see if it replicates the effects of this compound [8] [9].
  • Measure ROS Directly: Use specific assays (e.g., DCFDA for general ROS, dihydroethidium for superoxide, Amplex Red for H₂O₂) to confirm that this compound is indeed reducing ROS levels in your model [3] [6].
  • Monitor NOX Complex Assembly: Use techniques like co-immunoprecipitation or western blotting of membrane fractions to show that this compound prevents the membrane translocation of p47phox [1] [9].

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Potential Causes Recommended Solutions

| No Effect / Weak Inhibition | • Incorrect timing of addition • Low peroxidase activity in cell model • Inadequate concentration | • Add this compound before the stimulus. • Validate model suitability or use an alternative inhibitor (e.g., GSK2795039). • Perform a dose-response curve. | | High Cytotoxicity | • Excessive concentration • High final concentration of DMSO solvent | • Titrate to find the minimum effective dose. • Ensure final DMSO concentration is ≤0.1%. | | Inconsistent Results | • Variability in prodrug activation • Batch-to-batch compound variability • Off-target ROS scavenging | • Include a positive control (e.g., PMA-stimulated neutrophils). • Source this compound from a reliable supplier. • Use multiple methods to confirm NOX inhibition. |

Experimental Protocols

Here are detailed methodologies for key experiments demonstrating this compound's efficacy.

Protocol 1: Evaluating Efficacy in a Rat Model of LPS-Induced Lung Inflammation [3] This protocol provides a robust in vivo framework for assessing the anti-inflammatory and antioxidant effects of this compound.

  • Animal Groups: Divide male Wistar rats into groups (e.g., Control, LPS-only, this compound-only, this compound + LPS).
  • This compound Pre-treatment: Administer this compound (e.g., 10 mg/kg, i.p., dissolved in DMSO and diluted in saline) daily for two days.
  • Disease Induction: One hour after the last this compound dose, induce lung inflammation via intranasal instillation of LPS (e.g., 1.5 mg/mL from E. coli O111:B4). Control groups receive intranasal PBS.
  • Sample Collection: Sacrifice animals at a predetermined endpoint (e.g., 24-48 hours post-LPS). Collect bronchoalveolar lavage fluid (BALF), lung tissue, and plasma.
  • Outcome Measures:
    • Histology: Assess lung injury via H&E staining.
    • Oxidative Stress: Measure NADPH oxidase activity, lipid peroxidation (MDA), and advanced oxidation protein products (AOPP) in lung homogenates.
    • Inflammation: Quantify pro-inflammatory cytokines (TNF-α, IL-1β) in plasma and myeloperoxidase (MPO) activity in BALF and lung tissue.

Protocol 2: Assessing Anti-Proliferative Effects in a Prostate Cancer Cell Line (LNCaP) [6] This in vitro protocol outlines how to investigate this compound's potential as an anti-cancer agent.

  • Cell Culture: Maintain human prostate cancer LNCaP cells in RPMI-1640 medium supplemented with 10% FBS.
  • This compound Treatment: Treat cells with varying concentrations of this compound. Include a vehicle control (DMSO).
  • Cell Proliferation Assay: Assess cell viability using a tetrazolium-based assay (e.g., MTT or MTS) after 24-72 hours of treatment.
  • Cell Cycle Analysis: Use flow cytometry (e.g., propidium iodide staining) to determine the distribution of cells in different cell cycle phases after this compound treatment.
  • Mechanistic Validation:
    • ROS Measurement: Detect intracellular ROS using fluorescent probes like dihydroethidium.
    • Western Blotting: Analyze protein expression of key regulators such as cyclin D1, clusterin, and members of the MAPK pathway (e.g., phospho-ERK1/2).

Mechanism and Workflow Visualizations

The following diagrams illustrate this compound's mechanism of action and a general experimental workflow.

G Stimulus Activating Stimulus (e.g., Angiotensin II, LPS) NOX_Assembly NOX Complex Assembly p47phox translocates to membrane Stimulus->NOX_Assembly ROS_Production ROS Production (Superoxide, H₂O₂) NOX_Assembly->ROS_Production Pathological_Effects Pathological Effects (Inflammation, Cell Damage) ROS_Production->Pathological_Effects This compound This compound Inhibition Blocks p47phox Translocation This compound->Inhibition Inhibition->NOX_Assembly Inhibits

G Start Define Experimental Model A In Vitro Cell Culture Start->A B In Vivo Animal Model Start->B C This compound Preparation (Dissolve in DMSO, dilute in buffer) A->C B->C D1 Pre-treatment with this compound C->D1 D2 Apply Disease Stimulus D1->D2 F Harvest Samples & Analyze D2->F E Include Controls: - Vehicle (DMSO) - Stimulus Only - Negative Control E->D1 G Validate NOX Inhibition (ROS assays, p47phox translocation) F->G

References

Acetovanillone versus vanillin analytical quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Simultaneous Quantification

A 2023 study provides an optimized and validated protocol for the precise measurement of acetovanillone, vanillin, and other related compounds in complex matrices like wine [1]. The core approach uses automated Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

The key objective of this method is to accurately measure these highly polar compounds at trace levels, which is a common analytical challenge [1]. The following diagram outlines the main steps of the experimental workflow:

G Figure 1. Experimental Workflow for Quantifying Acetovanillone and Vanillin Wine Sample Wine Sample Add Internal Standards Add Internal Standards Wine Sample->Add Internal Standards SPE: Condition SPE: Condition Add Internal Standards->SPE: Condition SPE: Load Sample SPE: Load Sample SPE: Condition->SPE: Load Sample SPE: Wash SPE: Wash SPE: Load Sample->SPE: Wash SPE: Dry (N₂ stream) SPE: Dry (N₂ stream) SPE: Wash->SPE: Dry (N₂ stream) SPE: Elute SPE: Elute SPE: Dry (N₂ stream)->SPE: Elute GC-MS Analysis GC-MS Analysis SPE: Elute->GC-MS Analysis Data & Quantification Data & Quantification GC-MS Analysis->Data & Quantification

Method Parameters and Performance Data

The methodology introduces several improvements over previous versions, making it faster and more environmentally friendly [1]. The tables below summarize the optimized SPE conditions and the key performance metrics obtained during validation.

Table 1: Optimized Solid Phase Extraction (SPE) Conditions [1]

Parameter Description
SPE Sorbent Mass 50 mg
Sample Volume 3 mL wine + 3 mL water
Conditioning 1 mL DCM, 1 mL MeOH, 1 mL water/EtOH (13% v/v)
Washing Step 3 mL water containing 1% NaHCO₃ at pH 8
Drying Step Under nitrogen stream for 30 min
Elution 600 µL DCM:MeOH (95:5, v/v)
Internal Standards Ethyl maltol, 3′,4′-(methylenedioxy)acetophenone

Table 2: Key Validation Figures of Merit [1]

Figure of Merit Performance for Acetovanillone & Vanillin
Linearity (r²) > 0.98
Precision (RSD) < 10%
Recovery > 89%
Detection Limits < 0.7 μg/L

Critical Instrument Configuration

For accurate quantification of these polar compounds, the study specifically optimized the GC-MS injection system, which is a common source of analytical error [1]. The following diagram details the critical GC-MS inlet configuration:

G Figure 2. Key GC-MS Injection Parameters for Polar Compounds PTV Inlet PTV Inlet Liner Type Liner Type Liner Type->PTV Inlet Quartz glass without wool Injection Temp Injection Temp Injection Temp->PTV Inlet 300 °C Injection Mode Injection Mode Injection Mode->PTV Inlet Pressure pulse 180 kPa for 4 min

Interpretation of the Findings

  • The Method is a Reliable Starting Point: The validated protocol allows for the precise and simultaneous analysis of both acetovanillone and vanillin [1]. You can adopt this method with confidence for quantifying these compounds in wine or similar matrices.
  • Performance Comparison is Indirect: While the search results confirm that both compounds can be analyzed together effectively, they do not provide a direct discussion comparing their individual analytical behaviors, such as which compound has a lower limit of detection or is more susceptible to matrix effects in this method.
  • Explore Broader Context: Other search results indicate that High-Performance Liquid Chromatography (LC-MS) is also widely used in vanilla research [2]. If the GC-MS method does not suit your needs, investigating LC-MS methodologies could be a productive alternative.

References

comparison of NADPH oxidase inhibitors apocynin diapocynin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature/Aspect Apocynin Dithis compound
Basic Chemistry Monomer: 4-hydroxy-3-methoxyacetophenone [1] Dimer of this compound [2] [3]
Mechanism of Action Prodrug; requires activation (dimerization) by peroxidases like MPO to become active [4] [1]. Often considered the active form; directly inhibits NOX assembly and shows pre-transcriptional effects [2] [4].

| Key Experimental Findings | Extensively used as a standard NOX inhibitor. | • ~10x more potent in inhibiting gp91phox mRNA expression [2]. • Superior inhibitor of TNF-α and IL-10 production in PBMCs [2]. • Reduces Ca2+ influx and ROS in dystrophic myotubes; protects muscle from eccentric contraction damage [5]. • Binds strongly to Human Serum Albumin (binding constant 8.5 × 10⁵ M⁻¹ L), potentially influencing its distribution [3]. | | Key Limitations | Inconsistent efficacy in cells lacking peroxidases (e.g., many non-phagocytic cells) [2] [4]. | • Did not significantly extend lifespan in an ALS mouse model, despite initial promise and greater in vitro neuroprotection [6]. |

Insights from Key Experimental Models

The comparative effects of this compound and dithis compound can vary significantly across different biological contexts. The following diagram illustrates the experimental workflows and findings from three key studies.

G cluster_study1 Study 1: Peripheral Blood Mononuclear Cells (PBMCs) cluster_study2 Study 2: Dystrophic (mdx) Muscle Cells cluster_study3 Study 3: ALS (SOD1G93A) Mouse Model Comparison Comparative Study: This compound vs. Dithis compound S1_Start LPS-activated PBMCs + Treatment Comparison->S1_Start In vitro S2_Start Dystrophic Myotubes + Dithis compound Comparison->S2_Start In vitro / ex vivo S3_Start In vivo treatment of SOD1G93A mice Comparison->S3_Start In vivo S1_Apo This compound S1_Start->S1_Apo S1_Dia Dithis compound S1_Start->S1_Dia S1_Result1 Result: gp91phox mRNA Expression S1_Apo->S1_Result1 S1_Result2 Result: TNF-α & IL-10 Production S1_Apo->S1_Result2 S1_Dia->S1_Result1 S1_Dia->S1_Result2 S2_Effect1 Inhibits ROS Production S2_Start->S2_Effect1 S2_Effect2 Abolishes iPLA2 Activity S2_Start->S2_Effect2 S2_Effect3 Reduces Ca2+ Influx (SACs & SOCs) S2_Start->S2_Effect3 S2_Final Protects muscle from eccentric contraction damage S2_Effect1->S2_Final S2_Effect2->S2_Final S2_Effect3->S2_Final S3_Apo This compound S3_Start->S3_Apo S3_Dia Dithis compound S3_Start->S3_Dia S3_Result Outcome: No significant extension of lifespan S3_Apo->S3_Result S3_Dia->S3_Result

Experimental Protocols & Key Details

For researchers looking to replicate or understand these findings, here are the methodologies from the pivotal studies cited above.

Study Focus Treatment Groups & Concentrations Key Methodological Details

| PBMC (Gene/Cytokine) [2] | • Dithis compound (low concentration) • this compound (higher concentration) | • Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs). • Activation: Lipopolysaccharide (LPS). • mRNA Analysis: Real-time PCR for gp91phox. • Cytokine Measurement: TNF-α and IL-10 production. | | Dystrophic Muscle Cells [5] | • Dithis compound (100 µM and 300 µM) • this compound (300 µM, for comparison) | • Cell Model: EDL-MDX-2 myotubes (model for Duchenne Muscular Dystrophy). • ROS Assay: DCFH-DA fluorescence. • PLA2 Activity: PED-6 fluorescent probe. • Ca2+ Influx: ⁴⁵Ca²⁺ uptake assay. • Muscle Function: Ex vivo eccentric contraction on isolated EDL muscle. | | ALS Mouse Model [6] | • this compound (300 mg/kg/day) • Dithis compound (various doses) | • Animal Model: B6SJL-Tg(SOD1-G93A)1Gur/J mice. • Treatment Start: Various time points (e.g., 21 days, 100 days). • Primary Outcome: Lifespan extension. • Bioanalysis: HPLC with mass spectrometry to measure drug concentration in CNS. |

Mechanisms of Action and Signaling Pathways

The proposed mechanisms of this compound and dithis compound involve both direct enzyme inhibition and broader effects on gene expression, with dithis compound often acting more directly and potently.

G cluster_this compound This compound (Prodrug) cluster_dithis compound Dithis compound (Active Form) cluster_effects Biological Consequences Start Inflammatory/Activation Signal (e.g., LPS, PMA) A1 Enters target cell Start->A1 D1 Enters target cell (Ready-to-act) Start->D1 A2 Requires activation by Myeloperoxidase (MPO) A1->A2 A3 Dimerizes to Dithis compound A2->A3 A4 Active Inhibitor A3->A4 E1 Reduced ROS Production A4->E1 D2 Directly inhibits NOX complex assembly D1->D2 D3 Downregulates gp91phox mRNA expression D1->D3 D2->E1 D3->E1 E2 Altered Cytokine Release (e.g., ↓ TNF-α, ↓ IL-10) E1->E2 E3 Downstream Pathway Modulation (e.g., ↓ iPLA2, ↓ Ca2+ influx) E1->E3

Research Implications and Considerations

When deciding between these compounds for a research project, consider the following:

  • For studies on phagocytic cells (like neutrophils or macrophages), this compound is often effective as these cells possess the myeloperoxidase needed for its activation [2] [4].
  • For work with non-phagocytic cells or when a more direct and potent effect is desired, dithis compound may be the preferable choice to bypass the activation step [2] [5].
  • For in vivo studies, the results can be complex. The failure of both compounds in the ALS model, despite reaching the central nervous system, highlights that potent NOX inhibition may not be sufficient to alter the course of all diseases, and effects can be model-specific [6].

References

Comparison of Lignin Depolymerization Methods for Acetovanillone Yield

Author: Smolecule Technical Support Team. Date: February 2026

Depolymerization Method Feedstock Type Key Optimal Conditions Acetovanillone Yield (wt%) / Concentration Total Monomer Yield (Key Products) Key Findings & Selectivity
Heterogeneous Metal-Catalyzed (HMC) Oxidation [1] [2] Lignosulfonates (Softwood) Cu–Co/ZrO₂ catalyst, 2 M NaOH, 160-200°C, 3-7 bar O₂, 10 min [2] Specific yield not isolated [1] 8.7 wt% (Total monomers: Vanillin, Vanillic acid, Acetovanillone) [1] Highest total monomer yield (4.3 g/L) among compared oxidative methods [1].
Continuous Alkaline (CA) Oxidation [1] [2] Lignosulfonates (Softwood) 4 M NaOH, 200-280°C, H₂O₂ oxidant, 12 sec residence time [2] Specific yield not isolated [1] Volumetric productivity: 840 g/(L×h) (Total monomers) [1] Achieved highest volumetric productivity for total monomers [1].
Sono-Fenton Oxidation [3] Alkali Lignin 10 wt% FeSO₄, 0.02 mol H₂O₂, 450 W ultrasound, 60 min, 30-35°C [3] Produced, but yield not specified [3] Lignin oil yield: 37 wt% (Contains Phenolics, Acetovanillone, Vanillin, Guaiacol) [3] Selective for vanillin (36% selectivity). Ambient conditions, synergy of ultrasound/Fenton generates •OH radicals [3].
Optimized Hardwood Lignin Oxidation [4] Beech-wood Lignin (AAF) 191°C, 5 bar O₂, 25 min, 2 M NaOH [4] Quantified among products, specific yield not headline figure [4] Syringaldehyde: 5.78 wt%; Vanillin: 2.31 wt% (Other products: Acetovanillone, Acetosyringone) [4] Box-Behnken Design optimized total monomer yield. AAF lignin is high-quality, "uncondensed" feedstock [4].
Enzymatic Depolymerization (Laccase) [5] Sodium Lignosulfonate Laccase from Trametes versicolor, ABTS mediator, mild conditions [5] Produced and quantified (Specific yield in 9.8% total monomer yield) [5] 9.8 wt% (Total monomers, including Guaiacol, Vanillin, Acetovanillone, Vanillic acid) [5] Greener process under mild conditions. Total monomer yield is competitive with chemical methods [5].

Detailed Experimental Protocols for Key Methods

Here are the summarized experimental workflows for the most relevant methods identified:

G Start Start: Lignosulfonate Feedstock A Dissolve in 2 M NaOH (50 g/L) Start->A B Load into Autoclave with Cu-Co/ZrO₂ Catalyst A->B C Purge and Pressurize with O₂ (3-7 bar) B->C D Heat to 160-200°C Stir at 500 rpm C->D E React for 10 min (Timer starts at set temp) D->E F Quench Reaction in Ice Bath E->F End Analyze Products (GC/FID) F->End

Figure 1: Heterogeneous Metal-Catalyzed (HMC) Oxidation Workflow [2]

Process: Lignosulfonate is dissolved in 2 M sodium hydroxide (NaOH) at a concentration of 50 g/L. The solution is loaded into a reactor with a pre-prepared Cu-Co/ZrO₂ catalyst. The reactor is purged and pressurized with oxygen (3-7 bar), then heated to the target temperature (160-200°C) with stirring. The reaction proceeds for 10 minutes after reaching the set point, then is rapidly cooled in an ice bath. Products like acetovanillone are analyzed by GC/FID [2].

G Start Start: Alkali Lignin Feedstock A Prepare Lignin Solution (4 g/L) Start->A B Add Fenton Reagent (10 wt% FeSO₄, 0.02 mol H₂O₂) A->B C Apply Ultrasound (450 W Power) B->C D React for 60 min at 30-35°C C->D E Recover Lignin Oil D->E End Analyze Phenolic Content (GCMS) E->End

Figure 2: Sono-Fenton Assisted Depolymerization Workflow [3]

Process: Alkali lignin is dissolved in an aqueous medium at 4 g/L. The Fenton reagents, iron sulfate (FeSO₄) and hydrogen peroxide (H₂O₂), are added. The mixture is treated with ultrasound (450 W) for 60 minutes at ambient temperature (30-35°C). The process relies on hydroxyl radicals (•OH) generated by the synergistic Fenton reaction and ultrasound cavitation to break lignin bonds. The resulting lignin oil, containing acetovanillone and other phenolics, is recovered and analyzed [3].

Interpretation and Research Considerations

  • Feedstock is Critical: The type of lignin significantly impacts results. Beech-wood (Hardwood) lignin typically yields more syringyl-type monomers (syringaldehyde), while softwood lignosulfonates favor guaiacyl-type monomers like vanillin and acetovanillone [4] [2]. Advanced pretreatment methods like Aldehyde-Assisted Fractionation (AAF) produce higher-quality, "uncondensed" lignin that gives superior monomer yields [4].
  • Method Trade-offs: The choice involves balancing yield, productivity, and sustainability.
    • HMC Oxidation offers high yield under relatively mild conditions [1].
    • CA Oxidation provides extremely high productivity for continuous processing [1].
    • Sono-Fenton operates at ambient temperature but may require product separation from complex lignin oil [3].
    • Enzymatic Depolymerization is the greenest option, using mild conditions with a competitive total monomer yield [5].

References

validation of acetovanillone pharmacological activity in disease models

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activity of Acetovanillone in a Disease Model

The table below summarizes the key findings from a study investigating the protective effects of acetovanillone (ACET) against cadmium (Cd)-induced cardiotoxicity in a rat model [1].

Aspect Validated Experimental Model Treatment Groups & Dosage Key Quantitative Results Inferred Mechanism of Action

| Cardioprotective Effects | Rat model of Cd-induced cardiotoxicity[CITATION3] | - CdCl₂ (2 mg/kg; single i.p. dose)

  • ACET (25 mg/kg/day, p.o. for 10 days) + Cd[CITATION3] | ↓ MDA, NADPH oxidase [1] ↑ GSH, SOD [1] ↓ MPO, NOx, TNF-α, IL-6 [1] ↓ RIPK1, RIPK3, MLKL, caspase-8 protein expression [1] | Regulates KEAP1/Nrf2/HO-1 and SIRT1/FOXO-3 pathways to boost antioxidant defenses (GSH, SOD) and reduce oxidative stress (MDA) [1]. Inhibits NADPH oxidase activity and TLR4/NF-κB/iNOS signaling to reduce inflammation (TNF-α, IL-6) [1]. Suppresses RIPK1/RIPK3/MLKL pathway to counteract necroptosis [1]. |

Detailed Experimental Protocol

The following workflow outlines the key steps from the cited study for validating acetovanillone's cardioprotective effects [1].

cluster_1 1. Animal Grouping cluster_2 2. Toxin & Treatment cluster_3 3. Sample Collection & Analysis Start Study Design A1 Animal Grouping Start->A1 A2 Toxin & Treatment A1->A2 B1 40 male Wistar rats (180-200 g) A3 Sample Collection A2->A3 C1 10-day oral administration: - ACET (25 mg/kg) - Carvedilol (10 mg/kg) - Combination A4 Biomarker Analysis A3->A4 D1 Blood and cardiac tissue collection after anesthesia A5 Data Interpretation A4->A5 B2 Random allocation to: - Normal Control - Cd-Control - ACET + Cd - CV + Cd - ACET+CV + Cd C2 Single i.p. injection of CdCl₂ (2 mg/kg) on day 5 D2 Analysis: Serum biomarkers (CK-MB, Troponin-I), Oxidative stress markers (GSH, MDA, SOD), Gene/protein expression D3 Histopathological examination

This methodology provides a template for validating acetovanillone's activity in other disease models. The core components are [1]:

  • Animal Model: Male Wistar rats.
  • Dosing Regimen: Acetovanillone (25 mg/kg/day) administered orally for 10 days.
  • Induction of Pathology: Cardiotoxicity induced by a single intraperitoneal injection of CdCl₂ (2 mg/kg) on the 5th day.
  • Key Analytical Techniques:
    • Biochemical Assays: Measurement of cardiac function biomarkers (CK-MB, Troponin-I) in serum and oxidative stress markers (GSH, SOD, MDA) in cardiac tissue homogenates.
    • Molecular Biology: Real-time PCR and Western Blot analysis to quantify changes in the expression of genes (SIRT1, FOXO-3, KEAP-1, Nrf2) and proteins (RIPK1, RIPK3, MLKL, TLR4, NF-κB) involved in the proposed mechanisms.
    • Histopathology: Examination of heart tissue sections using H&E staining to assess structural damage.

Mechanisms of Action in Cardioprotection

The study proposes that acetovanillone's cardioprotective effect is achieved through the concurrent modulation of three interconnected pathways [1].

Research Context and Limitations

Acetovanillone (also known as apocynin) is a natural-derived compound recognized for its NADPH oxidase (NOX) inhibitory activity [2] [3]. This mechanism is significant because NOX-derived reactive oxygen species (ROS) contribute to oxidative stress in various diseases [4] [2].

It is important to interpret the promising results from the cardiotoxicity model within the broader landscape of antioxidant drug development:

  • Limited Disease Models: The provided search results contain robust data for cardioprotection but lack specific studies on other conditions like neurodegenerative diseases, where NOX inhibition is a therapeutic target of interest [4] [2].
  • Therapeutic Translation Challenges: As discussed for synthetic antioxidants, demonstrating efficacy in animal models does not guarantee clinical success. Many candidates fail due to poor bioavailability, insufficient dosing, or toxicity, highlighting the need for extensive further study [4].

References

Acetovanillone bioactivity comparison with other phenolic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Comparison at a Glance

Compound Core Bioactivities Key Molecular Targets & Mechanisms Representative Experimental Models

| Acetovanillone (Apocynin) | Antioxidant, Anti-inflammatory, Cardioprotective, Inhibits Necroptosis [1] | NADPH oxidase inhibitor: Reduces superoxide production [1] [2]. Activates Nrf2/HO-1 pathway: Boosts cellular antioxidant defense [1]. Inhibits TLR4/NF-κB pathway: Reduces pro-inflammatory cytokines (TNF-α, IL-6) [1]. Downregulates RIPK1/RIPK3/MLKL: Counteracts programmed necroptosis [1]. | In vivo rat model of cadmium-induced cardiotoxicity [1]. | | Chlorogenic Acid | Antioxidant, Anti-inflammatory, Antihypertensive, Antimicrobial [3] | Angiotensin I-converting enzyme (ACE) inhibition: Lowers blood pressure [3]. | In vitro ACE inhibition assay; Fruit extracts of Vaccinium leucanthum [3]. | | p-Coumaric Acid | Antioxidant, Anti-inflammatory, Antimicrobial [4] | Mechanism noted as significant but not detailed in the available source. | In vitro assays on leaf extracts of Paronychia arabica [4]. | | Sinapic Acid | Antioxidant, Anti-inflammatory, Antimicrobial [4] | Mechanism noted as significant but not detailed in the available source. | In vitro assays on leaf extracts of Paronychia arabica [4]. |

Detailed Experimental Data and Protocols

For a rigorous comparison, here are the methodologies and key quantitative findings from a central study on acetovanillone.

Experimental Protocol for Cadmium-Induced Cardiotoxicity in Rats [1]

This study provides direct, quantitative data comparing acetovanillone with carvedilol (a known cardioprotective drug) and their combination.

  • Animal Model: Male Wistar rats.
  • Toxicity Induction: A single intraperitoneal (i.p.) injection of Cadmium chloride (CdCl₂) at 2 mg/kg on day 5 of the experiment.
  • Treatment Groups:
    • Control Group: No treatment.
    • Cd Group: CdCl₂ only.
    • CV-Cd Group: Oral carvedilol (10 mg/kg) for 10 days + CdCl₂.
    • ACET-Cd Group: Oral acetovanillone (25 mg/kg) for 10 days + CdCl₂.
    • ACET+CV-Cd Group: Combination of acetovanillone and carvedilol + CdCl₂.
  • Sample Collection: After 10 days, serum and heart tissue were collected for analysis of biomarkers, oxidative stress parameters, and protein expression.
Key Quantitative Findings [1]

The table below shows how different treatments mitigated cadmium-induced damage. The combination of acetovanillone and carvedilol often yielded the most potent effect.

Parameter Cd Group ACET-Cd Group CV-Cd Group ACET+CV-Cd Group
Heart Function Biomarkers
Serum CK-MB High ↑ Significant decrease ↓ Significant decrease ↓ Greatest decrease ↓
Serum Troponin-I High ↑ Significant decrease ↓ Significant decrease ↓ Greatest decrease ↓
Oxidative Stress Markers
Cardiac MDA (lipid peroxidation) High ↑ Decreased ↓ Decreased ↓ Greatest decrease ↓
Cardiac GSH (antioxidant) Low ↓ Increased ↑ Increased ↑ Greatest increase ↑
Inflammatory Markers
Cardiac TNF-α High ↑ Decreased ↓ Decreased ↓ Greatest decrease ↓
Cardiac IL-6 High ↑ Decreased ↓ Decreased ↓ Greatest decrease ↓

Note: The arrows indicate the direction of change relative to the Cd Group. The specific numerical data and statistical significance are available in the original source [1].

Mechanisms of Action: Signaling Pathways

Acetovanillone's cardioprotection is achieved by coordinately regulating multiple signaling pathways to combat oxidative stress, inflammation, and cell death. The following diagram synthesizes its key mechanisms as described in the research [1].

G Acetovanillone Acetovanillone NADPHOxidase Inhibition of NADPH Oxidase Acetovanillone->NADPHOxidase Nrf2Pathway Activation of KEAP-1/Nrf2/HO-1 Antioxidant Pathway Acetovanillone->Nrf2Pathway TLR4Pathway Inhibition of TLR4/NF-κB/iNOS Inflammatory Pathway Acetovanillone->TLR4Pathway RIPKPathway Inhibition of RIPK1/RIPK3/MLKL Necroptosis Pathway Acetovanillone->RIPKPathway OxidativeStress Oxidative Stress CellDeathPrevention Prevention of Cardiac Cell Death OxidativeStress->CellDeathPrevention Inflammation Inflammation Inflammation->CellDeathPrevention Necroptosis Necroptosis NADPHOxidase->OxidativeStress AntioxidantDefense ↑ Antioxidant Defense (GSH, SOD) Nrf2Pathway->AntioxidantDefense ReducedLipidPeroxidation ↓ Lipid Peroxidation (MDA) Nrf2Pathway->ReducedLipidPeroxidation ReducedCytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4Pathway->ReducedCytokines RIPKPathway->CellDeathPrevention AntioxidantDefense->CellDeathPrevention ReducedLipidPeroxidation->CellDeathPrevention ReducedCytokines->CellDeathPrevention Cardioprotection CARDIOPROTECTION CellDeathPrevention->Cardioprotection

The diagram above illustrates how acetovanillone simultaneously targets four key pathways [1]:

  • It directly inhibits the superoxide-producing enzyme NADPH oxidase.
  • It activates the KEAP-1/Nrf2/HO-1 pathway, enhancing the expression of endogenous antioxidants.
  • It suppresses the TLR4/NF-κB/iNOS pathway, reducing the production of inflammatory mediators.
  • It inhibits the RIPK1/RIPK3/MLKL necroptosis pathway, preventing a form of inflammatory cell death.

Key Insights for Research and Development

  • Synergistic Potential: The marked enhancement of cardioprotection when acetovanillone is combined with carvedilol suggests a promising strategy for combination therapy, potentially allowing for lower doses of each drug and reduced side effects [1].
  • Dual Role in Oxidative Stress: While acetovanillone is a known NADPH oxidase inhibitor, one source indicates it can induce oxidative stress and cytotoxicity in certain non-phagocytic cells at higher concentrations (≥30 μM) [2]. This highlights the importance of dosage and cell-type context in pre-clinical research.
  • Broad Therapeutic Scope: Although the data presented focuses on cardioprotection, its core mechanisms (anti-oxidation, anti-inflammation) are relevant to other disease areas, including neurodegenerative diseases and metabolic syndrome [5].

References

interlaboratory validation of acetovanillone analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Interlaboratory Validation & Analytical Method

An interlaboratory study published in 2025 developed and validated a robust GC/FID method for quantifying acetovanillone alongside vanillin and vanillic acid [1].

  • Core Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC/FID) [1].
  • Key Achievement: The method was validated through a round-robin test across different laboratories to ensure analytical comparability [1].
  • Validation Results: The method demonstrated high precision for the quantification of acetovanillone [1]:
    • Intra-laboratory Relative Standard Deviation (RSD): < 5%
    • Inter-day RSD: < 10%
    • Inter-laboratory RSD: < 25%

This validated method was used to compare lignin depolymerization processes, but a full comparison guide with other analytical methods is not available in the search results.

Experimental Workflow for Depolymerization and Analysis

The interlaboratory study used this method to evaluate three different oxidative processes for depolymerizing lignosulfonates. The general workflow from raw material to quantitative results is as follows.

Experimental Workflow for Acetovanillone Analysis cluster_labs Interlaboratory Comparison Lignosulfonate Feedstock Lignosulfonate Feedstock Oxidative Depolymerization Oxidative Depolymerization Lignosulfonate Feedstock->Oxidative Depolymerization Reaction Mixture Reaction Mixture Oxidative Depolymerization->Reaction Mixture Sample Preparation & GC/FID Analysis (Lab 1) Sample Preparation & GC/FID Analysis (Lab 1) Reaction Mixture->Sample Preparation & GC/FID Analysis (Lab 1) Same protocol Sample Preparation & GC/FID Analysis (Lab 2) Sample Preparation & GC/FID Analysis (Lab 2) Reaction Mixture->Sample Preparation & GC/FID Analysis (Lab 2) Same protocol Sample Preparation & GC/FID Analysis (Lab 3) Sample Preparation & GC/FID Analysis (Lab 3) Reaction Mixture->Sample Preparation & GC/FID Analysis (Lab 3) Same protocol Quantitative Data (Acetovanillone, Vanillin, etc.) Quantitative Data (Acetovanillone, Vanillin, etc.) Sample Preparation & GC/FID Analysis (Lab 1)->Quantitative Data (Acetovanillone, Vanillin, etc.) Sample Preparation & GC/FID Analysis (Lab 2)->Quantitative Data (Acetovanillone, Vanillin, etc.) Sample Preparation & GC/FID Analysis (Lab 3)->Quantitative Data (Acetovanillone, Vanillin, etc.) Statistical Validation (Precision: Intra-lab, Inter-day, Inter-lab) Statistical Validation (Precision: Intra-lab, Inter-day, Inter-lab) Quantitative Data (Acetovanillone, Vanillin, etc.)->Statistical Validation (Precision: Intra-lab, Inter-day, Inter-lab) Round-robin test Validated Analytical Method Validated Analytical Method Statistical Validation (Precision: Intra-lab, Inter-day, Inter-lab)->Validated Analytical Method Outcome

Details of the Oxidation Processes

The study compared three optimized processes for producing acetovanillone and other monomers [1]. The table below summarizes the key parameters and outcomes.

Process Name Abbreviation Key Features Optimal Conditions Performance Highlights
Continuous Alkaline CA Continuous-flow tubular reactor, Alkaline conditions, Hydrogen peroxide (H₂O₂) as oxidant [1] Temperature: 200-280°C; Residence time: 12 seconds [1] Highest volumetric productivity: 840 g/(L×h) [1]
Heterogeneous Metal-Catalyzed HMC Batch autoclave, Cu-Co/ZrO₂ catalyst, Oxygen (O₂) as oxidant [1] Temperature: 160-200°C; O₂ pressure: 3-7 bar [1] Highest total monomer yield: 8.7 wt%; Highest monomer concentration: 4.3 g/L [1]
Electrochemical Nickel Anode ENA Electrochemical reactor, Nickel anode, Minimal chemical reagents [1] Details were truncated in the available text [1] Minimizes reagent waste [1]

References

×

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Boiling Point

297.0 °C

Heavy Atom Count

12

Melting Point

115.0 °C
Mp 115 °

UNII

B6J7B9UDTR

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 92 of 140 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 140 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

498-02-2

Wikipedia

Apocynin

Use Classification

Fragrance Ingredients

General Manufacturing Information

Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Neuroprotective Ability of Apocynin Loaded Nanoparticles (APO-NPs) as NADPH Oxidase (NOX)-Mediated ROS Modulator for Hydrogen Peroxide-Induced Oxidative Neuronal Injuries

Manisha Singh, Shriya Agarwal, Raj Kumar Tiwari, Silpi Chanda, Kuldeep Singh, Prakhar Agarwal, Aishwarya Kashyap, Pranav Pancham, Shweta Mall, Rachana R, Shalini Sharma
PMID: 34443598   DOI: 10.3390/molecules26165011

Abstract

Apocynin (APO) is a known multi-enzymatic complexed compound, employed as a viable NADPH oxidase (NOX) inhibitor, extensively used in both traditional and modern-day therapeutic strategies to combat neuronal disorders. However, its therapeutic efficacy is limited by lower solubility and lesser bioavailability; thus, a suitable nanocarrier system to overcome such limitations is needed. The present study is designed to fabricate APO-loaded polymeric nanoparticles (APO-NPs) to enhance its therapeutic efficacy and sustainability in the biological system. The optimized APO NPs in the study exhibited 103.6 ± 6.8 nm and -13.7 ± 0.43 mV of particle size and zeta potential, respectively, along with further confirmation by TEM. In addition, the antioxidant (AO) abilities quantified by DPPH and nitric oxide scavenging assays exhibited comparatively higher AO potential of APO-NPs than APO alone. An in-vitro release profile displayed a linear diffusion pattern of zero order kinetics for APO from the NPs, followed by its cytotoxicity evaluation on the PC12 cell line, which revealed minimal toxicity with higher cell viability, even after treatment with a stress inducer (H
O
). The stability of APO-NPs after six months showed minimal AO decline in comparison to APO only, indicating that the designed nano-formulation enhanced therapeutic efficacy for modulating NOX-mediated ROS generation.


Apocynin ameliorates cognitive deficits in streptozotocin-induced diabetic rats

L Xianchu, L Kang, D Beiwan, P Huan, L Ming
PMID: 33393325   DOI: 10.4149/BLL_2021_010

Abstract

The aim was to investigate the improvement properties of apocynin and its potential mechanism on diabetes-associated cognitive decline.
In this study, the model of diabetic rat was established by STZ (50 mg/kg) and treated with apocynin (16 mg/kg/d for 12 weeks). The cognitive ability was evaluated by Morris water maze test. The indicators of oxidative stress (SOD and MDA) were analyzed by spectrophotometer. The inflammatory cytokines were measured by real time-PCR and ELISA. The protein expressions of Nrf-2, HO-1, Bcl-2 and Bax were determined by Western blot.
Treatment with apocynin ameliorated diabetes-related learning and memory injury, as represented by decreasing escape latency and enhancement of the number of times of crossing platform, in the Morris water maze test. In hippocampus, apocynin markedly augmented SOD activity and inhibited MDA level to alleviate oxidative stress. Moreover, apocynin obviously relieved inflammatory reaction by suppressing TNF-α, IL-1β and IL-6 concentrations. Concomitantly, apocynin also statistically enhanced Nrf-2 and HO-1 protein expression to improve DACD. Lastly, apocynin notably ameliorated Bax/Bcl-2 ratio by regulating Bax and Bcl-2 protein expression to mitigate apoptosis.
Our results have shown that apocynin may be a valid therapeutic agent against DACD via modulation of antioxidant, anti-inflammatory, and anti-apoptosis (Tab. 1, Fig. 18, Ref. 35).


Xanthine Oxidoreductase-Mediated Superoxide Production Is Not Involved in the Age-Related Pathologies in

Shuichi Shibuya, Kenji Watanabe, Yusuke Ozawa, Takahiko Shimizu
PMID: 33805516   DOI: 10.3390/ijms22073542

Abstract

Reactive oxygen species (ROS) metabolism is regulated by the oxygen-mediated enzyme reaction and antioxidant mechanism within cells under physiological conditions. Xanthine oxidoreductase (XOR) exhibits two inter-convertible forms (xanthine oxidase (XO) and xanthine dehydrogenase (XDH)), depending on the substrates. XO uses oxygen as a substrate and generates superoxide (O
) in the catalytic pathway of hypoxanthine. We previously showed that superoxide dismutase 1 (SOD1) loss induced various aging-like pathologies via oxidative damage due to the accumulation of O
in mice. However, the pathological contribution of XO-derived O
production to aging-like tissue damage induced by SOD1 loss remains unclear. To investigate the pathological significance of O
derived from XOR in
mice, we generated
-null and XO-type- or XDH-type-knock-in (KI) double-mutant mice. Neither XO-type- nor XDH-type KI mutants altered aging-like phenotypes, such as anemia, fatty liver, muscle atrophy, and bone loss, in
mice. Furthermore, allopurinol, an XO inhibitor, or apocynin, a nicotinamide adenine dinucleotide phosphate oxidase (NOX) inhibitor, failed to improve aging-like tissue degeneration and ROS accumulation in
mice. These results showed that XOR-mediated O
production is relatively uninvolved in the age-related pathologies in
mice.


Apocynin prevents cigarette smoking-induced loss of skeletal muscle mass and function in mice by preserving proteostatic signalling

Stanley M H Chan, Ivan Bernardo, Chanelle Mastronardo, Kevin Mou, Simone N De Luca, Huei Jiunn Seow, Aleksandar Dobric, Kurt Brassington, Stavros Selemidis, Steven Bozinovski, Ross Vlahos
PMID: 33817783   DOI: 10.1111/bph.15482

Abstract

Skeletal muscle dysfunction is a major comorbidity of chronic obstructive pulmonary disease (COPD). This type of muscle dysfunction may be a direct consequence of oxidative insults evoked by cigarette smoke (CS) exposure. The present study examined the effects of a potent Nox inhibitor and reactive oxygen species (ROS) scavenger, apocynin, on CS-induced muscle dysfunction.
Male BALB/c mice were exposed to either room air (sham) or CS generated from nine cigarettes per day, 5 days a week for 8 weeks, with or without the coadministration of apocynin (5 mg·kg
, i.p.). C2C12 myotubes exposed to either hydrogen peroxide (H
O
) or water-soluble cigarette smoke extract (CSE) with or without apocynin (500 nM) were used as an experimental model in vitro.
Eight weeks of CS exposure caused muscle dysfunction in mice, reflected by 10% loss of muscle mass and 54% loss of strength of tibialis anterior which were prevented by apocynin administration. In C2C12 myotubes, direct exposure to H
O
or CSE caused myofibre wasting, accompanied by ~50% loss of muscle-derived insulin-like growth factor (IGF)-1 and two-fold induction of Cybb, independent of cellular inflammation. Expression of myostatin and MAFbx, negative regulators of muscle mass, were up-regulated under H
O
but not CSE conditions. Apocynin treatment abolished CSE-induced Cybb expression, preserving muscle-derived IGF-1 expression and signalling pathway downstream of mammalian target of rapamycin (mTOR), thereby preventing myofibre wasting.
Targeted pharmacological inhibition of Nox-derived ROS may alleviate the lung and systemic manifestations in smokers with COPD.


Organic dust exposure induces stress response and mitochondrial dysfunction in monocytic cells

Sanjana Mahadev Bhat, Denusha Shrestha, Nyzil Massey, Locke A Karriker, Anumantha G Kanthasamy, Chandrashekhar Charavaryamath
PMID: 33755775   DOI: 10.1007/s00418-021-01978-x

Abstract

Exposure to airborne organic dust (OD), rich in microbial pathogen-associated molecular patterns (PAMPs), is shown to induce lung inflammation. A common manifestation in lung inflammation is altered mitochondrial structure and bioenergetics that regulate mitochondrial ROS (mROS) and feed a vicious cycle of mitochondrial dysfunction. The role of mitochondrial dysfunction in other airway diseases is well known. However, whether OD exposure induces mitochondrial dysfunction remains elusive. Therefore, we tested a hypothesis that organic dust extract (ODE) exposure induces mitochondrial stress using a human monocytic cell line (THP1). We examined whether co-exposure to ethyl pyruvate (EP) or mitoapocynin (MA) could rescue ODE exposure induced mitochondrial changes. Transmission electron micrographs showed significant differences in cellular and organelle morphology upon ODE exposure. ODE exposure with and without EP co-treatment increased the mtDNA leakage into the cytosol. Next, ODE exposure increased PINK1, Parkin, cytoplasmic cytochrome c levels, and reduced mitochondrial mass and cell viability, indicating mitophagy. MA treatment was partially protective by decreasing Parkin expression, mtDNA and cytochrome c release and increasing cell viability.


Dexmedetomidine Alleviates Hypoxia-Induced Synaptic Loss and Cognitive Impairment via Inhibition of Microglial NOX2 Activation in the Hippocampus of Neonatal Rats

Xiaohui Chen, Dongtai Chen, Qiang Li, Shuyan Wu, Jiahao Pan, Yanling Liao, Xiaochun Zheng, Weian Zeng
PMID: 33628369   DOI: 10.1155/2021/6643171

Abstract

Perinatal hypoxia is a universal cause of death and neurological deficits in neonates worldwide. Activation of microglial NADPH oxidase 2 (NOX2) leads to oxidative stress and neuroinflammation, which may contribute to hypoxic damage in the developing brain. Dexmedetomidine has been reported to exert potent neuroprotection in several neurological diseases, but the mechanism remains unclear. We investigated whether dexmedetomidine acts through microglial NOX2 to reduce neonatal hypoxic brain damage.
The potential role of microglial NOX2 in dexmedetomidine-mediated alleviation of hypoxic damage was evaluated in cultured BV2 microglia and neonatal rats subjected to hypoxia.
, neonatal rats received dexmedetomidine (25
g/kg, i.p.) 30 min before or immediately after hypoxia (5% O
, 2 h). Apocynin-mediated NOX inhibition and lentivirus-mediated NOX2 overexpression were applied to further assess the involvement of microglial NOX2 activation.
Pre- or posttreatment with dexmedetomidine alleviated hypoxia-induced cognitive impairment, restored damaged synapses, and increased postsynaptic density-95 and synaptophysin protein expression following neonatal hypoxia. Importantly, dexmedetomidine treatment suppressed hypoxia-induced microglial NOX2 activation and subsequent oxidative stress and the neuroinflammatory response, as reflected by reduced 4-hydroxynonenal and ROS accumulation, and decreased nuclear NF-
B p65 and proinflammatory cytokine levels in cultured BV2 microglia and the developing hippocampus. In addition, treating primary hippocampal neurons with conditioned medium (CM) from hypoxia-activated BV2 microglia resulted in neuronal damage, which was alleviated by CM from dexmedetomidine-treated microglia. Moreover, the neuroprotective effect of dexmedetomidine was reversed in NOX2-overexpressing BV2 microglia and diminished in apocynin-pretreated neonatal rats.
Dexmedetomidine targets microglial NOX2 to reduce oxidative stress and neuroinflammation and subsequently protects against hippocampal synaptic loss following neonatal hypoxia.


Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use

Amena Mahmood, Padmini Bisoyi, Rajkumar Banerjee, Md Yousuf, Shyamal K Goswami
PMID: 33515200   DOI: 10.1007/s11010-020-04039-4

Abstract

Mitoapocynin is a triphenylphosphonium conjugated derivative of apocynin that specifically locates to the mitochondria. It has been developed as a mitochondrially targeted therapeutic antioxidant. We attempted to attenuate the mitochondrial ROS induced in H9c2 cardiac myoblast cells treated with norepinephrine. Mitoapocynin was a poor quencher of total ROS as detected by the fluoroprobe DCFH-DA. Using mitochondrial superoxide specific probe MitoSoxRed, we found that 5-10 µM mitoapocynin itself induces superoxide over and above that is generated by the norepinephrine treatment. A supposedly control molecule to mitoapocynin, the synthetic compound PhC11TPP, having the triphenylphosphonium group and a benzene moiety with C11 aliphatic chain spacer was also found to be a robust inducer of mitochondrial ROS. Subsequent assays with several cell lines viz., NIH3T3, HEK293, Neuro2A, MCF-7 and H9c2, showed that prolonged exposure to mitoapocynin induces cell death by apoptosis that can be partially prevented by the general antioxidant N-acetyl cysteine. Analyses of mitochondrial electron transport complexes by Blue Native Polyacrylamide gel electrophoresis showed that both mitoapocynin and PhC11TPP disrupt the mitochondrial Complex I and V, and in addition, PhC11TPP also damages the Complex IV. Our data thus highlights the limitations of the therapeutic use of mitoapocynin as an antioxidant.


The Effect of Apocynin on Fat Graft Survival

Ekrem Ramazan Keskin, Dogan Çakan
PMID: 33649924   DOI: 10.1007/s00266-021-02180-z

Abstract

In this study, we investigated the effect of apocynin on fat graft survival in a rat model.
Twenty-one Wistar albino male rats were included in the study. The grafts taken from the inguinal area were applied to the nape of each rat. The rats were randomly divided into three groups. Apocynin+DMSO, DMSO and saline were administered intraperitoneally once daily for 14 days. After 90 days, the animals were sacrificed and the grafts were excised. The weights and volumes were measured and sent for histopathological evaluation. The weight, volume, survival rates of the grafts, the number of viable cells with the MTT test and pathological parameters, inflammation, vascularization, fibrosis, lipogranuloma and cyst formation, were evaluated.
Statistically significant differences were found between the groups in survival rates (p<0.05). In paired comparisons between the groups, the parameters of viable cells and survival rates were statistically significantly higher in apocynin group compared to the other groups (p<0.05). The survival rates relating to the weight and viable cell count in the DMSO group were statistically significantly higher than in the control group (p<0.05). However, no statistically significant difference was found between the DMSO group and the control group in the survival rate in terms of volume (p<0.05). There was no significant difference between the groups in the comparison of pathological parameters (p>0.05).
Apocynin increases fat graft survival in the animal fat grafting model. Therefore, apocynin can be used as an effective medical agent to prevent the volume loss of fat grafts.
This journal requires that authors assign a level of evidence to each article. For a full description of these Evidence-Based Medicine ratings, please refer to the Table of Contents or the online Instructions to Authors www.springer.com/00266 .


Apocynin ameliorates NADPH oxidase 4 (NOX4) induced oxidative damage in the hypoxic human retinal Müller cells and diabetic rat retina

Ajmal Ahmad, Mohd Imtiaz Nawaz, Mohammad Mairaj Siddiquei, Ahmed M Abu El-Asrar
PMID: 33515385   DOI: 10.1007/s11010-021-04071-y

Abstract

NADPH oxidase (NOX) is a main producers of reactive oxygen species (ROS) that may contribute to the early pathogenesis of diabetic retinopathy (DR). ROS has harmful effects on endogenous neuro-survival factors brain-derived neurotrophic factor (BDNF) and sirtuin 1 (SIRT1) are necessary for the growth and survival of the retina. The role of NOX isoforms NOX4 in triggering ROS in DR is not clear. Here we determine the protective effects of a plant-derived NOX inhibitor apocynin (APO) on NOX4-induced ROS production which may contribute to the depletion of survival factors BDNF/SIRT1 or cell death in the diabetic retinas. Human retinal Müller glial cells (MGCs) were treated with hypoxia mimetic agent cobalt chloride (CoCl
) in the absence or presence of APO. Molecular analysis demonstrates that NOX4 is upregulated in CoCl
-treated MGCs and in the diabetic retinas. Increased NOX4 was accompanied by the downregulation of BDNF/SIRT1 expression or in the activation of apoptotic marker caspase-3. Whereas, APO treatment downregulates NOX4 and subsequently upregulates BDNF/SIRT1 or alleviate caspase-3 expression. Accordingly, in the diabetic retina we found a positive correlation in NOX4 vs ROS (p = 0.025; R
= 0.488) and caspase-3 vs ROS (p = 0.04; R
= 0.428); whereas a negative correlation in BDNF vs ROS (p = 0.009; R
= 0.596) and SIRT1 vs ROS (p = 0.0003; R
= 0.817) respectively. Taken together, NOX4-derived ROS could be a main contributor in downregulating BDNF/SIRT1 expression or in the activation of caspase-3. Whereas, APO treatment may minimize the deleterious effects occurring due to hyperglycemia and/or diabetic mimic hypoxic condition in early pathogenesis of DR.


Explore Compound Types